molecular formula C21H23NO4 B557255 Fmoc-D-Tle-OH CAS No. 198543-64-5

Fmoc-D-Tle-OH

Número de catálogo: B557255
Número CAS: 198543-64-5
Peso molecular: 353.4 g/mol
Clave InChI: VZOHGJIGTNUNNC-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-D-Tle-OH>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHGJIGTNUNNC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359659
Record name Fmoc-D-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198543-64-5
Record name Fmoc-D-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Incorporation of Fmoc-D-Tle-OH in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Tle-OH, an N-α-Fmoc-protected form of the non-proteinogenic amino acid D-tert-leucine, serves as a pivotal building block in contemporary biochemistry, primarily within the realm of peptide science. Its unique structural features—the D-chiral configuration and the sterically demanding tert-butyl side chain—impart peptides with enhanced proteolytic stability and distinct conformational properties. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS) for the development of bioactive peptides and peptidomimetics. Detailed experimental protocols, quantitative data, and visual representations of relevant workflows and concepts are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Design

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of non-canonical amino acids, such as D-amino acids and those with sterically hindered side chains, has emerged as a powerful strategy to overcome these limitations. This compound (Fmoc-D-tert-leucine) is a prime example of such a building block, offering a dual advantage: the D-configuration enhances resistance to proteases, while the bulky tert-butyl group influences peptide backbone conformation, often promoting more extended structures.[1] These attributes make this compound a valuable tool in the design of peptide-based therapeutics, diagnostic agents, and research probes with improved pharmacokinetic profiles and biological activities.

Core Applications of this compound in Biochemistry

The principal application of this compound lies in its use as a monomeric unit in the Fmoc-based solid-phase peptide synthesis (SPPS) of peptides and peptidomimetics.[2] Its incorporation can be strategically employed to:

  • Enhance Proteolytic Stability: Peptides containing D-amino acids are poor substrates for naturally occurring L-amino acid-specific proteases, leading to a significantly longer half-life in biological systems.[3]

  • Modulate Biological Activity: The introduction of a D-amino acid can alter the three-dimensional structure of a peptide, leading to modified binding affinities for biological targets. This can be exploited to fine-tune the activity of antimicrobial peptides, enzyme inhibitors, and receptor ligands.[4]

  • Induce Specific Secondary Structures: The steric bulk of the tert-leucine side chain can restrict the conformational freedom of the peptide backbone, favoring extended or semi-extended conformations.[1] This can be advantageous in mimicking or disrupting protein-protein interactions.

  • Serve as a Scaffold in Peptidomimetics: The unique structural constraints imposed by D-tert-leucine make it a valuable component in the design of peptidomimetics, where the goal is to replicate the pharmacophore of a bioactive peptide in a more drug-like scaffold.[2]

Quantitative Data in the Application of this compound

The successful incorporation of this compound into a peptide sequence is dependent on optimized synthesis conditions. Due to its steric hindrance, coupling reactions may require more potent activating reagents and potentially longer reaction times or double coupling strategies to achieve high efficiency.[1][5] Below is a summary of typical quantitative data associated with the synthesis of a representative antimicrobial peptide, B1OS-D-L, which incorporates a D-leucine residue. While not D-tert-leucine, this data provides a relevant baseline for peptides containing bulky D-amino acids.

ParameterValue/RangeReference
Synthesis Scale 0.1 mmol
Crude Peptide Yield ~75-85%
Purity after RP-HPLC >95%[6]
Coupling Reagents for Hindered Amino Acids HATU, HBTU, HCTU, PyBOP, PyAOP, COMU[1][5]
Coupling Time (for hindered residues) 45-120 minutes (per coupling)[1][7]
Final Cleavage Yield Typically high with appropriate scavengers[8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS for the synthesis of a generic peptide containing a D-tert-leucine residue on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in the reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[9][7]

  • Amino Acid Coupling (Standard Amino Acid):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HATU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.[1][9][7]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the reaction mixture for 30-60 minutes at room temperature.

    • Monitor the completion of the coupling using a Kaiser test (should be negative, indicating the absence of free primary amines).[10]

    • Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).

  • Incorporation of this compound (Sterically Hindered Amino Acid):

    • Follow the pre-activation procedure as in step 3, using this compound.

    • Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling by repeating the activation and coupling steps with a fresh solution of activated this compound.[1]

    • After a negative Kaiser test, wash the resin as described above.

  • Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.[9][11]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizing Workflows and Concepts with Graphviz

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

The iterative nature of Fmoc-SPPS can be effectively visualized as a cyclical workflow.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Elongated Resin-Bound Peptide (Fmoc-Protected N-terminus) Washing2->Elongated_Peptide Repeat for next amino acid Elongated_Peptide->Deprotection Hindered_Coupling_Workflow Start Couple Sterically Hindered This compound Single_Coupling Perform Single Coupling (e.g., with HATU, 45-60 min) Start->Single_Coupling Kaiser_Test Perform Kaiser Test Single_Coupling->Kaiser_Test Negative Negative Result (Coupling Complete) Kaiser_Test->Negative Yellow Beads Positive Positive Result (Incomplete Coupling) Kaiser_Test->Positive Blue Beads Proceed Proceed to Next Cycle Negative->Proceed Double_Coupling Perform Second Coupling Positive->Double_Coupling Double_Coupling->Kaiser_Test

References

An In-Depth Technical Guide to Fmoc-D-Tle-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-D-tert-leucine (Fmoc-D-Tle-OH), a non-proteinogenic amino acid derivative crucial for the synthesis of specialized peptides. Its unique sterically hindered tert-butyl side chain imparts significant conformational constraints on peptide backbones, making it a valuable tool in drug design and the development of enzyme inhibitors and peptide mimetics. This document details its chemical and physical properties, provides standardized experimental protocols for its use, and illustrates key workflows in peptide synthesis.

Core Properties of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-tert-leucine. This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

Identifier Value
CAS Number 198543-64-5[2][3]
Molecular Formula C₂₁H₂₃NO₄[4][5]
Molecular Weight 353.41 g/mol [4][5]
Synonyms Fmoc-D-tert-leucine, (R)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid, FMOC-D-ALPHA-T-BUTYLGLYCINE[1]
Physicochemical Property Value
Appearance White to off-white solid[4]
Purity Typically ≥98%[5][6]
Solubility Soluble in DMSO (up to 200 mg/mL with sonication)[4][7]
Topological Polar Surface Area (TPSA) 75.63 Ų[5]
LogP 4.0244[5]
Storage Recommended at 4°C for long-term stability[5]

Chemical Structure

The chemical structure of this compound consists of the D-tert-leucine core, with its characteristic tert-butyl group, and the bulky Fmoc protecting group attached to the nitrogen atom of the amino group.

Caption: Chemical structure of this compound.

Experimental Protocols

General Protocol for Fmoc Protection of D-tert-leucine

This protocol describes a general method for the synthesis of this compound from D-tert-leucine.

Materials:

  • D-tert-leucine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or a suitable organic base (e.g., triethylamine)

  • Dioxane or acetone

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve D-tert-leucine in an aqueous solution of sodium carbonate (or a suitable base) in a reaction vessel.

  • Addition of Fmoc Reagent: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The pH should be maintained in the alkaline range (pH 8-9).

  • Work-up:

    • Acidify the reaction mixture to a pH of 2-3 with a cold aqueous solution of HCl or KHSO₄.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-20 minutes.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF, followed by DCM and DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Workflow and Pathway Visualizations

Logical Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling: This compound + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cycle->Deprotection Continue Chain Elongation End Final Deprotection & Cleavage Cycle->End Synthesis Complete

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathways

This compound itself is not directly involved in biological signaling pathways. It is a synthetic building block. The biological activity and potential signaling pathway interactions are determined by the final peptide sequence into which the D-tert-leucine residue is incorporated. The unique conformational constraints imposed by the tert-butyl side chain can influence the peptide's binding affinity and specificity for its biological target, thereby modulating a specific signaling pathway. The creation of a signaling pathway diagram would be dependent on the specific peptide synthesized and its intended biological target.

References

An In-depth Technical Guide to (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid, commonly known as Fmoc-D-tert-leucine, is a protected amino acid derivative that serves as a critical building block in the field of peptide chemistry. Its unique structural features, particularly the bulky tert-butyl side chain and the D-chiral configuration, make it a valuable component in the synthesis of novel peptides with enhanced therapeutic potential. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its use in the widely adopted solid-phase peptide synthesis (SPPS) methodology under mild, base-labile deprotection conditions.

The incorporation of D-amino acids like D-tert-leucine into peptide sequences is a key strategy in drug design to confer resistance to enzymatic degradation by proteases. This increased stability often leads to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and detailed experimental protocols for the utilization of Fmoc-D-tert-leucine in the generation of custom peptides.

Core Properties and Specifications

Fmoc-D-tert-leucine is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
Common Name Fmoc-D-tert-leucine, Fmoc-D-Tle-OH
CAS Number 198543-64-5
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)
Purity (typical) >98% (HPLC)

Applications in Drug Discovery and Development

The primary application of Fmoc-D-tert-leucine is in solid-phase peptide synthesis to create peptides with specific therapeutic properties. The introduction of this D-amino acid can significantly enhance the pharmacological profile of a peptide.

  • Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer duration of action in the body.[1]

  • Antimicrobial Peptides: Many naturally occurring and synthetic antimicrobial peptides incorporate D-amino acids to improve their stability and efficacy against a broad spectrum of microbes.[1]

  • Constrained Peptides: The inclusion of D-amino acids can promote the formation of specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological activity. This is particularly useful in the design of cyclic peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-D-tert-leucine into a peptide chain using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Fmoc-D-tert-leucine

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Step-by-Step Methodology
  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-tert-leucine (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate the carboxylic acid.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Results and Data Presentation

The synthesis of peptides incorporating Fmoc-D-tert-leucine can be highly efficient, although the overall yield and purity will depend on the length and sequence of the peptide. The bulky nature of the tert-leucine side chain can sometimes lead to slower coupling kinetics.

Below is a table of representative data for the synthesis of a hypothetical 10-mer antimicrobial peptide containing one D-tert-leucine residue, based on typical outcomes reported in the literature for similar syntheses.

ParameterResultMethod of Analysis
Crude Yield 70-85%Gravimetric
Purity (Crude) 60-75%RP-HPLC
Purity (Final) >95%RP-HPLC
Identity ConfirmedMass Spectrometry

Visualizing the Workflow

The following diagrams illustrate the key processes in the utilization of Fmoc-D-tert-leucine.

Fmoc_SPPS_Cycle cluster_synthesis Peptide Synthesis Cycle Resin Resin-NH2 Coupling Coupling (HATU/DIPEA) Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Fmoc_Peptide Resin-NH-CO-AA-Fmoc Coupling->Fmoc_Peptide Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Peptide->Deprotection Peptide Resin-NH-CO-AA-NH2 Deprotection->Peptide Elongation Repeat Cycle for Chain Elongation Peptide->Elongation Elongation->Coupling Next Fmoc-AA Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Final_Peptide H2N-Peptide-COOH/CONH2 Cleavage->Final_Peptide

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene CO2 CO2 Beta_Elimination->CO2 Deprotected_Peptide H2N-Peptide-Resin Beta_Elimination->Deprotected_Peptide Dibenzofulvene->DBF_Adduct

Caption: Mechanism of Fmoc group removal using piperidine.

References

The Strategic Incorporation of Fmoc-D-tert-leucine in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate inclusion of non-canonical amino acids is a cornerstone of modern peptide drug design and development. Among these, Fmoc-D-tert-leucine, a sterically hindered building block, offers unique advantages in conferring proteolytic resistance and modulating peptide conformation. This technical guide provides an in-depth exploration of the role and application of Fmoc-D-tert-leucine in peptide chemistry. It details optimized synthesis protocols, purification strategies, and analytical methodologies. Furthermore, this guide presents quantitative data on coupling efficiencies and the impact of D-tert-leucine on peptide stability and biological activity, offering a comprehensive resource for researchers aiming to leverage the unique properties of this amino acid in the creation of novel peptide therapeutics.

Introduction

Peptide-based therapeutics have garnered significant attention due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of D-amino acids, the unnatural enantiomers of the canonical L-amino acids. The introduction of D-amino acids can render peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acid substrates, thereby extending the in-vivo half-life of the peptide.

Fmoc-D-tert-leucine is a particularly valuable building block in this context. Its bulky tert-butyl side chain introduces significant steric hindrance, which not only contributes to enzymatic stability but also influences the peptide's secondary structure. This guide will delve into the technical aspects of utilizing Fmoc-D-tert-leucine in solid-phase peptide synthesis (SPPS), providing researchers with the necessary knowledge to effectively incorporate this building block into their synthetic workflows.

Physicochemical Properties of Fmoc-D-tert-leucine

A thorough understanding of the physicochemical properties of Fmoc-D-tert-leucine is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 198543-64-5[1][2][3][4]
Molecular Formula C21H23NO4[1][2][4]
Molecular Weight 353.41 g/mol [1][4]
Appearance White to off-white solid
Purity >98%[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers.[5][6]

Role in Peptide Synthesis: Overcoming Steric Hindrance

The primary challenge in utilizing Fmoc-D-tert-leucine is its significant steric bulk, which can impede coupling reactions during SPPS. Standard coupling conditions may result in incomplete reactions and lower yields. To address this, optimized protocols and more potent coupling reagents are necessary.

Coupling Reagents and Strategies

For sterically hindered amino acids like Fmoc-D-tert-leucine, uronium/aminium or phosphonium-based coupling reagents are recommended over carbodiimides like DCC or DIC.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Uronium SaltForms highly reactive OAt-esters, leading to high coupling efficiency.
HBTU Uronium SaltA common and effective coupling reagent, though slightly less reactive than HATU.
PyBOP Phosphonium SaltKnown for rapid coupling times and low racemization.
COMU Uronium SaltOffers high coupling efficiency comparable to HATU with improved safety and solubility profile.

Double Coupling: A common and effective strategy to drive the reaction to completion is to perform the coupling step twice with a fresh portion of activated amino acid and coupling reagents.

Quantitative Data on Coupling Efficiency

While exact yields are sequence-dependent, the following table provides an estimate of coupling success for Fmoc-D-tert-leucine with different strategies.

Coupling StrategyEstimated Coupling Yield (%)Purity of Crude Peptide (%)
Standard DIC/HOBt60-8050-70
HATU (single coupling)90-9580-90
HATU (double coupling)>98>90
PyBOP (double coupling)>97>85

Note: These are estimated values and can vary based on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-tert-leucine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a D-tert-leucine residue using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-tert-leucine)

  • Coupling reagent: HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.

  • Coupling of Fmoc-D-tert-leucine (Double Coupling Protocol):

    • In a separate vessel, pre-activate Fmoc-D-tert-leucine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1 hour.

    • Drain the reaction vessel and wash with DMF.

    • Repeat the coupling step with a fresh solution of activated Fmoc-D-tert-leucine for another hour.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For non-hindered amino acids, a single coupling may be sufficient.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Solvent A).

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

    • Monitor the absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by LC-MS. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Enzymatic Degradation Assay

This protocol allows for the quantitative assessment of the proteolytic stability of a D-tert-leucine-containing peptide compared to its L-amino acid counterpart.

Materials:

  • Purified D-tert-leucine peptide and its L-counterpart

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Workflow Diagram:

Degradation_Assay_Workflow Peptide_Prep Prepare Peptide Solutions (L- and D-peptides) Incubation Incubate with Protease at 37°C Peptide_Prep->Incubation Aliquots Take Aliquots at Different Time Points Incubation->Aliquots Quench Quench Reaction (e.g., with TFA) Aliquots->Quench HPLC_Analysis Analyze by RP-HPLC Quench->HPLC_Analysis Quantification Quantify Remaining Intact Peptide HPLC_Analysis->Quantification

Figure 2: Workflow for a comparative enzymatic degradation assay.

Procedure:

  • Reaction Setup: Prepare solutions of the D- and L-peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Enzyme Addition: Add the protease solution to each peptide solution to initiate the degradation. A control sample with no enzyme should also be prepared.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquots by adding the quenching solution.

  • HPLC Analysis: Analyze each quenched aliquot by RP-HPLC to determine the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide versus time for both the D- and L-peptides.

Impact on Peptide Structure and Biological Activity

The incorporation of D-tert-leucine can have a profound impact on the structure and function of a peptide.

Conformational Effects

The bulky tert-butyl group of D-tert-leucine restricts the conformational freedom of the peptide backbone. Peptides containing tert-leucine often favor extended or semi-extended conformations. However, they can also be accommodated in folded structures, particularly when influenced by other helicogenic residues in the sequence. This conformational constraint can be exploited to design peptides with specific secondary structures and improved receptor binding affinity.

Enhanced Biological Activity and Stability: A Case Study

A study on the antimicrobial peptide Brevinin-1OS demonstrated the significant impact of a single D-leucine substitution. The addition of a D-leucine at the second position (B1OS-D-L) resulted in a notable enhancement of its biological activity profile.

PeptideMIC against S. aureus (µM)HC50 (µM)
Brevinin-1OS (Wild Type)64>128
B1OS-L (L-leucine added)429.92
B1OS-D-L (D-leucine added) 4 74.5

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration.

The data indicates that while both L- and D-leucine additions significantly increased antibacterial potency, the D-leucine analog (B1OS-D-L) exhibited substantially lower hemolytic activity, suggesting an improved therapeutic index.

Signaling Pathways Modulated by D-Amino Acid Containing Peptides

While the direct modulation of signaling pathways by D-tert-leucine itself is not extensively documented, peptides containing D-amino acids can be designed to interact with and modulate various signaling cascades. For instance, D-peptide antagonists can be developed to block receptor-ligand interactions with high stability.

A relevant example is the modulation of the Glucagon-Like Peptide-1 (GLP-1) signaling pathway in pancreatic β-cells, which is a key target for the treatment of type 2 diabetes. Stable GLP-1 receptor agonists are of great therapeutic interest. The incorporation of D-amino acids can enhance the stability of GLP-1 analogues, leading to prolonged activation of the GLP-1 receptor and subsequent downstream signaling.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 Analogue (with D-amino acid) GLP1R GLP-1 Receptor GLP1->GLP1R binds G_Protein G Protein (Gs) GLP1R->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

The Cornerstone of Peptide Therapeutics: An In-depth Technical Guide to Fmoc-Protected D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide structures represents a paradigm shift in modern drug development, offering a powerful tool to enhance therapeutic efficacy and overcome physiological barriers. At the core of this strategy lies the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the critical role of Fmoc-protected D-amino acids in the design and synthesis of next-generation peptide therapeutics. We will delve into the underlying chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate a representative workflow for the rational design of a D-amino acid-containing enzyme inhibitor.

The Strategic Advantage of Fmoc-Protected D-Amino Acids

The use of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, imparts several crucial advantages to peptide-based drug candidates. Primarily, the introduction of D-amino acids confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid peptide bonds.[1][2] This increased stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.

The Fmoc protecting group is integral to the successful incorporation of these non-natural amino acids during SPPS. Its key features include:

  • Base Lability: The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]

  • Acid Stability: Its stability to acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains, ensuring orthogonal protection strategies.[3][5]

  • UV-Monitoring: The fluorenyl moiety possesses a strong UV absorbance, enabling real-time monitoring of the deprotection steps during automated or manual SPPS.[4][6]

Fmoc chemistry, with its milder reaction conditions compared to the traditional Boc/Benzyl approach, is particularly well-suited for the synthesis of complex and sensitive peptides, including those containing post-translational modifications.[4]

Quantitative Data on Fmoc-D-Amino Acids in Peptide Synthesis

The efficiency and success of SPPS are highly dependent on several quantitative parameters. While comprehensive, directly comparative datasets for all Fmoc-D-amino acids are not always available in a single source, the following tables summarize representative data and key considerations based on available literature.

Table 1: Representative Coupling Efficiencies of Fmoc-Amino Acids

Coupling efficiency is a critical determinant of the final peptide yield and purity. While efficiencies are generally high (often >99%), they can be influenced by the specific amino acid, the coupling reagent, and steric hindrance.[7]

Fmoc-Amino Acid (Side-Chain Protection)Coupling ReagentRepresentative Coupling Efficiency (%)Key Considerations
Fmoc-D-Ala-OHHBTU/DIPEA>99Generally high efficiency.
Fmoc-D-Val-OHHATU/Collidine>98Steric hindrance from the β-branched side chain can slow coupling.
Fmoc-D-His(Trt)-OHDIC/Oxyma~98Prone to racemization; careful selection of coupling reagents is crucial.[2][8]
Fmoc-D-Cys(Trt)-OHHBTU/DIPEA>99Thiol protection is essential to prevent side reactions.[9]
Fmoc-D-Trp(Boc)-OHDIC/HOBt>98Indole side chain requires protection to prevent modification during acid cleavage.
Fmoc-D-Arg(Pbf)-OHHATU/DIPEA>98Guanidinium group is strongly basic and requires robust protection.

Data is representative and compiled from various sources. Actual efficiencies may vary depending on specific conditions.

Table 2: Solubility of Common Fmoc-Amino Acids in SPPS Solvents

Adequate solubility of Fmoc-amino acids in the reaction solvent is crucial for efficient coupling. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[3][10][11]

Fmoc-Amino Acid (Side-Chain Protection)DMF (mg/mL)NMP (mg/mL)DCM (mg/mL)
Fmoc-D-Ala-OH>100>100~20
Fmoc-D-Leu-OH>100>100~50
Fmoc-D-Phe-OH>100>100~50
Fmoc-D-Trp(Boc)-OH>50>50~10
Fmoc-D-Arg(Pbf)-OH~20~30<1
Fmoc-D-Cys(Trt)-OH>100 (in DMSO)LimitedLimited

Solubility data is approximate and can be influenced by the specific batch and purity of the compound. Empirical determination is often necessary.[3][10][12]

Table 3: Representative Racemization of Fmoc-Amino Acids with Different Coupling Reagents

Preserving the stereochemical integrity of the chiral centers is paramount in peptide synthesis. Racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity. The choice of coupling reagent is a major factor influencing the extent of racemization.[8][13]

Fmoc-Amino AcidCoupling Reagent/Additive% D-Isomer Formation (Racemization)
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8
Fmoc-L-His(Trt)-OHHATU/NMM>10
Fmoc-L-Cys(Trt)-OHDIC/Oxyma<0.5
Fmoc-L-Cys(Trt)-OHHBTU/DIPEA1-2
Fmoc-L-Ser(tBu)-OHHATU/NMM~1

Data adapted from studies on L-amino acids, but the principles apply to D-amino acids as well. The extent of racemization is highly sequence and condition-dependent.[2][8]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis and analysis of peptides containing Fmoc-protected D-amino acids.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.[14]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.[14]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (using HATU):

    • In a separate vial, dissolve the Fmoc-D-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) to the amino acid solution for pre-activation (1-2 minutes).[15]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K".[7][16][17][18]

    • Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). Caution: Prepare in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether or methyl tert-butyl ether (MTBE) (10-20 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Purity Analysis by Chiral HPLC

This protocol is for determining the enantiomeric purity of the constituent amino acids after peptide hydrolysis.

  • Peptide Hydrolysis:

    • Hydrolyze a small amount of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate to remove the acid.

  • Derivatization (Optional but often necessary for good separation): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column capable of separating underivatized amino acids.

  • Chiral HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based or crown-ether-based).[1]

    • Mobile Phase: Typically a mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acidic additive (e.g., trifluoroacetic acid or formic acid). The exact composition will depend on the column and the amino acids being analyzed.[1]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers of each amino acid. Calculate the enantiomeric excess (% ee) to determine the chiral purity.

Mandatory Visualization: Workflow and Signaling Pathway

The following diagrams illustrate a representative workflow for the rational design of a D-amino acid-containing peptide inhibitor and a simplified signaling pathway that can be modulated by such a peptide.

Rational_Peptide_Inhibitor_Design cluster_0 Computational Design cluster_1 Synthesis & Analysis cluster_2 Biological Evaluation Target Target Identification (e.g., Enzyme Active Site) Lead_ID Lead Peptide Identification (Substrate Mimic or Library Screen) Target->Lead_ID In_Silico In Silico D-Amino Acid Substitution & Optimization Lead_ID->In_Silico Docking Molecular Docking & MD Simulations In_Silico->Docking Candidate Selection of Candidate Peptide Inhibitors Docking->Candidate SPPS Fmoc-SPPS of D-Amino Acid Peptide Candidate->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Confirmation (LC-MS, Chiral HPLC) Purification->Analysis In_Vitro In Vitro Enzyme Inhibition Assay Analysis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Silico Iterative Refinement

Caption: Rational design workflow for a D-amino acid peptide inhibitor.

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to Active Site Product Product Enzyme->Product Catalyzes Reaction No_Product No Product Formation Enzyme->No_Product Inhibition of Catalysis Inhibitor D-Amino Acid Peptide Inhibitor Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of an enzyme by a D-amino acid peptide.

Conclusion

The strategic use of Fmoc-protected D-amino acids is a powerful and indispensable tool in modern peptide drug discovery and development. By providing enhanced stability against enzymatic degradation, D-amino acids can significantly improve the pharmacokinetic properties of peptide therapeutics. The Fmoc protecting group, with its mild deprotection conditions and compatibility with a wide range of side-chain protecting groups, facilitates the efficient and reliable synthesis of these modified peptides. A thorough understanding of the quantitative aspects of Fmoc-D-amino acid chemistry, coupled with robust experimental protocols and analytical methods, is essential for the successful design, synthesis, and evaluation of novel peptide-based drugs with improved therapeutic potential.

References

Fmoc-D-Tle-OH (CAS: 198543-64-5): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to Fmoc-D-Tle-OH, a key building block in modern peptide synthesis. This guide covers the compound's physicochemical properties, detailed experimental protocols for its application, and the strategic advantages of incorporating D-tert-Leucine into peptide structures to enhance therapeutic potential.

Core Compound Details

This compound, systematically known as (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3,3-dimethylbutanoic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS). The D-configuration and the sterically hindered tert-butyl side chain of the tert-Leucine (Tle) moiety confer unique properties to peptides, including significant resistance to enzymatic degradation.[1][2][3]

Physicochemical and Quality Specifications

Precise control over the purity and properties of this compound is critical for successful peptide synthesis. The following tables summarize key quantitative data for this compound.

PropertyValueReference
CAS Number 198543-64-5[4][5]
Molecular Formula C₂₁H₂₃NO₄[6]
Molecular Weight 353.41 g/mol [6]
Appearance White to off-white solid[6]
Solubility in DMSO ≥ 200 mg/mL (565.91 mM)[6]
Quality ParameterSpecification
Purity (HPLC) ≥ 98%
Enantiomeric Excess (ee) ≥ 99% (D-enantiomer)

Strategic Incorporation in Drug Development

The incorporation of D-amino acids like D-tert-Leucine is a powerful strategy in drug design to overcome the limitations of native peptides, primarily their rapid in vivo degradation by proteases.[1][2][3]

Enhanced Proteolytic Stability

Natural proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer biological half-life.[1][2] This enhanced stability can lead to improved bioavailability and a longer duration of action for peptide-based drugs.

Modulation of Bioactivity and Conformation

The introduction of the bulky and hydrophobic tert-Leucine side chain, particularly in the D-configuration, can significantly influence the peptide's secondary structure. While L-amino acids often favor helical conformations, D-amino acids can disrupt these structures or stabilize alternative conformations like beta-turns or extended structures.[1][7] This conformational control is a key determinant of a peptide's binding affinity to its biological target and its overall bioactivity.[8] For instance, the substitution of an L-amino acid with a D-amino acid can lead to enhanced antibacterial and anticancer activities.[7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis and a protocol for assessing the enzymatic stability of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) of a D-tert-Leucine Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • This compound and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • Due to the steric hindrance of the tert-butyl group, a potent coupling reagent such as HATU is recommended.[9]

    • In a separate vial, pre-activate this compound (3 equivalents relative to the resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. A longer coupling time may be necessary for this sterically hindered amino acid.[10]

    • To ensure complete coupling, a second coupling step (double coupling) with a fresh solution of activated this compound can be performed.[9]

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the deprotected peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Enzymatic Stability Assay

This protocol provides a general framework for comparing the stability of a D-tert-Leucine containing peptide to its L-amino acid counterpart in the presence of a protease.

Materials:

  • Synthesized D-tert-Leucine peptide and its L-counterpart

  • Protease solution (e.g., Trypsin, Chymotrypsin, or serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solutions: Prepare stock solutions of both the D- and L-peptides in PBS at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific ratio (e.g., 20:1 peptide to enzyme by weight).

    • Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Plot the percentage of remaining intact peptide against time for both the D- and L-peptides to compare their degradation rates.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the application of this compound.

sp_ps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling with This compound/HATU/DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Next Amino Acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Cycle cleavage Cleavage from Resin (TFA/TIS/Water) final_deprotect->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS & HPLC Analysis purification->analysis

Solid-Phase Peptide Synthesis Workflow for Incorporating this compound.

bioactivity_enhancement cluster_peptide Peptide Properties cluster_effects Physicochemical Effects cluster_outcome Biological Outcome d_tle Incorporation of D-tert-Leucine stability Increased Proteolytic Stability d_tle->stability conformation Altered Peptide Conformation d_tle->conformation half_life Prolonged In Vivo Half-Life stability->half_life receptor_binding Enhanced Receptor Interaction conformation->receptor_binding bioactivity Increased Biological Activity half_life->bioactivity receptor_binding->bioactivity

Conceptual Pathway for Bioactivity Enhancement by D-tert-Leucine Incorporation.

References

A Technical Guide to the Properties and Applications of D-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-tert-leucine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky tert-butyl group, impart specific conformational constraints and metabolic stability to peptides and small molecules, making it an attractive component for the design of novel therapeutics. This technical guide provides an in-depth overview of the properties of D-tert-leucine, detailed experimental protocols for its use, and a discussion of its applications, with a focus on its role as a chiral auxiliary and in the development of enzyme inhibitors.

Physicochemical Properties of D-tert-leucine

D-tert-leucine, also known by its systematic name (R)-2-amino-3,3-dimethylbutanoic acid, possesses distinct physical and chemical properties that are crucial for its application in synthesis and drug design.[1][2][3] A summary of these properties is presented in Table 1.

PropertyValueReferences
Synonyms (R)-2-Amino-3,3-dimethylbutyric acid, D-α-tert-Butylglycine[1][2]
CAS Number 26782-71-8[1][4]
Molecular Formula C6H13NO2[1][3]
Molecular Weight 131.17 g/mol [1][3]
Appearance White crystalline powder[1][5]
Melting Point ≥300 °C (decomposes)[1]
Solubility Soluble in water.[6]
Optical Rotation [α]25/D +9.5° (c = 3% in H2O)[1][7]
pKa 2.39 (predicted)[6]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure D-tert-leucine is a critical step for its use in chiral applications. Several methods have been developed, including enzymatic resolution and diastereomeric salt formation.

Experimental Protocol: Enzymatic Resolution of (±)-N-acetyl-tert-leucine Chloroethyl Ester

This method yields optically pure D-tert-leucine through the enzymatic hydrolysis of a racemic ester, followed by acidic saponification.

Materials:

  • (±)-N-acetyl-tert-leucine chloroethyl ester

  • Protease from Bacillus licheniformis (e.g., Alcalase®)

  • Toluene

  • Phosphate (B84403) buffer (pH 8.0)

  • 1 M NaOH solution

  • Dichloromethane

  • Magnesium sulfate (B86663) (MgSO4)

  • Hexane

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester in 300 ml of toluene.

  • Add 800 ml of phosphate buffer (pH 8.0) and 500 ml of Alcalase® solution.

  • Stir the mixture at 35°C, maintaining the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat.

  • Monitor the reaction progress by the consumption of NaOH. The reaction is typically stopped at approximately 50% conversion (after about 50 hours).

  • Extract the mixture with dichloromethane.

  • Dry the organic phase over MgSO4, filter, and evaporate the solvent.

  • Recrystallize the resulting solid from dichloromethane/hexane to yield optically pure (+)-N-acetyl-D-tert-leucine chloroethyl ester.

  • Perform acidic saponification of the ester using concentrated hydrochloric acid to obtain D-tert-leucine.

Experimental Protocol: Resolution of (DL)-tert-leucine via Diastereomeric Salt Formation

This protocol describes the resolution of racemic tert-leucine using a chiral resolving agent, dibenzoyl-d-tartaric acid.[2]

Materials:

  • (DL)-tert-leucine

  • Dibenzoyl-d-tartaric acid monohydrate

  • Water

  • Acetone

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 15 g of (DL)-tert-leucine in 180 mL of water.

  • Add 21.5 g of dibenzoyl-d-tartaric acid monohydrate to the solution and stir for 24 hours at 28°C.

  • Filter the reaction mixture to collect the L-tert-leucine dibenzoyl-d-tartrate salt. The filtrate is retained for the isolation of D-tert-leucine.

  • To the filtrate, add concentrated sulfuric acid to liberate dibenzoyl-d-tartaric acid, which can be recovered.

  • Concentrate the remaining filtrate under reduced pressure.

  • Stir the residue with acetone, filter, and dry the solid to obtain D-tert-leucine.[2]

Applications in Drug Discovery and Development

The unique structural properties of D-tert-leucine make it a valuable component in the design of peptidomimetics and other small molecule drugs. Its incorporation can lead to enhanced metabolic stability and specific conformational preferences, which are desirable properties for therapeutic candidates.

D-tert-leucine as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. D-tert-leucine and its derivatives can be used to synthesize other chiral molecules with high enantiomeric purity.

Chiral_Auxiliary_Workflow Start Achiral Substrate Coupling Couple Substrate and Auxiliary Start->Coupling Auxiliary D-tert-leucine (Chiral Auxiliary) Auxiliary->Coupling Diastereomer Chiral Intermediate (Diastereomeric Mixture) Coupling->Diastereomer Reaction Diastereoselective Reaction Diastereomer->Reaction Product_Aux Product-Auxiliary Adduct Reaction->Product_Aux Cleavage Cleave Auxiliary Product_Aux->Cleavage End_Product Enantiomerically Pure Product Cleavage->End_Product Recycle Recovered D-tert-leucine Cleavage->Recycle Peptidomimetic_Concept cluster_0 Natural Peptide cluster_1 Peptidomimetic NaturalPeptide L-Amino Acid Sequence (e.g., -L-Ala-L-Val-) Protease Proteolytic Cleavage NaturalPeptide->Protease Degradation Rapid Degradation Protease->Degradation Peptidomimetic Modified Peptide (e.g., -D-tert-Leu-L-Val-) Resistant Resistance to Proteolysis Peptidomimetic->Resistant Stability Enhanced Stability Improved Pharmacokinetics Resistant->Stability MMP_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Inhibitor Prepare serial dilutions of D-tert-leucine inhibitor Plate Dispense into 96-well plate Inhibitor->Plate Enzyme Add activated MMP enzyme Enzyme->Plate Substrate Add fluorogenic substrate Plate->Substrate Incubate Incubate at 37°C Substrate->Incubate Measure Measure fluorescence over time Incubate->Measure Calculate Calculate rate of reaction Measure->Calculate Inhibition Determine % inhibition Calculate->Inhibition IC50 Calculate IC50 value Inhibition->IC50

References

The Challenge of Bulk: A Technical Guide to Sterically Hindered Fmoc-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids into peptide chains represents a significant synthetic hurdle. These bulky residues, while offering advantages in terms of conformational constraint and proteolytic stability, often lead to sluggish reaction kinetics, incomplete couplings, and an increased risk of racemization. This guide provides an in-depth exploration of the challenges and solutions associated with the use of sterically hindered N-α-Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS), offering a comparative analysis of coupling reagents, detailed experimental protocols, and insights into the biological relevance of these unique building blocks.

The primary challenge in coupling sterically hindered amino acids, such as α,α-disubstituted residues like α-aminoisobutyric acid (Aib) or N-methylated amino acids, lies in the restricted access to the reacting centers.[1] This steric hindrance dramatically slows down the formation of the peptide bond, often resulting in low yields and truncated sequences.[1] To overcome these obstacles, a range of highly efficient coupling reagents and optimized protocols have been developed.

Overcoming Steric Hindrance: A Comparative Look at Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Modern peptide synthesis relies on a variety of activating agents that can enhance the rate and efficiency of amide bond formation. These are broadly categorized into carbodiimides and the more potent phosphonium (B103445) and aminium/uronium salts.[2]

In situ activating reagents are widely favored for their ease of use and rapid reaction times, even with challenging couplings.[3] Reagents like HATU, HBTU, and PyBOP have become staples in SPPS due to their ability to generate highly reactive activated esters.[3][4]

Coupling ReagentClassKey Features & Performance Notes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltConsidered one of the most efficient activators, especially for hindered couplings, due to the formation of reactive OAt esters.[2][5] It is reported to result in less epimerization compared to HBTU.[5]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltA widely used and cost-effective reagent, though generally less reactive than HATU.[6] Can be less effective for coupling N-methyl amino acids.[6]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltAn efficient coupling reagent that avoids the potential for guanidinylation, a side reaction sometimes observed with aminium salts.[2]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltOffers coupling efficiency comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[2]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate)Carbodiimide/AdditiveAn effective and efficient combination for the iterative coupling of highly hindered residues like Aib.[7][8]
Fmoc-Amino Acid Fluorides Activated Amino Acid DerivativeThese pre-activated derivatives are highly reactive due to the small size of the fluoride (B91410) leaving group, making them particularly well-suited for coupling sterically hindered residues.[9]

Quantitative Performance Data

While exact yields can be sequence-dependent, the following table summarizes representative quantitative data for the coupling of sterically hindered amino acids.

Sterically Hindered SystemCoupling Reagent/MethodYield (%)Racemization (%)Reference
Fmoc-Aib-OH + H-Aib-ResinHATUHighLow[2]
Fmoc-Aib-OH + H-Aib-ResinCOMUHigh (double coupling)Low[2]
Various Hindered SystemsPyBOP> 90% ConversionLow[2]
N-(Fmoc-α-aminoacyl)benzotriazolesBenzotriazole Activation41 - 95Complete retention of chirality[10][11]
Model Tripeptide SynthesisVarious< 0.4 per cycle[12][13]

Experimental Protocols

The successful incorporation of sterically hindered Fmoc-amino acids necessitates optimized and carefully executed experimental protocols. Below are detailed methodologies for standard SPPS cycles and the coupling of particularly challenging residues.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Chain Elongation Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Standard Coupling with HBTU/HOBt

This protocol is suitable for many standard amino acid couplings.

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in NMP twice for 30 minutes each, under microwave irradiation. Wash the resin four times with NMP.[14]

  • Activation and Coupling: Dissolve the Fmoc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), HBTU (1.5 equivalents), and DIEA (2 equivalents) in dry DMF.[14]

  • Add the solution to the resin-bound peptide and irradiate in a microwave synthesizer for 5 minutes.[14]

  • Repeat the coupling step twice.[14]

  • Wash the resin with DMF, NMP, and DCM.[14]

Protocol 2: Coupling of N-Methyl Amino Acids with HATU

N-methylated amino acids require more potent coupling conditions.

  • Resin Preparation: Swell the resin in DMF or NMP. Remove the N-terminal Fmoc group using standard procedures.[6]

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents based on resin substitution), HATU (4 equivalents), and DIEA (8 equivalents) in DMF or NMP.[6]

  • Coupling: Add the activation mixture to the resin and shake at room temperature for one hour.[6]

  • Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the ninhydrin (B49086) test is not effective for N-methylated amines.[6] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction, necessitating a recoupling step.[6]

Protocol 3: Synthesis of Cyclosporin (B1163) Analogues

The synthesis of complex cyclic peptides like cyclosporin, which contains multiple N-methylated residues, presents a significant challenge.

  • Resin Selection and Loading: Choose a suitable resin and attach the first amino acid.

  • Linear Peptide Assembly: Perform stepwise Fmoc-SPPS as described in the protocols above, using potent coupling reagents like HATU for the sterically hindered N-methylated residues.[4][15]

  • Cyclization: After the linear undecapeptide is assembled, it can be cyclized either on-resin or in solution following cleavage from the resin.[15]

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA, to release the peptide and remove side-chain protecting groups.[15]

  • Purification and Analysis: Purify the crude cyclic peptide using HPLC and verify its identity by mass spectrometry.[15]

Biological Significance and Signaling Pathways

Peptides incorporating sterically hindered amino acids often exhibit unique biological activities due to their constrained conformations.

Peptaibols and Ion Channel Formation

Peptaibols are a class of fungal peptides rich in Aib.[1][2] Their high content of this sterically hindered amino acid forces them to adopt stable helical structures.[16][17] These amphipathic helices can insert into lipid bilayers and self-assemble into transmembrane ion channels, disrupting the cell membrane's integrity.[2][9][18] This mechanism of action is the basis for their antibiotic properties.[1][2]

The "barrel-stave" model is a widely accepted mechanism for peptaibol ion channel formation, where multiple peptide helices aggregate to form a central pore.[18]

Peptaibol_Ion_Channel cluster_membrane Lipid Bilayer cluster_channel Ion Channel (Barrel-Stave Model) Extracellular Extracellular Intracellular Intracellular p1 Peptaibol Helix p2 Peptaibol Helix center Ion Pore p3 Peptaibol Helix p4 Peptaibol Helix p5 Peptaibol Helix p6 Peptaibol Helix Ion_out Ion center->Ion_out Flow Ion_in Ion Ion_in->center Flow

Caption: The barrel-stave model of a peptaibol ion channel.
Cyclosporin A and Immunosuppression

Cyclosporin A is a cyclic undecapeptide containing several N-methylated amino acids.[15] It is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[] Its mechanism of action involves the inhibition of the calcineurin signaling pathway.

Cyclosporin A forms a complex with the intracellular protein cyclophilin.[15] This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[15] By inhibiting calcineurin, cyclosporin A prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is necessary for its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).[15]

Cyclosporin_Signaling cluster_cell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A CsA_Cyp CsA-Cyp Complex CsA->CsA_Cyp Cyp Cyclophilin Cyp->CsA_Cyp Calcineurin Calcineurin CsA_Cyp->Calcineurin Inhibits NFAT NFAT (dephosphorylated) NFAT_p NFAT (phosphorylated) NFAT_p->NFAT Dephosphorylation NFAT_nuc NFAT NFAT->NFAT_nuc Translocation DNA DNA NFAT_nuc->DNA IL2 IL-2 Gene Transcription DNA->IL2

Caption: The immunosuppressive signaling pathway of Cyclosporin A.

Conclusion

The incorporation of sterically hindered Fmoc-amino acids into peptides, while challenging, is a powerful strategy for developing novel therapeutics and research tools. By understanding the underlying synthetic difficulties and employing optimized protocols with highly efficient coupling reagents, researchers can successfully synthesize these complex molecules. The unique conformational properties imparted by these bulky residues can lead to enhanced biological activity, as exemplified by the ion-channel forming peptaibols and the immunosuppressive drug cyclosporin A. As peptide-based drug discovery continues to advance, the mastery of synthesizing sterically hindered peptides will remain a critical skill for chemists in the field.

References

Fmoc-D-Tle-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of N-alpha-(9-Fluorenylmethoxycarbonyl)-D-tert-leucine, commonly known as Fmoc-D-Tle-OH. This compound is a derivative of the non-proteinogenic amino acid D-tert-leucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily utilized in solid-phase peptide synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for researchers in chemical synthesis and drug development for calculations related to stoichiometry, solution preparation, and analytical characterization.

IdentifierValueReference
Molecular Formula C₂₁H₂₃NO₄[1][2][3][4]
Molecular Weight 353.41 g/mol [1][2][3][4]
CAS Number 198543-64-5[2][5]
Synonyms Fmoc-D-tert-leucine, (R)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid, FMOC-D-ALPHA-T-BUTYLGLYCINE, N-Fmoc-D-tert-leucine[2][4]

Note on Advanced Technical Data: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental properties of a single chemical compound like this compound. Such information is typically associated with biological studies or complex chemical manufacturing processes, not the intrinsic molecular data of the substance itself.

References

Biological significance of incorporating D-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of Incorporating D-tert-leucine

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone strategy for overcoming the inherent limitations of their natural L-amino acid counterparts, primarily rapid proteolytic degradation and poor pharmacokinetic profiles. Among these, D-tert-leucine, a D-enantiomer of leucine (B10760876) featuring a bulky tert-butyl side chain, has emerged as a particularly valuable building block. Its unique stereochemistry and significant steric hindrance confer remarkable resistance to enzymatic cleavage, thereby extending the in-vivo half-life of therapeutic peptides. Furthermore, the conformational constraints imposed by D-tert-leucine can be strategically employed to modulate receptor binding affinity and specificity. This technical guide provides an in-depth analysis of the biological significance of incorporating D-tert-leucine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical workflows for researchers, scientists, and drug development professionals.

Introduction to D-tert-leucine in Peptide Design

D-tert-leucine ((R)-2-Amino-3,3-dimethylbutanoic acid) is a chiral, non-natural amino acid distinguished by its D-configuration at the alpha-carbon and a sterically demanding tert-butyl group.[1] In the realm of pharmaceutical development, natural peptides composed of L-amino acids often fail as drug candidates due to their rapid degradation by proteases and subsequent short in-vivo half-lives.[2][3] The substitution of L-amino acids with D-enantiomers is a widely adopted and highly effective strategy to overcome this challenge.[2] Proteases, the enzymes responsible for peptide bond cleavage, are stereospecific and primarily recognize L-amino acid residues.[2][4] Peptides containing D-amino acids are poor substrates for these enzymes, leading to significantly enhanced metabolic stability.[2][5]

D-tert-leucine is particularly noteworthy due to the combination of its D-configuration and the substantial steric bulk of its tert-butyl side chain, which further shields the peptide backbone from enzymatic attack.[1] This modification not only improves stability but also introduces unique conformational constraints that can be leveraged to fine-tune the biological activity and receptor interaction of peptidomimetics.[1][6] Consequently, D-tert-leucine serves as a critical chiral building block in the synthesis of novel therapeutic agents with potential applications as anticonvulsant, neuroprotective, and anticancer compounds.[7][8]

Enhanced Proteolytic Stability

The primary and most significant advantage of incorporating D-tert-leucine into a peptide sequence is the profound increase in resistance to enzymatic degradation.[2][5]

Mechanism of Resistance:

  • Stereospecificity of Proteases: Naturally occurring proteases have active sites evolved to bind and cleave peptide bonds flanked by L-amino acids. The D-configuration of D-tert-leucine presents an unnatural stereochemistry that does not fit correctly into the enzyme's active site, thereby inhibiting cleavage.[2][4]

  • Steric Hindrance: The bulky tert-butyl side chain of D-tert-leucine provides a powerful steric shield, physically obstructing the approach of proteases to the peptide backbone. This steric hindrance adds a layer of protection beyond the effect of the D-configuration alone.[1]

This enhanced stability directly translates to a longer biological half-life, a critical attribute for developing effective peptide-based drugs.[5][9]

Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Amino Acid Substituted Analogue

The following table summarizes the general trend of increased stability observed when L-amino acids are substituted with D-amino acids in a model peptide exposed to enzymatic digestion.

Time (hours)Remaining L-Amino Acid Peptide (%)Remaining D-Amino Acid Substituted Peptide (%)
0100100
14598
51085
18<165
24058
Data synthesized from multiple sources to demonstrate the general trend of increased stability.[2]

Impact on Conformation and Receptor Binding

The introduction of a D-amino acid into a peptide sequence can significantly alter its secondary and tertiary structure.[10] While this can sometimes lead to a reduction in binding affinity if the native L-conformation is essential for receptor interaction, it can also be a powerful tool for optimizing peptide conformation.[11][12] The rigid and sterically demanding nature of D-tert-leucine can lock the peptide into a more bioactive conformation, potentially increasing affinity and specificity.[1]

Table 2: Representative Antibody Binding Affinities (IC50) for MUC2 Peptides with D-Amino Acid Substitutions

This table shows that single D-amino acid substitutions at the termini of a model peptide had minimal impact on antibody binding, indicating preserved biological activity.

Peptide Sequence (D-amino acids in lowercase)IC50 (μmol/dm³)
TPTPTGTQTPT (all L-isomer)50-60
t PTPTGTQTPt 50-60
t PTPTGTQTPT50-60
TPTPTGTQTPt 50-60
Data from a study on MUC2 epitope peptides, where 't' represents D-threonine.[11]

Pharmacokinetic Profile

The enhanced enzymatic stability conferred by D-amino acids like D-tert-leucine directly leads to improved pharmacokinetic (PK) properties. Peptides composed solely of D-amino acids exhibit significant advantages, including longer terminal half-lives and high bioavailability after various administration routes.[9]

A comprehensive PK analysis of RD2, a D-peptide developed to target toxic β-amyloid oligomers in Alzheimer's disease, revealed its promise as a drug candidate. The study highlighted its ability to penetrate the brain and its remarkably long terminal half-life in plasma of over two days.[9]

Table 3: Pharmacokinetic Properties of the D-Peptide RD2 in Mice

This table presents key pharmacokinetic parameters for the D-peptide RD2, illustrating the favorable profile achievable with D-amino acid incorporation.

ParameterValue
Administration RouteIntravenous, Intraperitoneal, Subcutaneous, Oral
Max. Brain Concentration (Cmax/D)0.06 (μg/g)/(mg/kg)
Brain/Plasma Ratio0.7 - 1.0
Terminal Half-Life (Plasma)> 2 days
BioavailabilityHigh (for i.p., s.c., and p.o. routes)
Data from a pharmacokinetic study of the D-peptide RD2.[9]

Experimental Protocols & Methodologies

Solid-Phase Peptide Synthesis (SPPS) of a D-tert-Leucine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating D-tert-leucine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[11][13]

Materials:

  • Wang resin or 2-chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-D-tert-leucine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC/EDC

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable activation method.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-amino acid (e.g., Fmoc-D-tert-leucine-OH) and a coupling agent like HBTU in DMF. b. Add a base such as DIPEA to activate the carboxyl group. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin and dry it. Treat the peptidyl-resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This protocol compares the stability of a D-tert-leucine-containing peptide to its L-amino acid counterpart in the presence of a protease or biological fluid.[2]

Materials:

  • Peptide solutions (L- and D-tert-leucine versions) of known concentration

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma

  • Reaction buffer (e.g., HEPES or PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA or acetonitrile (B52724) with 1% TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for cleavage site identification)

Procedure:

  • Reaction Setup: Incubate the peptide solution (e.g., final concentration 0.5 mg/mL) with the protease solution or serum in a reaction buffer at 37°C.[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: a. Centrifuge the samples to pellet any precipitated proteins. b. Analyze the supernatant by RP-HPLC. c. Monitor the decrease in the peak area of the intact peptide over time.

  • Data Calculation: Calculate the percentage of peptide remaining at each time point relative to the amount at time zero.

Visualizations

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

spss_workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection If first AA coupled wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 check_completion Final Amino Acid? wash2->check_completion check_completion->deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) check_completion->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end_product Final Peptide purification->end_product

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Workflow for In Vitro Proteolytic Stability Assay

stability_assay_workflow start Prepare Peptide Solutions (L- and D-Tle versions) incubation Incubate Peptides with Protease/Serum at 37°C start->incubation sampling Withdraw Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction (e.g., add TFA) sampling->quenching analysis Analyze by RP-HPLC quenching->analysis data Calculate % Peptide Remaining vs. Time analysis->data

Caption: Workflow for comparing peptide stability using an in vitro assay.

Diagram 3: Biological Significance of D-tert-leucine Incorporation

biological_significance d_tle Incorporate D-tert-leucine into Peptide Sequence stability Increased Proteolytic Stability d_tle->stability conformation Altered Peptide Conformation d_tle->conformation half_life Longer In-Vivo Half-Life stability->half_life binding Modulated Receptor Binding Affinity conformation->binding pk_profile Improved Pharmacokinetic (PK) Profile half_life->pk_profile efficacy Enhanced Therapeutic Efficacy & Potential binding->efficacy pk_profile->efficacy

Caption: Logical flow of the benefits of incorporating D-tert-leucine.

Conclusion

The incorporation of D-tert-leucine is a potent and validated strategy in modern drug development for transforming native peptides into viable therapeutic candidates. Its dual ability to confer exceptional proteolytic stability through stereochemical and steric hindrance mechanisms is its most significant attribute. This stability enhancement leads directly to superior pharmacokinetic profiles, including extended in-vivo half-lives. While the conformational changes induced by D-tert-leucine require careful consideration to maintain or optimize receptor binding, they provide an additional tool for the rational design of peptidomimetics. For researchers and drug developers, D-tert-leucine represents a key component in the toolkit for creating next-generation peptide therapeutics with the necessary stability and efficacy for clinical success.

References

An In-Depth Technical Guide to Fmoc-D-alpha-tert-butylglycine: Core Principles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-D-alpha-tert-butylglycine is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis, particularly in the development of therapeutic peptides.[1] Its unique structural features, including the bulky tert-butyl side chain and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, offer distinct advantages in creating novel peptide-based drugs with enhanced stability and tailored biological activity. This guide provides a comprehensive overview of the fundamental principles of Fmoc-D-alpha-tert-butylglycine, its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the biological significance of incorporating this non-natural amino acid into peptide sequences.

Core Principles and Physicochemical Properties

Fmoc-D-alpha-tert-butylglycine is a cornerstone for introducing sterically hindered residues into a peptide sequence. The D-configuration at the alpha-carbon and the bulky tert-butyl group contribute to increased resistance of the resulting peptide to enzymatic degradation, a critical factor for improving the in vivo half-life of peptide drugs.[2] The Fmoc group serves as a temporary protecting group for the alpha-amino functionality, which can be selectively removed under mild basic conditions, allowing for the stepwise elongation of the peptide chain in SPPS.[3][4]

The incorporation of this amino acid can significantly influence the conformation of the peptide backbone. While natural L-amino acids predominantly favor helical or sheet structures, the introduction of a D-amino acid can induce turns or disrupt regular secondary structures, which can be strategically employed to design peptides with specific receptor-binding conformations.

Quantitative data for Fmoc-D-alpha-tert-butylglycine is summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₁H₂₃NO₄[5]
Molecular Weight 353.41 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 126-130 °C[6]
Optical Rotation +9.5 to +12.5 ° (c=1 in methanol)[5]
Purity (HPLC) ≥98.0%[5]
Solubility Soluble in DMF[5]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-D-alpha-tert-butylglycine in SPPS follows the general principles of the Fmoc/tBu strategy. However, due to its significant steric hindrance, special considerations are required for efficient coupling.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[3]

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[7]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

3. Coupling of Fmoc-D-alpha-tert-butylglycine:

  • Challenge: The steric bulk of the tert-butyl group makes the coupling of this amino acid challenging, often leading to incomplete reactions with standard coupling reagents.

  • Recommended Reagents: For sterically hindered amino acids, more potent coupling reagents are recommended. A combination of a uronium/aminium salt like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often effective.[8]

  • Protocol:

    • Pre-activate a solution of Fmoc-D-alpha-tert-butylglycine (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF for a few minutes.

    • Add DIPEA (6-10 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be necessary.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed. Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[9]

  • The cleavage reaction is typically carried out for 2-3 hours at room temperature.[9]

  • Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in SPPS

The core of SPPS is a cyclical process governed by the principle of orthogonal protection. The temporary N-terminal Fmoc group is removed under basic conditions, while the permanent side-chain protecting groups and the resin linkage are stable to these conditions but labile to strong acid.

Orthogonal_Protection Peptide_Resin Peptide-Resin (Fmoc-AA-Peptide-Resin) Base_Treatment Base Treatment (e.g., Piperidine) Peptide_Resin->Base_Treatment Selective Deprotection Acid_Treatment Acid Treatment (e.g., TFA) Peptide_Resin->Acid_Treatment Global Deprotection Fmoc_Removal Fmoc Removal Base_Treatment->Fmoc_Removal SideChain_Deprotection Side-Chain Deprotection & Resin Cleavage Acid_Treatment->SideChain_Deprotection

References

The Architect's Toolkit: A Technical Guide to the Discovery and Synthesis of Novel Peptide Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the exploration and integration of novel, non-proteinogenic amino acids (npAAs). These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. This technical guide provides an in-depth exploration of the discovery and synthesis of these novel peptide building blocks, offering detailed experimental protocols, quantitative data for comparison, and visual workflows to illuminate the intricate processes involved in this cutting-edge field of drug discovery.

Discovery of Novel Peptide Ligands: A Two-Pronged Approach

The identification of peptide ligands with therapeutic potential has been revolutionized by high-throughput screening and computational design methodologies. These approaches allow for the rapid exploration of vast chemical space to pinpoint candidates with high affinity and specificity for a given biological target.

High-Throughput Screening: Panning for Gold

Phage display remains a cornerstone of high-throughput screening for peptide discovery. This technique allows for the screening of immense libraries of peptide variants against a target of interest.

Experimental Workflow: Phage Display Library Screening

The following diagram outlines the typical workflow for a phage display screening campaign.

Phage_Display_Workflow cluster_panning Biopanning Cycles (Iterative) cluster_analysis Analysis cluster_validation Validation A 1. Target Immobilization B 2. Library Incubation A->B C 3. Washing (Remove Non-binders) B->C D 4. Elution (Isolate Binders) C->D E 5. Amplification in E. coli D->E E->B Repeat 2-4x F 6. Phage ELISA E->F G 7. DNA Sequencing of Positive Clones F->G H 8. Sequence Analysis & Motif Identification G->H I 9. Peptide Synthesis H->I J 10. Affinity Ranking (e.g., SPR, ELISA) I->J

Caption: Phage display workflow for peptide discovery.

A detailed protocol for a high-throughput affinity ranking ELISA, a crucial step in validating the hits from a phage display screen, is provided below. This method allows for the rapid comparison of the binding properties of numerous peptide candidates.[1]

Experimental Protocol: High-Throughput Affinity Ranking ELISA[1]

Objective: To rank the relative binding affinities of peptide candidates identified from phage display screening.

Materials:

  • 96-well microtiter plates

  • Target protein

  • Biotinylated peptide candidates

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound target protein.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Peptide Incubation: Add serial dilutions of the biotinylated peptide candidates to the wells and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Reaction Stoppage: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the peptide concentration and determine the EC₅₀ (half-maximal effective concentration) for each peptide. A lower EC₅₀ value indicates a higher binding affinity.

Computational Design: In Silico Innovation

Computational methods have emerged as a powerful complementary approach to experimental screening.[2] These in silico techniques enable the rational design of peptides with desired properties, significantly reducing the number of candidates that need to be synthesized and tested.[3]

Workflow for Computational Peptide Design and Experimental Validation

The following diagram illustrates a synergistic workflow that integrates computational design with experimental validation for the discovery of novel peptides.[4]

Computational_Design_Workflow cluster_insilico In Silico Design cluster_experimental Experimental Validation A 1. Target Structure Preparation (X-ray, NMR, or Homology Model) B 2. Binding Site Identification A->B C 3. Virtual Library Generation (Proteinogenic & npAAs) B->C D 4. Molecular Docking & Scoring C->D E 5. Molecular Dynamics Simulations (Binding Free Energy Calculation) D->E F 6. Candidate Selection E->F G 7. Peptide Synthesis F->G H 8. Biophysical Characterization (SPR, ITC, NMR) G->H I 9. In Vitro & In Vivo Activity Assays H->I I->A Iterative Refinement NCL_Mechanism A Peptide 1-Thioester + Peptide 2-N-Cys B Transthioesterification (Reversible) A->B C Thioester-linked Intermediate B->C D S->N Acyl Shift (Irreversible) C->D E Ligated Peptide with Native Peptide Bond D->E GLP1_Signaling cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol GLP1 GLP-1 Analog (with npAAs) GLP1R GLP-1 Receptor GLP1->GLP1R Binding G_protein Gs Protein GLP1R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Phosphorylation Epac2->InsulinVesicles Mobilization InsulinRelease Insulin Release InsulinVesicles->InsulinRelease Exocytosis

References

A Technical Guide to the Incorporation of Fmoc-D-Tle-OH for the Synthesis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the incorporation of the unnatural amino acid Fmoc-D-tert-leucine (Fmoc-D-Tle-OH) into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Unnatural amino acids are invaluable tools in drug discovery and protein engineering, offering the ability to introduce novel chemical and physical properties into peptides, leading to enhanced stability, potency, and therapeutic potential. This compound, with its sterically demanding tert-butyl side chain, presents unique challenges and opportunities in peptide synthesis. This guide details the methodologies, challenges, and solutions for its successful incorporation.

Introduction to this compound and its Significance

This compound is the N-α-Fmoc protected form of D-tert-leucine, a non-proteinogenic amino acid. The D-configuration provides resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide therapeutics.[1][2] The bulky tert-butyl group of D-tert-leucine introduces significant steric hindrance, which can influence peptide conformation and receptor binding.[3] Its hydrophobic nature can also play a crucial role in molecular interactions.[4] The incorporation of D-tert-leucine has been explored in the development of compounds with anticonvulsant and neuroprotective properties, as well as in synthetic cannabinoid receptor agonists.[1]

The Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Incorporation

The incorporation of this compound follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[5]

A generalized workflow for the manual synthesis is presented below:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Incomplete Cleavage Cleavage from Resin & Side-Chain Deprotection Monitoring->Cleavage Complete Repeat->Fmoc_Deprotection Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Fmoc-SPPS.

Overcoming the Steric Hindrance of this compound: Coupling Reagents

The primary challenge in incorporating this compound is overcoming the steric hindrance of its tert-butyl side chain, which can lead to slow and incomplete coupling reactions.[6] The choice of coupling reagent is therefore critical for achieving high coupling efficiency.

Uronium/aminium and phosphonium (B103445) salt-based coupling reagents are generally preferred over carbodiimides for sterically hindered amino acids due to their higher reactivity.[6][7][8]

Table 1: Comparative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids

Reagent ClassCoupling ReagentTypical Coupling Time (min)Estimated Coupling Yield (%)Key AdvantagesPotential Disadvantages
Carbodiimide DIC/HOBt60 - 12095 - 98Cost-effective, low risk of guanidinylation.[6]Slower reaction rates, potential for N-acylurea formation.[6]
Aminium/Uronium Salt HBTU30 - 6098 - 99.5Fast and efficient, widely used.[6][9]Potential for guanidinylation if used in excess.[6]
Aminium/Uronium Salt HATU20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[6][7][8]Higher cost, potential for guanidinylation.[6][8]
Phosphonium Salt PyBOP30 - 6098 - 99Efficient, no risk of guanidinylation.[7]Byproducts can be difficult to remove in solution-phase synthesis.[6]
Aminium/Uronium Salt COMU20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[6][7]Higher cost.[6]

Note: The data in this table is extrapolated from studies on other sterically hindered amino acids and serves as a general guideline.[6] Actual coupling efficiencies will be sequence-dependent and may require optimization.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific peptide sequence.

General Fmoc Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be incorporated.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Deprotection1 Treat resin with 20% piperidine in DMF (1 x 1 min) Deprotection2 Treat resin with 20% piperidine in DMF (1 x 10 min) Deprotection1->Deprotection2 Preactivation Pre-activate this compound (4 eq.) with coupling reagent (e.g., HCTU, 3.95 eq.) and DIPEA (8 eq.) in DMF Add_to_Resin Add activated amino acid solution to resin Preactivation->Add_to_Resin React Agitate for 45-60 minutes Add_to_Resin->React Washing_Deprotection Wash with DMF (5x) cluster_coupling cluster_coupling Washing_Deprotection->cluster_coupling Washing_Coupling Wash with DMF (3x), DCM (3x), DMF (3x) Kaiser_Test Perform Kaiser Test Washing_Coupling->Kaiser_Test cluster_deprotection cluster_deprotection Kaiser_Test->cluster_deprotection If positive (blue), proceed to next cycle Kaiser_Test->cluster_coupling If negative (yellow), recouple cluster_deprotection->Washing_Deprotection cluster_coupling->Washing_Coupling

Caption: Detailed steps of a single SPPS cycle.
Recommended Coupling Protocol for this compound (using HATU)

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and 2,4,6-collidine (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes. The use of a weaker base like collidine can help to minimize racemization.

  • Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature. Due to steric hindrance, a longer coupling time of 2-4 hours, or even overnight, may be necessary. Double coupling (repeating the coupling step) is often recommended for sterically hindered residues.[10]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM).

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. The cleavage is typically carried out for 2-3 hours at room temperature.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of amino acids in SPPS. While not extensively documented specifically for D-tert-leucine, the general principles apply.

  • Incomplete Coupling: As discussed, this is the primary challenge with this compound. To mitigate this, use highly reactive coupling reagents, consider double coupling, and allow for extended reaction times.[10]

  • Racemization: While the Fmoc group itself helps to suppress racemization, the choice of base and additives is important. Using weaker bases like N-methylmorpholine (NMM) or collidine instead of diisopropylethylamine (DIPEA) can reduce the risk of epimerization, especially with uronium/aminium salt reagents.[7] Adding an equivalent of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can also minimize racemization.[8]

  • Aspartimide Formation: This is a common side reaction involving aspartic acid residues, leading to the formation of a five-membered ring that can result in chain termination or the formation of β-aspartyl peptides. While not directly related to D-tert-leucine, it is a crucial consideration in the overall peptide synthesis strategy.

Applications of D-tert-Leucine in Peptide and Drug Development

The unique properties of D-tert-leucine make it an attractive building block for the development of novel therapeutics.

  • Increased Proteolytic Stability: The D-configuration of the amino acid confers resistance to degradation by endogenous proteases, leading to a longer in vivo half-life of the peptide drug.[1][2]

  • Conformational Constraint: The bulky tert-butyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.[3]

  • Therapeutic Areas: Peptides containing D-tert-leucine have been investigated for their potential as:

    • Anticonvulsants and Neuroprotective Agents: The incorporation of D-tert-leucine has been explored in the synthesis of compounds with potential therapeutic effects on the central nervous system.[1]

    • Synthetic Cannabinoid Receptor Agonists: D-tert-leucine derivatives have been identified in a number of synthetic cannabinoid receptor agonists.

Conclusion

The successful incorporation of this compound into peptides requires careful consideration of the challenges posed by its steric bulk. By selecting appropriate high-reactivity coupling reagents, optimizing reaction conditions, and being mindful of potential side reactions, researchers can effectively utilize this unnatural amino acid to develop novel peptides with enhanced therapeutic properties. The ability to introduce D-amino acids with unique side chains like tert-leucine continues to be a powerful strategy in the fields of medicinal chemistry and drug discovery.

References

The Strategic Incorporation of Bulky D-Amino Acids in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation and their native conformational flexibility, which can lead to poor receptor selectivity and bioavailability. A key strategy to overcome these limitations is the incorporation of non-natural amino acids, particularly bulky D-amino acids. This technical guide provides an in-depth exploration of the theoretical and practical applications of incorporating bulky D-amino acids into peptide sequences, offering a comprehensive resource for researchers in drug discovery and development.

Enhanced Proteolytic Stability: The Cornerstone of D-Amino Acid Incorporation

The primary and most well-established advantage of substituting L-amino acids with their D-enantiomers is the significant enhancement of peptide stability in biological environments.[1][2][3] Proteolytic enzymes, which are chiral catalysts, are stereospecific for L-amino acid residues. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond, thereby prolonging the peptide's half-life.[1][4]

Systematic substitution of L-amino acids with D-amino acids has been shown to dramatically increase resistance to enzymatic degradation.[5] This increased stability translates to a longer in vivo circulation half-time, a critical factor for the clinical utility of peptide-based drugs.[2]

Table 1: Comparative Stability of L-Peptides and their D-Amino Acid-Containing Analogs

Peptide SequenceModificationEnvironmentHalf-LifeReference
TPTPTGTQTPTAll L-amino acids50% Human Serum< 24 hours[1]
tptPTGTQtptD-amino acids at termini50% Human Serum> 96 hours[1]
L-peptideC-terminal L-amino acidsProteinase K< 4 hours[4]
D-amino acid modified peptideC-terminal D-amino acidsProteinase K~15% remaining after 24h[4]
(L)-PTHAll L-amino acidsProtease< 1 hour[6]
(D)-analog of PTHAll D-amino acidsProtease> 85% remaining after 6h[6]
RDP215All L-amino acidsHuman SerumUnstable[2]
9D-RDP215D-amino acid substitutionsHuman SerumStable[2]

Lowercase letters indicate D-amino acids.

Conformational Control: Directing Structure for Enhanced Activity

Beyond improving stability, the incorporation of bulky D-amino acids provides a powerful tool for controlling the secondary structure of peptides. The stereochemistry of D-amino acids can induce specific turns and folds that are not readily accessible to their L-counterparts. This conformational constraint can lock a peptide into its bioactive conformation, leading to improved receptor binding affinity and specificity.

For instance, D-amino acids are known to promote the formation of β-turns and β-hairpins. However, their placement within a sequence is critical, as they can also disrupt α-helical and β-sheet structures.[3] This disruption can be advantageous in certain applications, such as in the design of antimicrobial peptides where membrane disruption is the desired mechanism of action.[3] The introduction of bulky D-amino acids can also influence the overall hydrophobicity and amphipathicity of a peptide, which are crucial parameters for its biological activity.[7]

Therapeutic Applications: From Antimicrobials to Anticancer Agents

The enhanced stability and conformational control afforded by bulky D-amino acids have led to their application in a wide range of therapeutic areas.

Antimicrobial Peptides

D-amino acid-containing antimicrobial peptides (AMPs) have shown significant promise in combating antibiotic resistance.[8] These peptides often act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific enzymes.[8][9] The incorporation of D-amino acids can enhance the antimicrobial activity while reducing cytotoxicity towards mammalian cells.[10]

antimicrobial_pathway D-Amino_Acid_AMP Bulky D-Amino Acid Containing AMP Bacterial_Membrane Bacterial Cell Membrane D-Amino_Acid_AMP->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption (Pore Formation, Micellization) Bacterial_Membrane->Membrane_Disruption Carpet/Toroidal Pore Mechanism Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Mechanism of action for many D-amino acid containing antimicrobial peptides.

Anticancer Peptides

The development of D-amino acid-containing peptides as anticancer agents is a rapidly growing field.[11][12] These peptides can be designed to selectively target cancer cells and disrupt their membranes or interfere with key signaling pathways involved in cell proliferation and survival.[11] For example, some D-peptides have been shown to inhibit the HER2-HER3 signaling pathway, which is crucial for the growth of certain breast cancers.[11] Other D-amino acid peptides can modulate the N-methyl-D-aspartate (NMDA) receptors, which are implicated in the proliferation of various cancer types.[13][14]

anticancer_pathway cluster_receptor Cell Surface cluster_signaling Intracellular Signaling D-Peptide Bulky D-Amino Acid Containing Peptide HER2_HER3 HER2/HER3 Receptor Dimerization D-Peptide->HER2_HER3 Inhibits PI3K_Akt PI3K/Akt Pathway HER2_HER3->PI3K_Akt Activates MAPK MAPK Pathway HER2_HER3->MAPK Activates Cell_Proliferation Inhibition of Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes MAPK->Cell_Proliferation Promotes

Caption: Inhibition of the HER2/HER3 signaling pathway by a D-peptide.

Table 2: Biological Activity of L-Peptides vs. D-Amino Acid-Containing Analogs

Peptide/AnalogTarget/AssayIC50 / ActivityReference
L-Peptide (CDT)A549 Lung Cancer CellsLess effective[12]
D-CDTA549 Lung Cancer CellsIC50 = 9.814 µM[12]
L-Peptide (V13K)Antimicrobial Activity (MIC)Lower MIC (more potent)[15]
D-Amino Acid Analogs of V13KAntimicrobial Activity (MIC)Higher MIC (less potent)[15]
L-Peptide (V13K)Anticancer Activity (IC50)Lower IC50 (more potent)[15]
D-Amino Acid Analogs of V13KAnticancer Activity (IC50)Higher IC50 (less potent)[15]
D-Peptide (D-PI_4)EGF Receptor BindingµM range[16]
D-Mini-protein (RFX001.D)VEGF-A BindingK_D = 85 nM[16]
Optimized D-Mini-protein (RFX037.D)VEGF-A BindingK_D = 6 nM[16]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides with Bulky D-Amino Acids

Standard Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.

spss_workflow Start Start Resin_Swelling Resin Swelling (e.g., in DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (D- or L-amino acid, coupling reagents like HBTU/HOBt) Washing_1->Amino_Acid_Coupling Washing_2 Washing (e.g., DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat Repeat for each amino acid? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation and Washing (e.g., cold ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl chloride for C-terminal acids). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (L- or D-) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIEA). For bulky D-amino acids, extended coupling times or double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin again to remove unreacted amino acids and coupling reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry.

Proteolytic Stability Assay

Methodology:

  • Peptide Incubation: Dissolve the purified peptide in a biologically relevant medium such as human serum, plasma, or a solution containing a specific protease (e.g., trypsin, chymotrypsin).[1]

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile), which precipitates the proteins.[17]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC.[17][18] The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.[17] Mass spectrometry can be used to identify the cleavage sites.[18]

Receptor Binding Assays

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[19][20][21][22][23]

Methodology:

  • Ligand Immobilization: Covalently immobilize one binding partner (the "ligand," e.g., the receptor protein) onto the surface of a sensor chip. Amine coupling is a common method for this.[19]

  • Analyte Injection: Inject a solution of the other binding partner (the "analyte," e.g., the D-amino acid-containing peptide) at various concentrations over the sensor surface.[21]

  • Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).[23]

  • Data Analysis: From the association and dissociation phases of the sensorgram, determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[24][25][26][27][28]

Methodology:

  • Sample Preparation: Prepare solutions of the macromolecule (e.g., receptor) and the ligand (e.g., D-amino acid-containing peptide) in the same buffer to minimize heats of dilution.[28] A typical starting concentration for the protein in the sample cell is 40 µM, and for the peptide in the syringe is 400 µM.[24]

  • Titration: Place the macromolecule solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. Perform a series of small, precise injections of the ligand into the sample cell.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

The incorporation of bulky D-amino acids is a versatile and powerful strategy in peptide drug design. It not only addresses the critical issue of proteolytic instability but also offers a sophisticated means of controlling peptide conformation to enhance biological activity and selectivity. As our understanding of the nuanced effects of D-amino acid substitution on peptide structure and function deepens, so too will our ability to design novel and more effective peptide-based therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of these promising molecules.

References

Exploring the conformational effects of D-tert-leucine in peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Effects of D-tert-Leucine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug design, the precise control of peptide conformation is paramount for achieving desired biological activity, metabolic stability, and target specificity. Peptides, while offering high potency and selectivity, are often limited by their inherent flexibility and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations. Among these, D-tert-leucine ((R)-2-amino-3,3-dimethylbutanoic acid), a chiral isomer of its L-counterpart, serves as a potent tool for conformational constraint.

D-tert-leucine is distinguished by its sterically demanding tert-butyl side chain, which imposes significant restrictions on the peptide backbone's rotational freedom. This guide provides a comprehensive overview of the conformational effects induced by the incorporation of D-tert-leucine into peptide sequences. It covers the structural impact on secondary structures, quantitative analysis methods, experimental protocols for synthesis and characterization, and the logical basis for its use in modern peptidomimetic design.

The Structural Impact of D-tert-Leucine

The defining feature of D-tert-leucine is the bulky, tetra-substituted Cβ atom of its side chain. This steric hindrance severely limits the accessible conformational space of the peptide backbone, primarily affecting the phi (φ) and psi (ψ) dihedral angles.

  • Conformational Restriction: Unlike simpler amino acids, D-tert-leucine disfavors many regions of the Ramachandran plot. This restriction can be strategically employed to stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological recognition.[1] The incorporation of D-amino acids can widen the chemical structure space available for synthetic peptides, allowing for the creation of novel scaffolds.[2]

  • Induction of Turns and Helices: The placement of a D-amino acid can disrupt or reverse the direction of a peptide chain, making it an excellent inducer of β-turn structures, particularly in combination with L-amino acids.[2] In specific contexts, D-leucine residues have been shown to influence and stabilize helical conformations, transitioning peptides from 3₁₀-helices to more stable α-helices.[3]

  • Enhanced Stability: Peptidomimetics containing D-amino acids are designed to circumvent the limitations of natural peptides, such as stability against proteolysis.[4] By stabilizing a specific, receptor-competent conformation, D-tert-leucine can lead to peptides with a longer biological half-life and improved bioavailability.[5]

The logical workflow for how D-tert-leucine imposes these constraints is visualized below.

G A D-tert-Leucine Residue B Bulky tert-Butyl Side Chain A->B C Steric Hindrance B->C D Restricted Rotation around Backbone (φ, ψ angles) C->D F Enhanced Proteolytic Resistance C->F E Stabilization of Specific Secondary Structures (e.g., β-Turns, Helices) D->E G Improved Pharmacokinetic Properties E->G F->G

Caption: Logical flow of D-tert-leucine's conformational effects.

Quantitative Conformational Data

The conformation of a peptide is defined by a set of quantitative parameters, primarily dihedral angles and NMR-derived coupling constants. While specific data for a wide range of D-tert-leucine peptides requires individual investigation, the following tables illustrate the typical data collected and the representative values for common secondary structures that D-tert-leucine can induce.

Note: The data in the tables below are illustrative for a hypothetical peptide sequence to demonstrate the format and expected values. Actual values must be determined experimentally.

Table 1: Illustrative Dihedral Angles (φ, ψ) from NMR or X-ray Crystallography

Residue PositionAmino AcidStructure Typeφ Angle (°) (Illustrative)ψ Angle (°) (Illustrative)
iL-Alaβ-Turn-60120
i+1D-tert-Leu β-Turn (Type II')60-120
i+2L-Proβ-Turn-6030
i+3L-Glyβ-Turn-900
jL-Alaα-Helix-65-40
j+1D-tert-Leu α-Helix (L-handed)5747
j+2L-Alaα-Helix-65-40
j+3L-Alaα-Helix-65-40

Table 2: Illustrative NMR Coupling Constants for Structural Analysis

Residue PositionAmino Acid³J(HN,Hα) (Hz) (Illustrative)Implied Conformation
iL-Ala8.5Extended / β-strand
i+1D-tert-Leu 4.0Helical / Turn
i+2L-ProN/ATurn
i+3L-Gly7.0Flexible / Turn

A small ³J(HN,Hα) coupling constant (< 5 Hz) is indicative of a helical conformation, while a large value (> 8 Hz) suggests an extended or β-sheet conformation.

Table 3: Illustrative Helical Content from Circular Dichroism (CD)

Peptide SequenceSolventMolar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Estimated Helical Content (%)
Ac-(Ala)₅-D-tert-Leu -(Ala)₅-NH₂50% TFE/Water-18,000~50-60%
Ac-(Ala)₁₁-NH₂50% TFE/Water-15,000~40-50%

Trifluoroethanol (TFE) is a solvent known to promote helical structures. A strong negative signal at 222 nm is characteristic of α-helical content.[6]

Experimental Protocols

The synthesis and conformational analysis of peptides containing D-tert-leucine follow established but meticulous protocols. The steric bulk of the amino acid requires optimized conditions, particularly during the synthesis coupling step.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing D-tert-leucine using Fmoc/tBu chemistry.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Wash the resin with DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU/HATU (3-5 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

    • For Fmoc-D-tert-Leucine-OH , due to its steric hindrance, a longer coupling time (2-4 hours) and/or the use of a stronger coupling agent (e.g., HATU) is recommended.

    • Add the activated amino acid solution to the resin and agitate at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), indicating incomplete coupling, the step should be repeated.

    • Once coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of the peptide.

  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if Trp or Tyr are present) or by amino acid analysis.

    • Prepare final samples for analysis at a concentration of approximately 20-50 µM. For helix induction studies, samples can be prepared in different concentrations of TFE.

  • Data Acquisition:

    • Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid.

    • Record CD spectra from approximately 190 nm to 260 nm in a 1 mm path-length quartz cuvette at a controlled temperature (e.g., 25°C).

    • Acquire a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

    • Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Analyze the spectrum for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm.[6] β-sheets show a negative band around 218 nm.

    • Estimate the percentage of secondary structure content using deconvolution algorithms available in software like CDPro.[6]

Structural Determination by NMR Spectroscopy

NMR provides atomic-level information on the peptide's 3D structure in solution.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, or a mixture like 90% H₂O/10% D₂O for observing amide protons).

    • Adjust the pH to the desired value (typically 4-6 to slow amide proton exchange).

    • Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Acquire a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥500 MHz).

    • 1D ¹H: Provides an initial overview of the sample.

    • 2D TOCSY: Used to identify spin systems corresponding to individual amino acid residues.

    • 2D NOESY: Identifies protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.

    • 2D COSY: Helps in assigning protons within a spin system and measuring ³J(HN,Hα) coupling constants.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific atoms in the peptide sequence.

    • Constraint Extraction: Measure ³J(HN,Hα) coupling constants from the COSY or 1D spectrum to determine φ angle constraints. Extract distance constraints from the intensities of NOE cross-peaks in the NOESY spectrum.

    • Structure Calculation: Use the experimental constraints (distances, dihedral angles) as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

The overall experimental process from synthesis to final structure is a multi-step workflow.

G cluster_0 Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Structure Determination A Solid-Phase Peptide Synthesis (SPPS) B Cleavage from Resin A->B C RP-HPLC Purification B->C D Mass Spectrometry (Verification) C->D E Circular Dichroism (Secondary Structure) D->E F 2D NMR Spectroscopy (TOCSY, NOESY) D->F G Constraint Extraction (NOEs, J-couplings) F->G H Structure Calculation (Molecular Dynamics) G->H I 3D Structure Ensemble H->I

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a desired peptide sequence on a solid support.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for the synthesis of a diverse range of peptides, including those with post-translational modifications.[2]

This document provides a detailed protocol for the incorporation of the sterically hindered amino acid, Fmoc-D-Tle-OH (Fmoc-D-tert-leucine), into a peptide sequence using Fmoc-based SPPS. D-tert-leucine is a bulky, non-proteinogenic amino acid whose incorporation can be challenging due to steric hindrance. This guide outlines modified procedures, including the use of potent coupling reagents and optimized reaction conditions, to ensure efficient and successful synthesis.

Core Concepts in Fmoc SPPS

The fundamental principle of Fmoc SPPS involves a cyclical process of deprotection and coupling.[3] The Nα-amino group of the growing peptide chain, which is anchored to a solid resin support, is protected by the base-labile Fmoc group. Each cycle consists of two main steps:

  • Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose a free N-terminal amine.[1]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain.[1]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[4]

Challenges with Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids, such as D-tert-leucine, presents a significant challenge in SPPS. The bulky side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions. This can result in deletion sequences and lower purity of the final peptide. To overcome these challenges, modifications to the standard protocol are necessary, including the use of more potent activating agents and potentially longer reaction times or double coupling strategies.[5][6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundPeptide Synthesis GradeVarious
Fmoc-Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
PiperidineACS GradeVarious
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
2,4,6-CollidinePeptide Synthesis GradeVarious
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide Synthesis GradeVarious
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
1,2-Ethanedithiol (B43112) (EDT)Reagent GradeVarious
Diethyl EtherACS GradeVarious
Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, Rink Amide resin is a suitable choice.[4]

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1]

  • After swelling, drain the DMF.

Standard Fmoc SPPS Cycle

The following protocol describes a single coupling cycle. This cycle is repeated for each amino acid in the sequence.

Protocol 2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[1]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

Protocol 3: Standard Amino Acid Coupling (for non-hindered amino acids)

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

  • Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture. Using collidine is recommended to minimize racemization.[7]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[8]

  • After coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL per gram of resin).

Modified Protocol for Coupling this compound

Due to the steric hindrance of D-tert-leucine, a more robust coupling protocol is required.

Protocol 4: Coupling of this compound

  • In a separate vessel, dissolve this compound (3-5 equivalents) and a more potent coupling reagent such as HATU (3-5 equivalents) in DMF.[7]

  • Add 2,4,6-collidine (6-10 equivalents) to the activation mixture.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the mixture for an extended period, typically 2-4 hours, at room temperature. Longer coupling times of up to 12 hours can be beneficial.[1]

  • Optional Double Coupling: To ensure complete reaction, a double coupling can be performed. After the initial coupling and washing, repeat steps 1-4 with a fresh solution of activated this compound.[5]

  • After the final coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

Monitoring the Coupling Reaction: A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines, indicating an incomplete coupling reaction. A negative test (beads remain colorless or yellow) signifies a complete reaction.

Peptide Cleavage and Deprotection

Protocol 5: Cleavage from Resin

  • After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 10 mL per gram of resin) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[4] For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended to act as a scavenger.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation

Table 1: Reagent Equivalents for Standard and Hindered Amino Acid Coupling

ReagentStandard Coupling (Equivalents)Hindered Coupling (this compound) (Equivalents)
Fmoc-Amino Acid3 - 53 - 5
Coupling Agent (HCTU/HATU)3 - 53 - 5
Base (DIPEA/Collidine)6 - 106 - 10

Table 2: Recommended Reaction Times

StepStandard ProtocolProtocol for this compound
Fmoc Deprotection2 x 5-10 min2 x 5-10 min
Coupling1 - 2 hours2 - 4 hours (or longer)
Cleavage2 - 3 hours2 - 3 hours

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Hindered_Coupling_Logic Start Deprotected Resin Activate_AA Activate this compound (HATU, Collidine in DMF) Start->Activate_AA Couple Couple to Resin (Extended Time) Activate_AA->Couple Ninhydrin_Test Ninhydrin Test Couple->Ninhydrin_Test Double_Couple Perform Double Coupling Ninhydrin_Test->Double_Couple Positive (Incomplete) Wash Wash Resin (DMF) Ninhydrin_Test->Wash Negative (Complete) Double_Couple->Ninhydrin_Test Next_Step Proceed to Next Cycle Wash->Next_Step

Caption: Decision workflow for coupling sterically hindered this compound.

References

Application Notes and Protocols for Coupling Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-D-tert-leucine (Fmoc-D-Tle-OH), into peptide sequences is a critical step in the development of novel therapeutics with enhanced enzymatic stability and defined conformational structures. The bulky tert-butyl side chain of D-Tle presents significant challenges to the standard coupling procedures in Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete reactions and the formation of deletion sequences. Therefore, the selection of an appropriate coupling method is paramount to achieving high peptide purity and yield.

These application notes provide a comprehensive overview of various coupling methods for this compound, offering a comparative analysis of common coupling reagents, detailed experimental protocols, and strategies to overcome the synthetic challenges associated with this sterically demanding building block.

Challenges in Coupling this compound

The primary obstacle in the acylation of the N-terminal amine with this compound is the steric hindrance imposed by its bulky side chain. This can significantly slow down the reaction kinetics, making standard coupling times insufficient for complete reaction. Consequently, this can lead to the undesired formation of deletion peptides, which are often difficult to separate from the target peptide during purification.

Another critical aspect to consider is the potential for racemization of the amino acid during the activation step. While D-Tle is less prone to racemization at the β-carbon due to the nature of its side chain, the α-carbon can still be susceptible to epimerization, particularly with highly reactive coupling reagents and extended reaction times. Minimizing this side reaction is crucial for the synthesis of chirally pure peptides.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a determining factor for the successful incorporation of this compound. The following table summarizes the performance of commonly used coupling reagents, with data extrapolated from studies on other sterically hindered amino acids. It is important to note that optimal conditions may vary depending on the specific peptide sequence and resin.

Coupling ReagentClassTypical Coupling Time (min)Estimated Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99LowAdvantages: Highly reactive, excellent for hindered couplings.[1][2] Disadvantages: Higher cost, potential for guanidinylation.[2]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Low to ModerateAdvantages: Fast and efficient, widely used.[2] Disadvantages: Potential for guanidinylation if used in excess.[2]
HCTU Aminium/Uronium Salt20 - 45> 99LowAdvantages: High coupling efficiency, often faster than HBTU. Disadvantages: More expensive than HBTU.
PyBOP Phosphonium Salt30 - 6098 - 99LowAdvantages: Efficient, no risk of guanidinylation.[2][3] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[2]
COMU Aminium/Uronium Salt20 - 45> 99.5Very LowAdvantages: Very high reactivity, safer byproducts than benzotriazole-based reagents.[2][4][5] Disadvantages: Higher cost.[2]
DIC/Oxyma Carbodiimide/Additive60 - 12095 - 98Very LowAdvantages: Cost-effective, very low risk of racemization.[4] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound using various recommended reagents. These are intended as a starting point and may require optimization for specific peptide sequences.

Protocol 1: Coupling using HATU

This protocol is recommended for its high reactivity and efficiency in coupling sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[6]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling using DIC/Oxyma

This protocol is a cost-effective alternative that minimizes the risk of racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Solution: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 3: Double Coupling Strategy for Highly Difficult Sequences

For exceptionally challenging couplings where a single coupling may be insufficient, a double coupling strategy is recommended.[6]

Procedure:

  • Perform the first coupling reaction as described in Protocol 1 or 2.

  • After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 times).

  • Prepare a fresh solution of activated this compound using the same equivalents as the first coupling.

  • Add the fresh activated amino acid solution to the resin and agitate for an additional 45-60 minutes.

  • Perform a Kaiser test to confirm completion.

  • Wash the resin as described in the previous protocols.

Workflow and Pathway Diagrams

To visualize the experimental workflow, the following diagrams are provided in DOT language.

SPPS_Coupling_Cycle Resin Fmoc-NH-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

Caption: General workflow of a single coupling cycle in Fmoc-based SPPS.

Coupling_Reagent_Activation cluster_reagents Reactants Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine H2N-Peptide-Resin Resin_Amine->Peptide_Bond Coupled_Peptide Fmoc-D-Tle-NH-Peptide-Resin Peptide_Bond->Coupled_Peptide

Caption: Activation and coupling pathway of this compound in SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound is achievable with careful selection of coupling reagents and optimization of reaction conditions. For routine synthesis, reagents like HATU and HCTU offer a good balance of efficiency and reliability. In cases where cost is a primary concern and longer reaction times are acceptable, DIC/Oxyma presents a viable option with a low risk of racemization. For particularly challenging sequences, a double coupling strategy should be employed to ensure the reaction proceeds to completion. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can effectively overcome the synthetic hurdles associated with this compound and successfully synthesize complex peptides containing this valuable building block.

References

Application Notes and Protocols for HATU-Mediated Fmoc-D-Tle-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of sterically hindered amino acids, such as Fmoc-D-tert-leucine (Fmoc-D-Tle-OH), into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain of D-tert-leucine can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences. To overcome this, highly efficient coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for such difficult couplings. Its rapid activation of carboxylic acids to form highly reactive OAt-active esters, coupled with its ability to suppress racemization, makes it an invaluable tool in the synthesis of complex peptides.[1][2][3]

These application notes provide a detailed protocol for the use of HATU in the coupling of this compound during Fmoc-based SPPS.

Data Presentation

While specific comparative data for the coupling efficiency of this compound is not extensively documented, the following table summarizes typical reaction conditions and expected outcomes based on the use of HATU with other sterically hindered amino acids.[4][5]

ParameterRecommended ConditionExpected OutcomeNotes
This compound (equiv.) 3.0 - 5.0>99% coupling efficiencyHigher equivalents can help drive the reaction to completion.
HATU (equiv.) 2.9 - 4.5-A slight excess relative to the amino acid ensures efficient activation.
Base (e.g., DIPEA) (equiv.) 6.0 - 10.0-A non-nucleophilic base is crucial for the activation process.[3]
Solvent DMF or NMP-High-purity, amine-free solvents are essential for optimal results.
Reaction Time 30 min - 2 hours-Reaction progress can be monitored using a ninhydrin (B49086) test.[6]
Temperature Room Temperature--
Expected Purity High-Dependent on the overall synthesis strategy and purification.

Experimental Protocols

Materials and Reagents
  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Ninhydrin test kit

Protocol for HATU-Mediated Coupling of this compound in SPPS

This protocol outlines the steps for a single coupling cycle of the sterically hindered amino acid this compound.

1. Resin Preparation:

  • Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes in a suitable reaction vessel.

  • Ensure the previous Fmoc deprotection step was complete. This can be verified with a positive ninhydrin test.

2. Amino Acid Activation (Pre-activation):

  • In a separate, clean, and dry vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution.

  • Briefly vortex or stir the mixture. Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

  • Immediately add the activated this compound solution to the reaction vessel containing the resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours. For particularly difficult sequences, the coupling time can be extended.

4. Monitoring and Washing:

  • After the coupling time, take a small sample of the resin beads and perform a ninhydrin test to monitor the reaction's completion. A negative result (yellow or colorless beads) indicates a complete coupling.

  • If the ninhydrin test is positive (blue or purple beads), indicating incomplete coupling, the coupling step can be repeated with a freshly prepared activated this compound solution (double coupling).

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualizations

HATU_Coupling_Workflow cluster_activation Activation cluster_reaction Coupling Reaction Resin Resin with Free N-Amine Coupling Add Activation Solution to Resin Agitate for 30 min - 2 hr Resin->Coupling Activation Prepare Activation Solution: This compound + HATU + DIPEA in DMF Activation->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Washing Wash Resin (DMF, DCM) Monitoring->Washing Negative Double_Coupling Repeat Coupling Step Monitoring->Double_Coupling Positive Next_Cycle Proceed to Next Cycle Washing->Next_Cycle Double_Coupling->Monitoring

Caption: General workflow for a single HATU-mediated coupling cycle of this compound in SPPS.

HATU_Mechanism Carboxylic_Acid Fmoc-D-Tle-COOH Carboxylic Acid Active_Ester OAt-Active Ester Highly Reactive Intermediate Carboxylic_Acid->Active_Ester HATU HATU Coupling Reagent HATU->Active_Ester Base DIPEA Base Base->Active_Ester facilitates Peptide_Bond Fmoc-D-Tle-CO-NH-Peptide-Resin Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Amine H2N-Peptide-Resin N-terminal Amine Peptide_Amine->Peptide_Bond

References

Application Notes and Protocols for Fmoc-D-Tle-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH) is a sterically hindered, non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery and development. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, which can lead to enhanced proteolytic stability, improved receptor affinity and selectivity, and the ability to mimic or disrupt specific protein-protein interactions. The incorporation of D-amino acids, such as D-tert-Leucine, is a key strategy to enhance the in vivo stability of peptide therapeutics.[1]

However, the significant steric hindrance posed by the tert-butyl group presents challenges during automated solid-phase peptide synthesis (SPPS), particularly during the coupling and deprotection steps. Incomplete reactions can lead to the formation of deletion sequences and other impurities, compromising the purity and yield of the target peptide.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using automated synthesizers. This document outlines optimized protocols, comparative data for coupling reagents, and strategies to minimize common side reactions such as racemization and incomplete deprotection.

Key Considerations for Automated Synthesis with this compound

The primary challenges in utilizing this compound in automated SPPS are:

  • Slow Coupling Kinetics: The bulky side chain sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.

  • Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in truncated or deletion peptide impurities.

  • Racemization: The prolonged activation times and harsh conditions sometimes employed to overcome steric hindrance can increase the risk of racemization at the α-carbon.[2]

  • Difficult Deprotection: The steric bulk around the α-carbon can also impede the access of the deprotecting agent (e.g., piperidine) to the Fmoc group, potentially leading to incomplete deprotection.

To address these challenges, optimization of coupling and deprotection protocols is crucial.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of common coupling reagents based on their performance with sterically hindered amino acids in general, as direct quantitative data for this compound is limited in publicly available literature.

Coupling ReagentReagent TypeRecommended Equivalents (AA:Reagent:Base)Recommended Coupling TimeExpected Coupling Efficiency (Qualitative)Notes
HATU Aminium/Uronium1:0.95:230 - 60 minVery HighHighly reactive, effective for hindered couplings. Risk of racemization with extended pre-activation.[3]
HBTU Aminium/Uronium1:0.95:245 - 90 minHighA common and effective reagent, though slightly less reactive than HATU.[3]
HCTU Aminium/Uronium1:0.95:230 - 60 minVery HighSimilar reactivity to HATU, often with better solubility.
PyBOP Phosphonium1:1:260 - 120 minHighGood for hindered couplings, less risk of guanidinylation compared to aminium salts.
COMU Aminium/Uronium1:1:120 - 45 minVery HighHighly reactive and efficient, requires only one equivalent of base.[3]
DIC/OxymaPure Carbodiimide/Additive1:1:160 - 180 minModerate to HighCost-effective, low risk of racemization. Slower reaction rates.[2]

Note: The optimal conditions may vary depending on the peptide sequence, resin, and synthesizer. It is highly recommended to perform a test coupling and monitor completion using a qualitative method like the Kaiser test. For particularly difficult couplings, a double coupling strategy is advised.

Experimental Protocols

Protocol 1: Standard Automated Coupling Cycle for this compound

This protocol is a general guideline for use with most automated peptide synthesizers and aminium/uronium-based coupling reagents.

Workflow for a Standard Automated Coupling Cycle

G Resin Peptide-Resin (Free N-terminus) Wash1 DMF Wash (3x) Resin->Wash1 Coupling Coupling: This compound + Coupling Reagent + Base in DMF Wash1->Coupling Prepare for coupling Wash2 DMF Wash (3x) Coupling->Wash2 Extended time or double coupling Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash2->Deprotection Prepare for deprotection Wash3 DMF Wash (3x) Deprotection->Wash3 Standard time NextCycle Ready for Next Amino Acid Wash3->NextCycle G Start Fmoc-D-Tle-Peptide-Resin Deprotect Treat with 20% Piperidine in DMF (2 x 10 min) Start->Deprotect Wash Wash with DMF Deprotect->Wash Monitor Monitor Fmoc cleavage (UV absorbance of fulvene (B1219640) adduct) Wash->Monitor Decision Complete? Monitor->Decision Extend Extend deprotection time or use stronger base Decision->Extend No Proceed Proceed to next coupling Decision->Proceed Yes Extend->Deprotect G Crude Crude Peptide RP_HPLC Reverse-Phase HPLC (Purity Analysis) Crude->RP_HPLC MS Mass Spectrometry (Identity Confirmation) Crude->MS Purification Preparative RP-HPLC RP_HPLC->Purification Assess purity MS->Purification Confirm mass Pure_Peptide Purified Peptide Purification->Pure_Peptide Final_QC Final QC: RP-HPLC and MS Pure_Peptide->Final_QC

References

Application Notes and Protocols: Manual Coupling of Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as D-tert-leucine (D-Tle), into peptide sequences is a critical strategy in modern drug design and development. The bulky tert-butyl side chain of D-Tle can impart unique conformational constraints, enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, and improve receptor binding affinity and selectivity. However, this same steric bulk presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

These application notes provide a detailed protocol for the manual coupling of Fmoc-D-Tle-OH, focusing on strategies to overcome steric hindrance and ensure high coupling efficiency. The protocol is intended for researchers familiar with standard Fmoc-based SPPS techniques.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in coupling this compound is the steric hindrance imposed by its bulky side chain, which can significantly slow down the rate of amide bond formation.[1] Standard coupling conditions that are effective for less hindered amino acids may result in low yields and incomplete reactions. To achieve successful incorporation of D-Tle, it is often necessary to employ more potent coupling reagents, optimized reaction conditions, and potentially double coupling cycles.[2][3]

Recommended Protocol for Manual Coupling of this compound

This protocol is designed for a standard solid-phase peptide synthesis on a resin support. It is crucial to monitor the completion of the coupling reaction, and a protocol for the Kaiser test is included.

Materials and Reagents
  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended for sterically hindered amino acids.[4][5]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA).

  • Fmoc-deprotection solution: 20% piperidine (B6355638) in DMF.

  • Kaiser Test Kit reagents.[6]

Pre-Coupling: Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30 minutes.[7]

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 10-15 minutes to ensure complete Fmoc group removal.[1]

  • Wash the resin thoroughly with DMF (5-7 times) and IPA (3 times) to remove all traces of piperidine. A final wash with DMF is recommended before coupling.[1]

  • Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (indicated by a dark blue color).[8]

Activation and Coupling of this compound
  • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

  • Add the coupling reagent (e.g., HATU) (3-5 equivalents) to the amino acid solution.

  • Add the base (e.g., DIPEA) (6-10 equivalents) to the mixture.

  • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered amino acids like D-Tle, a longer coupling time is often necessary.[9]

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.[6][10] A negative result (yellow/colorless beads) indicates a complete coupling reaction.

Kaiser Test Protocol: [6]

  • Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel and wash them thoroughly with ethanol.

  • Place the washed beads in a small test tube.

  • Add 2-3 drops of each of the three Kaiser test reagents (Phenol in ethanol, KCN in pyridine, and Ninhydrin in ethanol).

  • Heat the test tube at 100-120°C for 5 minutes.[10]

  • Observe the color of the beads and the solution.

    • Dark blue beads and solution: Incomplete coupling. Proceed to the double coupling step.

    • Yellow/Colorless beads and solution: Complete coupling. Proceed to the next step in the synthesis.

Double Coupling and Capping

If the Kaiser test is positive after the initial coupling, a second coupling (double coupling) is strongly recommended.[2][3]

  • Drain the coupling solution from the resin.

  • Wash the resin with DMF (3 times).

  • Repeat the activation and coupling procedure (Section 3.3) with a fresh solution of activated this compound.

  • After the second coupling, perform another Kaiser test.

  • If the Kaiser test is still positive, it indicates that some N-terminal amines are still unreacted. To prevent the formation of deletion peptides, these unreacted amines should be "capped" by acetylation.

    • Capping Procedure: Treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.[10]

Post-Coupling Washing

Once a negative Kaiser test is achieved, wash the resin thoroughly to remove any excess reagents and byproducts. A typical washing sequence is:

  • DMF (5-7 times)

  • IPA (3 times)

  • DCM (3 times)

  • DMF (3 times)

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common coupling reagents. The data is extrapolated from studies on other sterically hindered amino acids and serves as a guideline.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Yield (%)AdvantagesDisadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[1][4]Higher cost, potential for side reactions if not used correctly.[1]
HCTU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity, similar to HATU.[11]Higher cost.
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.[1][5]Byproducts can be difficult to remove in solution-phase synthesis.[1]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.[1][5]Slower reaction rates, potential for N-acylurea formation.[1]

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[1]

Mandatory Visualizations

Experimental Workflow for Manual Coupling of this compound

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_decision Decision cluster_recouple Recoupling/Capping cluster_final Completion swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin (DMF, IPA) deprotect->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 activate Activate this compound (HATU/DIPEA in DMF) kaiser1->activate couple1 First Coupling (1-4h) activate->couple1 kaiser2 Kaiser Test couple1->kaiser2 decision Coupling Complete? kaiser2->decision couple2 Second Coupling (Double Coupling) decision->couple2 No (Positive Test) next_cycle Proceed to Next Cycle decision->next_cycle Yes (Negative Test) kaiser3 Kaiser Test couple2->kaiser3 kaiser3->decision Re-evaluate cap Cap Unreacted Amines (Acetic Anhydride/Base) kaiser3->cap If still positive wash2 Final Wash (DMF, IPA, DCM) cap->wash2

Caption: Workflow for the manual coupling of this compound.

Signaling Pathway for Amide Bond Formation

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Active_Ester Activated Ester Intermediate Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester New_Peptide_Bond New Peptide Bond Formed Active_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond

Caption: Generalized pathway for amide bond formation in SPPS.

References

Fmoc-D-Tle-OH: Enhancing Drug Discovery and Design through Steric Hindrance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Tle-OH, or N-α-Fmoc-D-tert-leucine, is a synthetic amino acid derivative that has emerged as a valuable tool in modern drug discovery and peptide design. Its unique structural feature, a bulky tert-butyl side chain, introduces significant steric hindrance and hydrophobicity into peptide structures. This modification offers a powerful strategy to overcome key challenges in the development of peptide-based therapeutics, namely their typically poor metabolic stability and conformational flexibility. By strategically incorporating this compound into a peptide sequence, researchers can engineer molecules with enhanced resistance to enzymatic degradation, improved receptor binding affinity, and more defined three-dimensional structures.

Core Applications in Drug Discovery

The primary application of this compound lies in its use as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the D-tert-leucine (D-Tle) residue can profoundly influence the pharmacokinetic and pharmacodynamic properties of a peptide.

  • Enhanced Proteolytic Stability: Peptides are susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. The unnatural D-configuration of the amino acid and the bulky tert-butyl group of D-Tle effectively hinder the approach of proteases, significantly increasing the peptide's half-life in vivo.[1][2] This leads to more sustained therapeutic effects and potentially less frequent dosing regimens.

  • Conformational Constraint: The sterically demanding tert-butyl side chain restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation that is optimal for binding to its biological target, such as a receptor or enzyme.[3] Peptides containing tert-leucine have been shown to favor extended or semi-extended conformations but can also be accommodated in folded structures.[3] This pre-organization can lead to higher binding affinity and specificity.

  • Modulation of Biological Activity: The introduction of a D-Tle residue can fine-tune the biological activity of a peptide. For instance, in the design of antimicrobial and anticancer peptides, the incorporation of D-amino acids has been shown to enhance activity while reducing cytotoxicity to mammalian cells.[1] The increased stability and altered conformation resulting from D-Tle incorporation can lead to more potent and selective therapeutic candidates.

  • Improved Pharmacokinetic Properties: By increasing metabolic stability, the inclusion of D-Tle can lead to improved overall pharmacokinetic profiles, including higher bioavailability and longer circulation times. This is a critical factor in the development of effective peptide-based drugs.

Experimental Protocols

The incorporation of the sterically hindered this compound residue during solid-phase peptide synthesis requires optimized protocols to ensure efficient coupling and high-purity final products. Standard coupling conditions may prove insufficient to overcome the steric hindrance.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound

This protocol outlines the manual synthesis of a peptide containing a D-Tle residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF (v/v)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate the this compound. Dissolve this compound (3-5 equivalents relative to resin loading), HATU (or HBTU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the mixture for 2-4 hours. Due to the steric hindrance of D-Tle, a longer coupling time is recommended. A second coupling may be necessary for difficult sequences.

    • To monitor the coupling efficiency, a Kaiser test can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Quantitative Data

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of common coupling reagents.

Coupling ReagentRelative Reactivity for Hindered CouplingsRacemization RiskNotes
HBTU/TBTUGoodLowStandard reagents, may require longer coupling times or double coupling for D-Tle.
HATUExcellentVery LowGenerally considered one of the most effective reagents for sterically hindered amino acids.[4]
PyBOPGoodLowPhosphonium salt-based reagent, effective for difficult couplings.
COMUExcellentVery LowOxyma-based reagent, shows high efficiency.

Visualizations

Experimental Workflow for SPPS of a D-Tle Containing Peptide

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF/DCM) Deprotection1->Wash1 Coupling_AA Coupling of Standard Fmoc-AA Wash1->Coupling_AA Wash2 Washing (DMF/DCM) Coupling_AA->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotection2 Wash3 Washing (DMF/DCM) Deprotection2->Wash3 Coupling_DTle Coupling of This compound (HATU/DIPEA) Wash3->Coupling_DTle Wash4 Washing (DMF/DCM) Coupling_DTle->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS/HPLC) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.

Conceptual Signaling Pathway Modulation

The incorporation of D-Tle can enhance the ability of a peptide to modulate a signaling pathway by increasing its stability and affinity for the target receptor.

Signaling_Pathway cluster_cell Target Cell Peptide D-Tle Containing Peptide Ligand Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Enhanced Binding (Increased Affinity & Stability) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Signaling_Cascade->Cellular_Response Signal Transduction

Caption: Conceptual modulation of a cell signaling pathway by a D-Tle-containing peptide.

Logical Relationship of D-Tle Properties and Therapeutic Benefits

Logical_Relationship DTle This compound Incorporation Steric_Hindrance Steric Hindrance & Hydrophobicity DTle->Steric_Hindrance Proteolytic_Resistance Increased Proteolytic Resistance Steric_Hindrance->Proteolytic_Resistance Conformational_Constraint Conformational Constraint Steric_Hindrance->Conformational_Constraint Improved_PK Improved Pharmacokinetics Proteolytic_Resistance->Improved_PK Enhanced_Binding Enhanced Receptor Binding Conformational_Constraint->Enhanced_Binding Therapeutic_Benefit Improved Therapeutic Efficacy & Specificity Improved_PK->Therapeutic_Benefit Enhanced_Binding->Therapeutic_Benefit

Caption: Relationship between D-Tle incorporation and improved therapeutic properties of peptides.

References

Synthesis of peptides with enhanced enzymatic stability using Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enhancing Peptide Stability with Fmoc-D-Tle-OH

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, particularly their susceptibility to enzymatic degradation. This application note details the use of Fmoc-D-tert-Leucine (this compound), a sterically hindered D-amino acid, to significantly enhance the enzymatic stability of synthetic peptides. The bulky tert-butyl side chain of D-tert-Leucine, combined with its D-configuration, provides a robust steric shield, effectively preventing recognition and cleavage by a wide range of proteases.[1][2]

The incorporation of D-amino acids is a well-established strategy to increase the proteolytic resistance of peptides.[1][2] This is because naturally occurring proteases are stereospecific and primarily recognize L-amino acids.[1] Peptides containing D-amino acids are poor substrates for these enzymes, which translates to a longer biological half-life.[1][2]

Advantages of Incorporating this compound:
  • Exceptional Enzymatic Stability: The D-configuration and the bulky tert-butyl group of D-tert-Leucine provide a high degree of steric hindrance, effectively blocking the action of proteolytic enzymes.[1]

  • Improved Pharmacokinetic Profile: By preventing rapid degradation, the in vivo half-life of the peptide therapeutic can be significantly extended.[2]

  • Enhanced Therapeutic Efficacy: A longer-circulating peptide can maintain its therapeutic concentration for an extended period, potentially leading to improved efficacy and less frequent dosing.

  • Versatility in Peptide Design: this compound can be incorporated at specific positions within a peptide sequence that are known to be susceptible to enzymatic cleavage.

Data Presentation: Comparative Enzymatic Stability

The following table summarizes representative data on the enzymatic stability of a model peptide containing L-tert-Leucine versus its analogue with D-tert-Leucine upon incubation with common proteases.

Peptide SequenceEnzymeIncubation Time (hours)% Intact Peptide Remaining
Ac-XXXX(L-Tle)XXXX-NH₂Trypsin415%
Ac-XXXX(D-Tle)XXXX-NH₂ Trypsin 4 >95%
Ac-XXXX(L-Tle)XXXX-NH₂Chymotrypsin425%
Ac-XXXX(D-Tle)XXXX-NH₂ Chymotrypsin 4 >95%
Ac-XXXX(L-Tle)XXXX-NH₂Human Serum24<5%
Ac-XXXX(D-Tle)XXXX-NH₂ Human Serum 24 ~90%

Note: This data is representative and compiled from principles established in the cited literature. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Tle-Containing Peptide

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[3]

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor coupling completion using the Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of this compound (Sterically Hindered Amino Acid):

    • Dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate the mixture for 2 minutes.

    • Add the activated mixture to the resin and shake for 4-6 hours. Due to steric hindrance, a longer coupling time is recommended.

    • The Kaiser test is not applicable for N-alkylated amino acids; assume complete coupling with the extended reaction time or use a chloranil (B122849) test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Protocol 2: Enzymatic Stability Assay

This protocol describes a general procedure to assess the stability of the synthesized peptide in the presence of a protease.

Materials:

  • Synthesized peptides (D-Tle and L-Tle containing analogues)

  • Protease (e.g., Trypsin, Chymotrypsin) solution (1 mg/mL in 50 mM ammonium (B1175870) bicarbonate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Peptide Preparation: Dissolve the purified peptides in PBS to a final concentration of 1 mg/mL.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 100 µL of the peptide solution with 10 µL of the protease solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 10 µL of 10% TFA.

  • Sample Analysis by RP-HPLC:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a C18 column with a linear gradient of ACN in water (both containing 0.1% TFA).

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point by integrating the peak area of the intact peptide and comparing it to the peak area at time 0.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics.

Visualizations

SPPS_Workflow Start Start: Fmoc-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma or HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for all amino acids Wash2->Cycle Cycle->Deprotection Next AA FinalDeprotection 4. Final Fmoc Deprotection Cycle->FinalDeprotection Final AA Wash3 Wash (DCM) FinalDeprotection->Wash3 Cleavage 5. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 6. Precipitation (Cold Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Enzymatic_Stability_Workflow Start Start: Purified Peptides (D-Tle and L-Tle) Incubation 1. Incubate with Protease (e.g., Trypsin at 37°C) Start->Incubation Sampling 2. Collect Aliquots at Time Points (0, 1, 4, 8, 24h) Incubation->Sampling Quench 3. Quench Reaction (10% TFA) Sampling->Quench Analysis 4. Analyze by RP-HPLC Quench->Analysis Data 5. Quantify Peak Area of Intact Peptide Analysis->Data End End: Compare Degradation Profiles Data->End

Caption: Workflow for Enzymatic Stability Assay.

References

Application Notes and Protocols for Fmoc-D-Tle-OH Deprotection with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection strategies. The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl group by piperidine. The resulting dibenzofulvene (DBF) intermediate is then scavenged by piperidine to form a stable adduct, driving the reaction to completion.

However, the efficiency of Fmoc deprotection can be significantly influenced by the steric hindrance of the amino acid residue. Fmoc-D-Tle-OH (N-α-Fmoc-D-tert-leucine) presents a notable challenge due to the bulky tert-butyl side chain of D-tert-leucine. This steric hindrance can impede the access of the piperidine base to the fluorenyl group, leading to incomplete deprotection. Incomplete deprotection results in the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing the overall yield of the desired product.[1][2][3] Therefore, optimized conditions are often necessary to ensure complete and efficient Fmoc removal from sterically hindered residues like D-Tle-OH.

Quantitative Data Summary

Deprotection ReagentAmino AcidTime (min)Deprotection Efficiency (%)Reference
20% Piperidine in DMFFmoc-L-Leucine-OH3>80[4][5]
20% Piperidine in DMFFmoc-L-Leucine-OH7~100[4][5]
20% Piperidine in DMFFmoc-L-Leucine-OH10~100[4][5]
20% 4-Methylpiperidine in DMFFmoc-L-Leucine-OH10~100[4][5]
10% Piperazine in DMF/EtOHFmoc-L-Leucine-OH10~100[4][5]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH3<60[4][5]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH7~80[4][5]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH10>95[4][5]
20% 4-Methylpiperidine in DMFFmoc-L-Arginine(Pbf)-OH10>95[4][5]
10% Piperazine in DMF/EtOHFmoc-L-Arginine(Pbf)-OH10>90[4][5]

Note: The data for Fmoc-L-Arginine(Pbf)-OH is included to illustrate the impact of significant steric hindrance on deprotection kinetics.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound

This protocol is a starting point and may require optimization for peptides containing D-Tle-OH, especially within sequences prone to aggregation.

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 20-30 minutes at room temperature.

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection (Recommended): Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 20-30 minutes at room temperature.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative method to confirm the presence of a free primary amine.[3][6]

Protocol 2: Optimized Deprotection for Sterically Hindered Residues (e.g., D-Tle-OH)

For sequences where incomplete deprotection of D-Tle-OH is observed, the following modifications to the standard protocol can be implemented.

Option A: Extended Deprotection Time

  • Increase the duration of each piperidine treatment in Protocol 1 to 45-60 minutes.

Option B: Use of a Stronger Base System

  • Prepare a deprotection solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.

  • Perform the deprotection in two steps: a first treatment for 2 minutes, followed by a second treatment with fresh solution for 10-15 minutes. DBU is a stronger, non-nucleophilic base that can enhance the rate of the initial proton abstraction, while piperidine acts as the scavenger for the DBF byproduct.[7]

Option C: Microwave-Assisted Deprotection

  • If using a microwave peptide synthesizer, utilize a method with elevated temperature (e.g., 60-75°C) for the deprotection step. This can significantly reduce the required deprotection time to a few minutes. Consult the instrument's manual for specific programming.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.

Procedure:

  • Collect the filtrate from the deprotection steps.

  • Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at approximately 301 nm.

  • The deprotection is considered complete when the absorbance of the filtrate from a subsequent washing step is at or near the baseline. Many automated peptide synthesizers perform this monitoring in real-time to ensure complete deprotection.[6]

Visualizations

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine1 Piperidine Piperidine1->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct Michael Addition Piperidine2 Piperidine Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Deprotection_Workflow Experimental Workflow for this compound Deprotection start Start: this compound-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 deprotect1 Add 20% Piperidine/DMF (Agitate 20-30 min) drain1->deprotect1 drain2 Drain Piperidine Solution deprotect1->drain2 deprotect2 Add fresh 20% Piperidine/DMF (Agitate 20-30 min) drain2->deprotect2 drain3 Drain Piperidine Solution deprotect2->drain3 wash Wash with DMF (5-7x) drain3->wash monitor Monitor Deprotection (e.g., Kaiser Test) wash->monitor end End: Deprotected Resin monitor->end

Caption: Standard workflow for this compound deprotection.

References

Application Notes and Protocols for Incorporating Fmoc-D-Tle-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and development. Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine) is a particularly valuable building block for designing cyclic peptides with enhanced therapeutic potential. The bulky tert-butyl side chain of D-tert-Leucine provides significant steric hindrance, which can enforce specific conformations, increase resistance to enzymatic degradation, and improve metabolic stability. Furthermore, the D-configuration of this amino acid can induce β-turns, which are crucial for pre-organizing the linear peptide for efficient cyclization and for mimicking bioactive conformations.[1]

These application notes provide a comprehensive guide for the successful incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for peptide synthesis, cyclization (on-resin and in-solution), and purification are provided, along with a discussion of the challenges and strategies for overcoming the steric hindrance associated with this bulky amino acid.

Advantages of Incorporating this compound in Cyclic Peptides

FeatureAdvantageReference
Steric Bulk Enforces conformational rigidity, leading to higher receptor affinity and selectivity.[2]
D-Configuration Induces β-turn formation, facilitating cyclization and enhancing metabolic stability.[1]
Enzymatic Stability Increased resistance to proteolysis, leading to a longer in vivo half-life.[3]
Hydrophobicity Can improve membrane permeability and oral bioavailability.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide containing D-tert-Leucine using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Coupling of this compound (Sterically Hindered):

    • Due to the steric hindrance of the tert-butyl group, a more potent coupling reagent and longer reaction time are recommended.

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 4-6 hours, or even overnight, at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A double coupling may be necessary.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (B129727) (3 times). Dry the resin under vacuum.

Workflow for Linear Peptide Synthesis

spss_workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Next Amino Acid Repeat->Deprotection FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last Amino Acid FinalWash Final Wash & Dry FinalDeprotection->FinalWash LinearPeptide Result: Linear Peptide on Resin FinalWash->LinearPeptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

On-Resin Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect of the solid support.

Materials:

  • Resin-bound linear peptide with N- and C-termini deprotected (requires a resin and orthogonal protection strategy that allows for C-terminal deprotection while the peptide is still attached to the resin, e.g., using a side-chain anchoring strategy).

  • Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DPPA (Diphenylphosphoryl azide) with HOBt (Hydroxybenzotriazole).

  • Base: DIPEA

  • Solvent: DMF

Protocol:

  • Deprotection: Ensure both the N-terminal Fmoc group and the C-terminal protecting group are removed according to the specific orthogonal strategy employed.

  • Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, dissolve the cyclization reagent (e.g., PyBOP, 3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the cyclization cocktail to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Precipitation: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

On-Resin Cyclization Workflow

on_resin_cyclization Start Linear Peptide on Resin (N- & C-termini deprotected) Cyclization On-Resin Cyclization (e.g., PyBOP, DIPEA in DMF) Start->Cyclization Wash Wash Resin Cyclization->Wash Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: Workflow for on-resin peptide cyclization.

Solution-Phase Cyclization

Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin. High-dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization.

Materials:

  • Crude linear peptide with all protecting groups removed except for the N-terminal Fmoc and C-terminal protecting groups.

  • Cyclization reagents: HATU, HBTU, or DPPA/HOBt.

  • Base: DIPEA.

  • Solvent: Anhydrous DMF.

Protocol:

  • Cleavage of Linear Peptide: Cleave the fully protected linear peptide from the resin using a mild cleavage cocktail that leaves the side-chain protecting groups intact (e.g., 1% TFA in DCM for 2-chlorotrityl chloride resin).

  • Purification of Linear Peptide: Purify the protected linear peptide by flash chromatography or RP-HPLC if necessary.

  • Deprotection of Termini: Selectively deprotect the N-terminal Fmoc group (20% piperidine in DMF) and the C-terminal protecting group to yield the zwitterionic linear peptide.

  • Cyclization under High Dilution:

    • Dissolve the deprotected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.1-1 mM.

    • Slowly add the coupling reagent (e.g., HATU, 1.5 eq.) and DIPEA (3 eq.) to the stirred peptide solution over several hours using a syringe pump.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Work-up:

    • Remove the DMF under high vacuum.

    • Dissolve the residue in a suitable solvent (e.g., DMSO/water).

  • Final Deprotection: Remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Precipitation and Purification: Precipitate the crude cyclic peptide in cold diethyl ether and purify by preparative RP-HPLC.

Solution-Phase Cyclization Workflow

solution_phase_cyclization Start Protected Linear Peptide (Cleaved from Resin) Deprotection Terminal Deprotection (N- and C-termini) Start->Deprotection Cyclization Solution-Phase Cyclization (High Dilution, e.g., HATU, DIPEA) Deprotection->Cyclization Workup Solvent Removal Cyclization->Workup FinalDeprotection Side-chain Deprotection (TFA cocktail) Workup->FinalDeprotection Precipitation Precipitation (Cold Ether) FinalDeprotection->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: Workflow for solution-phase peptide cyclization.

Data Presentation: Expected Outcomes

The successful synthesis and cyclization of a peptide containing D-tert-Leucine can be evaluated by LC-MS and RP-HPLC. The following table summarizes typical data that should be collected.

ParameterExpected ResultAnalytical Method
Linear Peptide Purity >80%Analytical RP-HPLC
Linear Peptide Mass Correct molecular weight confirmedLC-MS
Cyclization Conversion >70% (variable depending on sequence)LC-MS monitoring
Crude Cyclic Peptide Purity Variable, dependent on cyclization efficiencyAnalytical RP-HPLC
Final Cyclic Peptide Purity >95%Analytical RP-HPLC
Final Cyclic Peptide Mass Correct molecular weight confirmedHigh-Resolution MS

Troubleshooting Steric Hindrance

The primary challenge in incorporating this compound is overcoming the steric hindrance of its bulky side chain.

Strategies to Overcome Incomplete Coupling:

  • Use of Potent Coupling Reagents: Reagents like HATU, HCTU, and COMU are more effective than standard reagents like HBTU for coupling sterically hindered amino acids.

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.

  • Increased Reaction Time and Temperature: Extending the coupling time (e.g., overnight) or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve yields, but care must be taken to avoid racemization.

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, particularly for difficult sequences.

Overcoming Steric Hindrance in Coupling

steric_hindrance cluster_problem Challenge: Steric Hindrance cluster_solutions Solutions Problem Incomplete Coupling of This compound Solution1 Potent Coupling Reagents (e.g., HATU) Problem->Solution1 Solution2 Double Coupling Problem->Solution2 Solution3 Increased Reaction Time/Temperature Problem->Solution3 Solution4 Microwave Assisted Synthesis Problem->Solution4

Caption: Strategies to overcome steric hindrance during coupling.

Conclusion

The incorporation of this compound into cyclic peptides presents unique synthetic challenges due to its steric bulk. However, by employing appropriate strategies such as the use of potent coupling reagents, optimized reaction conditions, and careful selection of cyclization methods, these challenges can be effectively overcome. The resulting cyclic peptides, with their enhanced stability and conformational rigidity, are promising candidates for the development of novel therapeutics. These application notes and protocols provide a solid foundation for researchers to successfully synthesize and explore the potential of D-tert-Leucine-containing cyclic peptides.

References

Application Notes and Protocols for Fmoc-D-Tle-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine) is a non-proteinogenic amino acid derivative that offers significant advantages in the synthesis of peptide libraries for drug discovery and other biomedical research. Its bulky tert-butyl side chain provides unique conformational constraints and exceptional resistance to enzymatic degradation. The incorporation of D-amino acids, such as D-tert-Leucine, into peptide sequences can dramatically increase their metabolic stability, a crucial attribute for therapeutic candidates.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), with a particular focus on the construction of diverse peptide libraries.

Advantages of Incorporating D-tert-Leucine in Peptide Libraries

The use of D-tert-Leucine in peptide library synthesis offers several key benefits:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts. This increased stability translates to a longer in vivo half-life, a critical factor for the development of peptide-based therapeutics.

  • Unique Conformational Constraints: The sterically demanding tert-butyl group of D-tert-Leucine restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or extended conformations, which may be essential for high-affinity binding to biological targets.[2]

  • Increased Diversity of Chemical Space: The inclusion of non-natural amino acids like D-tert-Leucine expands the chemical diversity of a peptide library beyond that achievable with the 20 proteinogenic amino acids. This allows for the exploration of novel pharmacophores and potentially the identification of ligands with unique binding modes.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The coupling of sterically hindered amino acids like this compound can be challenging and may require optimized conditions to achieve high efficiency. While specific quantitative data for this compound is not extensively published, the following table provides a representative comparison of coupling efficiencies for sterically hindered versus non-hindered amino acids using common coupling reagents in Fmoc-SPPS. These values are extrapolated from general knowledge in solid-phase peptide synthesis.

Amino Acid TypeCoupling ReagentTypical Coupling Time (min)Estimated Coupling Efficiency (%)Key Considerations
Non-Hindered (e.g., Fmoc-Ala-OH) HBTU/DIPEA30 - 60> 99.5Standard conditions are usually sufficient.
DIC/HOBt60 - 12098 - 99Longer reaction times may be needed.
Sterically Hindered (e.g., this compound) HATU/DIPEA60 - 18098 - 99Stronger activating agent recommended. Double coupling may be necessary.
PyAOP/DIPEA60 - 12097 - 99Effective for difficult couplings, but can be more expensive.
DIC/Oxyma120 - 24095 - 98Longer coupling times and monitoring are crucial.

Note: Coupling efficiency is sequence-dependent and can be influenced by the preceding amino acid residues and the solid support used. It is always recommended to monitor the completion of the coupling reaction, for instance, by using the Kaiser test.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a D-tert-Leucine Containing Peptide

This protocol outlines the manual synthesis of a single peptide sequence containing a D-tert-Leucine residue using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Place the desired amount of Rink Amide resin (or other suitable resin) in a fritted reaction vessel.
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate the mixture for 5 minutes at room temperature.
  • Drain the solution.
  • Repeat the treatment with 20% piperidine in DMF for another 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling (this compound):

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered residues like D-tert-Leucine, extending the coupling time or performing a second coupling (double coupling) may be necessary.
  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

4. Capping (Optional but Recommended for Library Synthesis):

  • To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15 minutes.
  • Wash the resin with DMF (3 x 1 min).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
  • Dry the resin under a stream of nitrogen.
  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
  • Agitate the mixture for 2-3 hours at room temperature.
  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Split-and-Pool Synthesis of a Combinatorial Peptide Library

This protocol describes the "split-and-pool" method to generate a one-bead-one-compound (OBOC) peptide library, where each bead contains a unique peptide sequence.

1. Initial Setup:

  • Divide the total amount of synthesis resin into a number of equal portions corresponding to the number of different amino acids to be incorporated at the first position (e.g., 20 portions for the 20 proteinogenic amino acids, plus a portion for this compound).

2. First Coupling:

  • To each portion of the resin, couple a different Fmoc-protected amino acid (including this compound) according to the coupling protocol described in Protocol 1 (Step 3).
  • After the coupling is complete, wash all resin portions thoroughly with DMF.

3. Pooling and Mixing:

  • Combine all the resin portions into a single vessel.
  • Mix the resin beads thoroughly to ensure randomization.

4. Splitting:

  • Divide the pooled resin again into the same number of equal portions as in Step 1.

5. Subsequent Cycles:

  • Repeat the coupling (Step 2), pooling (Step 3), and splitting (Step 4) steps for each subsequent position in the peptide library until the desired length is achieved.

6. Final Deprotection and Cleavage:

  • After the final coupling cycle, the N-terminal Fmoc group can be removed.
  • The side-chain protecting groups are typically kept on for on-bead screening assays. If the peptides are to be screened in solution, a portion of the library can be cleaved from the resin as described in Protocol 1 (Step 6).

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound + HATU/DIPEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Wash1->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Wash2 DMF Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization split_and_pool cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 start Start with Resin split1 Split Resin start->split1 coupleA1 Couple AA1 split1->coupleA1 coupleB1 Couple AA2 split1->coupleB1 coupleC1 Couple D-Tle split1->coupleC1 pool1 Pool & Mix coupleA1->pool1 coupleB1->pool1 coupleC1->pool1 split2 Split Resin pool1->split2 coupleA2 Couple AA1 split2->coupleA2 coupleB2 Couple AA2 split2->coupleB2 coupleC2 Couple D-Tle split2->coupleC2 pool2 Pool & Mix coupleA2->pool2 coupleB2->pool2 coupleC2->pool2 end Peptide Library (One-Bead-One-Compound) pool2->end gpcr_signaling cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein Heterotrimeric G-Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Gαs activation cAMP cAMP AC->cAMP Conversion Peptide D-Tle Containing Peptide Ligand Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_expression Target Gene Expression CREB->Gene_expression Transcription Cellular_response Cellular Response Gene_expression->Cellular_response

References

Application Notes and Protocols: Loading Fmoc-D-Tle-OH onto 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient loading of the sterically hindered amino acid, Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH), onto 2-chlorotrityl chloride (2-CTC) resin. This process is a critical initial step in solid-phase peptide synthesis (SPPS) for peptides incorporating this non-proteinogenic amino acid. The protocols outlined below are based on established methodologies and offer options for optimizing loading efficiency.

Introduction

2-Chlorotrityl chloride resin is a widely used solid support for SPPS, particularly for the synthesis of protected peptide fragments due to its acid-labile nature, which allows for mild cleavage conditions that preserve most side-chain protecting groups.[1][2] The bulky trityl group also serves to minimize side reactions such as diketopiperazine formation, which can be a significant issue with C-terminal proline or other sterically unhindered amino acids.[1][3] Loading of the first Fmoc-amino acid onto the 2-CTC resin is achieved via a nucleophilic substitution reaction where the carboxylate of the amino acid displaces the chloride on the resin.

Due to the steric hindrance of the tert-butyl group in this compound, optimizing the loading conditions is crucial to achieve a satisfactory substitution level on the resin. Factors such as solvent, base, reaction time, and temperature can significantly influence the loading efficiency.

Experimental Protocols

Two primary protocols are presented below. Protocol A is a standard method widely cited for loading amino acids onto 2-CTC resin. Protocol B offers an alternative using a different solvent system that has also been shown to be effective.

Protocol A: Standard Loading in Dichloromethane (DCM)

This protocol is the most common method for attaching Fmoc-amino acids to 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous/synthesis grade

  • Methanol (B129727) (MeOH)

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (10 mL/g of resin) for 30-60 minutes in the reaction vessel.[4][5]

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.0-2.0 eq. relative to the resin's theoretical loading) in anhydrous DCM. A minimal amount of DMF can be added if solubility is an issue.[5]

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIEA (2.0-4.0 eq. relative to the amino acid).[5] Agitate the mixture at room temperature for 1-4 hours.[6]

  • Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add methanol (0.8 mL/g of resin) or a capping mixture of DCM:MeOH:DIEA (17:2:1, v/v) and agitate for 15-30 minutes.[5]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the loaded resin under vacuum.

Protocol B: Alternative Loading in 2-Methyltetrahydrofuran (2-MeTHF)

Recent studies have highlighted 2-MeTHF as a greener and effective alternative to DCM for the loading of the first amino acid onto 2-CTC resin.[7]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous 2-MeTHF (10 mL/g of resin) for 30-60 minutes.

  • Amino Acid Solution Preparation: Dissolve this compound (1.0-2.0 eq.) in anhydrous 2-MeTHF.

  • Loading Reaction: Drain the 2-MeTHF from the swollen resin. Add the this compound solution and DIEA (2.0-4.0 eq.) to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Capping: Add methanol (0.8 mL/g of resin) and agitate for 15-30 minutes to cap unreacted sites.

  • Washing: Drain the reaction solution and wash the resin with 2-MeTHF (3x), followed by DMF (3x), and DCM (3x).

  • Drying: Dry the resin under high vacuum.

Determination of Resin Loading (Substitution Level)

The loading of the this compound onto the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc group cleavage.

Procedure:

  • Accurately weigh a small amount of the dry, loaded resin (e.g., 5-10 mg) into a small flask or vial.

  • Add a solution of 20% piperidine (B6355638) in DMF (e.g., 2 mL).

  • Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute a known volume of the supernatant with DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading using the following formula:

    Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × Path Length (cm))

    The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

Data Presentation

The following tables summarize typical reaction parameters and expected loading efficiencies for loading Fmoc-amino acids onto 2-chlorotrityl chloride resin.

Table 1: Reagent Equivalents for Loading this compound

ReagentEquivalents (relative to resin capacity)Purpose
2-Chlorotrityl chloride resin1.0Solid Support
This compound1.0 - 2.0First Amino Acid
DIEA2.0 - 4.0Base to facilitate nucleophilic substitution
Methanol(used in capping step)Capping of unreacted sites

Table 2: Comparison of Solvents for Loading on 2-CTC Resin

SolventTypical Loading EfficiencyNotes
Dichloromethane (DCM)High (can be >90%)[8]Standard, effective solvent. Requires anhydrous conditions.[4]
2-Methyltetrahydrofuran (2-MeTHF)Comparable to DCM[7]Greener alternative to DCM.
Dichloroethane (DCE)High (can be >90%)[2][8]Effective, but less commonly used than DCM.
Tetrahydrofuran (THF)Moderate to High[8]Can be used, but may result in slightly lower loading.
N,N-Dimethylformamide (DMF)Moderate[8]Can be used, but may lead to lower efficiency compared to chlorinated solvents.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for loading this compound onto 2-chlorotrityl chloride resin.

loading_workflow start Start swell 1. Swell Resin (DCM or 2-MeTHF) start->swell load 3. Loading Reaction (Add Amino Acid & DIEA) swell->load prepare_aa 2. Prepare this compound Solution prepare_aa->load cap 4. Cap Unreacted Sites (Methanol) load->cap wash 5. Wash Resin (DCM, DMF) cap->wash dry 6. Dry Resin (Under Vacuum) wash->dry end Loaded Resin dry->end

Caption: Workflow for loading this compound onto 2-CTC resin.

Logical Relationship of Key Components

This diagram shows the interaction between the key components in the loading reaction.

loading_components cluster_reactants Reactants resin 2-Chlorotrityl Chloride Resin loaded_resin Fmoc-D-Tle-O-Trityl Resin resin->loaded_resin reacts with amino_acid This compound amino_acid->loaded_resin base DIEA base->loaded_resin facilitates solvent Solvent (DCM or 2-MeTHF) solvent->resin swells solvent->amino_acid dissolves

Caption: Key components and their roles in the loading reaction.

References

Application Notes and Protocols: Fmoc-D-Tle-OH Solubility for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH) is a sterically hindered, non-proteinogenic amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain can impart unique conformational constraints on peptides, potentially enhancing their proteolytic stability and receptor-binding affinity. Accurate and consistent preparation of this compound stock solutions is a critical first step for its successful incorporation into peptide sequences. This document provides detailed application notes on the solubility of this compound and protocols for preparing stock solutions for use in peptide synthesis.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₄[1][2]
Molecular Weight 353.41 g/mol [1][2]
Appearance White to off-white solid[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, data for the L-enantiomer (Fmoc-L-Tle-OH) and other similar Fmoc-protected amino acids provide a strong basis for solvent selection. In achiral solvents, the solubility of D- and L-enantiomers is identical.

Table 1: Solubility of Fmoc-Tle-OH and Related Compounds in Common Organic Solvents

CompoundSolventSolubilityObservationsReference
Fmoc-Tle-OH Dimethyl Sulfoxide (DMSO)≥ 200 mg/mL (565.91 mM)Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[1]
Fmoc-L-tert-leucine Dimethyl Sulfoxide (DMSO)≥ 35.3 mg/mL-[3]
Fmoc-L-tert-leucine Ethanol≥ 49.6 mg/mLEthanol is noted as a preferred solvent for concentrated stock solutions.[3]
Fmoc-L-leucine Dimethylformamide (DMF)~ 30 mg/mLA common solvent for SPPS.[4]
Fmoc-L-leucine Dimethyl Sulfoxide (DMSO)~ 30 mg/mL-
Fmoc-L-leucine Ethanol~ 30 mg/mL-[5]
General Fmoc-amino acids N-Methyl-2-pyrrolidone (NMP)Generally solubleOften used as a substitute for DMF.[6][7][8]
General Fmoc-amino acids Dichloromethane (DCM)Generally solubleMore common in Boc-chemistry; can react with piperidine (B6355638) in Fmoc-chemistry.[7]

Note: The significant discrepancy in reported DMSO solubility for Fmoc-Tle-OH ([1] vs.[3]) may be due to different experimental conditions (e.g., use of sonication, solvent purity, temperature). It is recommended to perform small-scale solubility tests under your specific laboratory conditions.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, NMP, DMSO)

  • Vials with tight-sealing caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringe and syringe filters (e.g., 0.22 µm)

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial.

  • Pipette a known volume of the selected solvent into the vial.

  • Seal the vial and place it in a constant temperature bath on a magnetic stirrer.

  • Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Protocol for Preparation of a this compound Stock Solution for SPPS

This protocol provides a standard procedure for preparing a stock solution of this compound for use in an automated or manual peptide synthesizer.

Materials:

  • This compound

  • High-purity solvent (e.g., DMF or NMP)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock solution concentration (e.g., 0.5 M).

  • Accurately weigh the calculated mass of this compound and transfer it to a clean, dry volumetric flask.

  • Add approximately half of the final desired volume of the chosen solvent (e.g., DMF) to the volumetric flask.

  • Swirl the flask to dissolve the solid. If dissolution is slow, sonication for a few minutes may be beneficial.

  • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • The stock solution is now ready for use. If not used immediately, store it under appropriate conditions (see section 2).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) weigh Weigh this compound dissolve Dissolve in Solvent (e.g., DMF) weigh->dissolve volume Adjust to Final Volume dissolve->volume mix Homogenize Solution volume->mix coupling Amino Acid Coupling mix->coupling Transfer to Synthesizer resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection deprotection->coupling washing Washing coupling->washing washing->deprotection Next Cycle

Caption: Experimental workflow for the preparation of a this compound stock solution and its application in a standard SPPS cycle.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR / Receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase Protein Kinase A second_messenger->kinase Activation transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylation gene Target Gene transcription_factor->gene Transcription response Cellular Response gene->response ligand D-Tle Containing Peptide (Ligand) ligand->receptor Binding

Caption: A generalized signaling pathway illustrating the potential role of a D-Tle-containing peptide as an extracellular ligand that initiates a cellular response.

References

Application Notes and Protocols for Fmoc-D-Tle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Fmoc-D-Tle-OH (Fmoc-D-tert-leucine-OH) in solid-phase peptide synthesis (SPPS). The inclusion of D-tert-leucine, a bulky and sterically hindered amino acid, can introduce unique therapeutic properties to peptides but also presents challenges in synthesis. These notes offer detailed protocols and strategies to overcome these challenges and successfully incorporate this non-canonical amino acid.

Introduction to this compound

This compound is a chiral building block used in peptide synthesis to introduce the D-isomer of tert-leucine. The tert-butyl side chain of D-tert-leucine provides significant steric bulk, which can influence the peptide's conformation and increase its resistance to enzymatic degradation. The incorporation of D-amino acids, such as D-tert-leucine, is a common strategy in drug development to enhance the metabolic stability and bioavailability of peptide-based therapeutics. Peptides containing D-tert-leucine have been explored for various applications, including the development of somatostatin (B550006) analogues for cancer therapy and as components of peptide-drug conjugates (PDCs).[1][2][3][4][5]

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in incorporating this compound into a growing peptide chain is overcoming the steric hindrance posed by its bulky tert-butyl side chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. To address this, optimization of coupling reagents and reaction conditions is crucial.

Recommended Coupling Reagents for this compound

Several coupling reagents are available for SPPS, but for sterically hindered amino acids like D-tert-leucine, more potent activators are recommended. The choice of coupling reagent can significantly impact the coupling efficiency and the purity of the final product.

Coupling Reagent ClassReagentRecommended Use for Sterically Hindered Amino AcidsKey Considerations
Uronium/Aminium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly Recommended Generally provides higher coupling efficiency and faster reaction times for bulky amino acids compared to HBTU.[6][7]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Recommended A widely used and effective coupling reagent, though may be slightly less efficient than HATU for highly hindered couplings.[7][8]
Carbodiimides DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)Use with Caution A cost-effective option, but may result in lower yields and require longer reaction times for sterically hindered residues.[7][8]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials
  • This compound

  • Resin (e.g., Rink Amide MBHA resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), reagent grade

  • Coupling reagents (HATU or HBTU recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether, cold

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The use of microwave-enhanced SPPS can significantly reduce the coupling time.[9]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or other qualitative ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads with Kaiser test) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for this compound

If the coupling reaction in Protocol 1 is incomplete (indicated by a positive Kaiser test), a second coupling is recommended.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Washing: After the first coupling, drain the reaction mixture and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.

    • Add the freshly activated amino acid solution to the resin.

    • Agitate the reaction mixture for another 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin as described in step 5 of Protocol 1.

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Peptide Analysis
  • Dissolution: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • HPLC Analysis: Analyze the purity of the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used for elution.

  • Mass Spectrometry: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualization of Peptide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle cluster_Final_Steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell 30-60 min Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, IPA, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final cycle Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify and Analyze (HPLC, Mass Spec) Precipitation->Purification GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide D-Tle Somatostatin Analogue GPCR Somatostatin Receptor (SSTR) (GPCR) Peptide->GPCR Binds to G_protein Gαi/o Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Proliferation Inhibition of Cell Proliferation PKA->Cell_Proliferation Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hormone_Secretion Inhibition of Hormone Secretion Ca_influx->Hormone_Secretion K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Hormone_Secretion

References

Application of Fmoc-D-Tle-OH in the Development of Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-proteinogenic amino acids is a critical strategy in modern peptide drug design to enhance therapeutic properties. Fmoc-D-tert-Leucine (Fmoc-D-Tle-OH) is a chiral amino acid derivative that offers significant advantages in the synthesis of robust and effective peptide therapeutics. Its bulky tert-butyl side chain and D-configuration provide unique structural constraints and stability, making it a valuable building block for overcoming common challenges in peptide drug development.

The primary application of this compound lies in its ability to confer resistance to enzymatic degradation. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid breakdown by proteases in the body, leading to a short half-life and reduced therapeutic efficacy.[1][2][3] The introduction of D-amino acids, such as D-tert-Leucine, at specific positions within a peptide sequence can sterically hinder the approach of these enzymes, significantly prolonging the peptide's circulation time and bioavailability.[1][2]

Furthermore, the sterically demanding nature of the tert-leucine residue can be exploited to induce specific secondary structures, such as β-turns or helical conformations, which may be crucial for receptor binding and biological activity.[4] This conformational restriction can lead to peptides with higher affinity and selectivity for their therapeutic targets. The hydrophobic nature of the tert-butyl group can also enhance membrane permeability, a desirable trait for intracellular drug targets.

This compound is utilized in Solid-Phase Peptide Synthesis (SPPS) following the well-established Fmoc/tBu strategy.[5][6][7] The Fmoc protecting group on the α-amino function is labile to mild basic conditions (e.g., piperidine (B6355638) in DMF), while the side chains of other amino acids are protected with acid-labile groups.[7][] This orthogonal protection scheme allows for the stepwise and controlled assembly of the peptide chain on a solid support.[2][9]

Key Advantages of Incorporating D-tert-Leucine:

  • Enhanced Proteolytic Stability: Increased resistance to degradation by endogenous proteases, leading to a longer in-vivo half-life.[1][2]

  • Conformational Rigidity: The bulky side chain restricts conformational freedom, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[4]

  • Improved Pharmacokinetic Profile: The increased stability and potential for enhanced membrane permeability can lead to improved overall pharmacokinetic properties.[10]

  • Increased Diversity in Peptide Libraries: The use of non-natural amino acids like D-tert-Leucine expands the chemical space for the discovery of novel peptide therapeutics.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data illustrating the impact of incorporating D-tert-Leucine into a therapeutic peptide sequence compared to its all-L-amino acid counterpart.

ParameterPeptide A (All L-amino acids)Peptide B (with D-Tle substitution)Reference
Binding Affinity (Kd) 15 nM12 nMFictional
IC50 50 nM35 nMFictional
Half-life in human serum 30 minutes8 hoursFictional
Proteolytic degradation (%) after 2h 85%15%Fictional

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HCTU (or other suitable coupling reagent)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Reaction vessel for SPPS

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel. Drain the DMF.[11]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for the first amino acid, e.g., Fmoc-Ala-OH):

    • Dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step (Step 2) to expose the free amine of the previously coupled amino acid.

    • Dissolve this compound (3 eq.), HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of the tert-butyl group, a longer coupling time may be necessary.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 (using the respective Fmoc-amino acid) until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling D_Tle_Incorporation 4. This compound Coupling Fmoc_Deprotection->D_Tle_Incorporation At desired position Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each L-amino acid Chain_Elongation 5. Chain Elongation D_Tle_Incorporation->Chain_Elongation Final_Deprotection 6. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Analysis 9. MS Analysis Purification->Analysis signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide D-Tle Containing Peptide Receptor Target Receptor Peptide->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Biological_Response Therapeutic Response Effector_Protein->Biological_Response logical_relationship cluster_properties Structural Properties cluster_advantages Therapeutic Advantages Fmoc_D_Tle This compound D_Config D-Configuration Fmoc_D_Tle->D_Config Bulky_Side_Chain Bulky Side Chain Fmoc_D_Tle->Bulky_Side_Chain Proteolytic_Stability Increased Proteolytic Stability D_Config->Proteolytic_Stability Conformational_Constraint Conformational Constraint Bulky_Side_Chain->Conformational_Constraint Improved_PK Improved Pharmacokinetics Proteolytic_Stability->Improved_PK Conformational_Constraint->Improved_PK

References

Application of Fmoc-D-Tle-OH in the Synthesis of Stereoselective Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-D-Tle-OH, an N-terminally protected form of the unnatural amino acid D-tert-leucine, is a valuable building block in the solid-phase peptide synthesis (SPPS) of chelating agents, particularly for applications in drug development, diagnostics, and catalysis. The defining feature of D-tert-leucine is its bulky and sterically demanding tert-butyl side chain. When incorporated into a peptide or small molecule backbone designed for metal coordination, this steric hindrance plays a crucial role in directing the stereochemistry of the resulting metal complex.

The use of this compound allows for the synthesis of chelating agents that can form single stereoisomer-enriched forms upon coordination with a metal center. This is of significant importance in the development of therapeutic and diagnostic agents where the three-dimensional structure of the metal complex is critical for its biological activity, targeting specificity, and pharmacokinetic profile. Enantiomerically pure metal complexes can exhibit different biological activities, and the use of chiral ligands like those derived from D-tert-leucine is a key strategy to achieve this selectivity.

Key Advantages of Incorporating this compound into Chelating Agents:

  • Stereochemical Control: The bulky tert-butyl group can restrict the possible coordination geometries of the metal ion, favoring the formation of a specific stereoisomer.

  • Enhanced Stability: The steric bulk can shield the coordinated metal ion from interactions with solvent molecules or other potential ligands, potentially increasing the kinetic and thermodynamic stability of the complex.

  • Modulation of Reactivity: In the context of catalytic metallopeptides, the steric environment created by the D-tert-leucine residue can influence the substrate selectivity and reaction rate.

  • Improved Pharmacokinetic Properties: The incorporation of unnatural D-amino acids can enhance the proteolytic stability of peptide-based chelators, leading to a longer in vivo half-life.

The synthesis of these specialized chelating agents is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the precise, stepwise assembly of a peptide chain containing D-tert-leucine alongside other natural or unnatural amino acids that bear metal-coordinating side chains (e.g., histidine, cysteine, aspartic acid).

Experimental Protocols

The following is a representative protocol for the solid-phase synthesis of a hypothetical chelating peptide containing D-tert-leucine. This protocol is based on established Fmoc-SPPS methodologies.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids (e.g., Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • Water

Protocol for Solid-Phase Peptide Synthesis of a Chelating Peptide:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-amino acid (e.g., Fmoc-His(Trt)-OH) (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), continue the coupling or perform a second coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including This compound .

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:2.5:2.5:1, v/v/v/v). The exact composition may vary depending on the amino acid side-chain protecting groups.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation

The following table provides a representative summary of the expected data for the synthesis and characterization of a hypothetical chelating peptide containing D-tert-leucine. The actual data will vary depending on the specific peptide sequence and experimental conditions.

ParameterResultMethod
Synthesis
Crude Peptide Yield75%Gravimetric analysis
Purity (Crude)65%RP-HPLC (220 nm)
Purity (Purified)>98%RP-HPLC (220 nm)
Characterization
Molecular Weight (Expected)1234.5 g/mol Theoretical Calculation
Molecular Weight (Observed)1234.6 g/mol MALDI-TOF Mass Spectrometry
Metal Binding
Metal IonCu(II)-
Stoichiometry (Peptide:Metal)1:1Isothermal Titration Calorimetry (ITC)
Dissociation Constant (Kd)1.5 x 10⁻⁸ MFluorescence Titration
Stereoisomer Ratio (d:l)95:5Chiral HPLC of the metal complex

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of a chelating peptide using this compound and the conceptual basis for its stereodirecting effect.

experimental_workflow Resin Fmoc-Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple First Amino Acid (e.g., Fmoc-His(Trt)-OH) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Couple_DTle Couple This compound Repeat->Couple_DTle Incorporate D-Tle Couple_Last Couple Last Amino Acid Repeat->Couple_Last Couple_DTle->Repeat Deprotect_Final Final Fmoc Deprotection Couple_Last->Deprotect_Final Cleave Cleavage from Resin (TFA Cocktail) Deprotect_Final->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, etc.) Purify->Characterize

Caption: Experimental workflow for the solid-phase synthesis of a chelating peptide.

stereoselective_chelation cluster_0 Chelating Peptide with D-Tle cluster_1 Metal Coordination Peptide Peptide Backbone DTle D-Tle Side Chain (Bulky) Peptide->DTle Ligand1 Coordinating Group 1 Peptide->Ligand1 Ligand2 Coordinating Group 2 Peptide->Ligand2 Disfavored Disfavored Stereoisomer (Steric Clash) DTle->Disfavored Steric Hindrance Metal Metal Ion Ligand1->Metal Coordinate Ligand2->Metal Coordinate Stereoisomer Favored Stereoisomer Metal->Stereoisomer Metal->Disfavored

Caption: Conceptual diagram of stereoselective metal chelation.

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of slow and incomplete coupling of Fmoc-D-Tle-OH, a sterically hindered amino acid, during solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling reaction with this compound so slow and often incomplete?

A1: The slow coupling of this compound is primarily due to steric hindrance. The bulky tert-butyl side chain of D-tert-Leucine (Tle) physically obstructs the approach of the activated carboxyl group to the free amine on the resin-bound peptide chain.[1] This steric interference significantly slows down the rate of peptide bond formation compared to less bulky amino acids.

Q2: What are the consequences of an incomplete coupling reaction?

A2: Incomplete coupling leads to the formation of deletion sequences, where the intended amino acid is missing from the final peptide. This results in a heterogeneous mixture of peptides that is often difficult and time-consuming to purify, leading to a lower overall yield of the desired product.

Q3: My standard coupling protocol using DIC/HOBt is failing for this compound. What should I do?

A3: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids.[1][2] It is highly recommended to switch to a more potent, in-situ activating coupling reagent.[1]

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A4: For challenging couplings, reagents that form highly reactive activated esters are preferred.

  • Uronium/Aminium salts like HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents.[1]

  • HATU and PyAOP are considered among the most efficient because they form highly reactive OAt esters.[1]

  • Oxyma-based reagents like COMU have shown performance comparable or superior to HOBt-based reagents and are a safer alternative to potentially explosive additives like HOAt.[3]

  • Acyl fluorides , generated in situ using reagents like TFFH, are especially well-suited for coupling extremely hindered amino acids.[3][4]

Q5: I've switched to a stronger coupling reagent, but the reaction is still not complete. What other parameters can I optimize?

A5: If a powerful coupling reagent alone is insufficient, consider these strategies:

  • Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling time, drain the reaction vessel and repeat the coupling step with a fresh portion of activated amino acid and reagents.[1]

  • Increase Reaction Time: Extend the coupling time significantly (e.g., from 1-2 hours to 4 hours or even overnight). Monitor the reaction progress using a qualitative method like the Kaiser test to determine the required time.[5]

  • Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., 5 equivalents instead of 3) can help drive the reaction forward.

  • Solvent Quality: Ensure you are using fresh, high-purity, peptide-synthesis-grade solvents like DMF. Impurities such as dimethylamine (B145610) in old DMF can interfere with the reaction.[5]

Troubleshooting Guide

Use the following workflow to diagnose and resolve issues with this compound coupling.

G start Problem: Slow or Incomplete This compound Coupling monitor Step 1: Monitor Coupling Reaction (e.g., Kaiser Test) start->monitor result Is Coupling Complete? monitor->result reagent Step 2: Change Coupling Reagent - Use high-potency uronium/phosphonium salts (HATU, HCTU, PyAOP, COMU) result->reagent No end_success Coupling Successful result->end_success Yes conditions Step 3: Optimize Reaction Conditions - Perform Double Coupling - Increase reaction time (4h to overnight) - Increase reagent excess (e.g., 5 eq.) reagent->conditions alt_strategy Step 4: Consider Alternative Strategies - In-situ generation of acyl fluoride (B91410) (TFFH) - Ensure high-purity solvents conditions->alt_strategy end_fail Consult Further Specialized Protocols alt_strategy->end_fail

Caption: Troubleshooting workflow for overcoming slow this compound coupling.

Understanding the Steric Hindrance of this compound

The bulky nature of the tert-Leucine side chain is the fundamental reason for its difficult coupling.

G cluster_Tle This compound cluster_Peptide Resin-Bound Peptide COOH Carboxyl Group (Activation Site) alphaC α-Carbon COOH->alphaC Fmoc Fmoc Group Fmoc->alphaC tBu tert-Butyl Group (Bulky Side Chain) tBu->alphaC Block1 Steric Clash! tBu->Block1 Resin Resin Peptide ---Growing Peptide Chain--- Resin->Peptide Amine Free Amine (N-Terminus) Peptide->Amine Block1->Amine

References

Technical Support Center: Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection of the sterically hindered amino acid, Fmoc-D-Tle-OH.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem with this compound?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This is a significant issue because the unexposed amine cannot react with the next incoming amino acid, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1] These impurities can be difficult to separate, resulting in lower yield and purity of the target peptide.[1]

This compound (Fmoc-D-tert-Leucine) is particularly susceptible to this problem due to the extreme steric bulk of the tert-butyl side chain, which can physically block the deprotection reagent from accessing the Fmoc group.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection for sterically hindered residues?

Several factors can lead to inefficient Fmoc removal, especially for bulky residues like D-Tle:

  • Steric Hindrance: The large side chain of the amino acid can physically obstruct the deprotection reagent, such as piperidine (B6355638), from reaching the Fmoc group.[1][2]

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures like β-sheets, which hide the N-terminus and prevent reagent access. This is common in sequences with repeating hydrophobic residues.[3][4]

  • Suboptimal Reagents: Using degraded or impure deprotection reagents, particularly the piperidine solution, can significantly decrease deprotection efficiency.[1]

  • Inadequate Reaction Conditions: Insufficient reaction times, low temperatures, or incorrect concentrations of the deprotection agent can result in incomplete removal.[1]

  • Poor Resin Swelling: If the solid-phase support (resin) is not fully swelled, peptide chains can remain too close together, impeding the diffusion of reagents.[1]

  • High Resin Loading: Overloading the resin with the first amino acid can create steric crowding between the growing peptide chains, hindering reagent access.[1]

Q3: How can I detect if the deprotection of this compound is incomplete?

You can use several methods to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a rapid qualitative test performed on a few resin beads. A positive result (dark blue beads) indicates the presence of free primary amines, meaning deprotection was successful. A negative result (yellow or colorless beads) suggests the Fmoc group is still attached.[1][3]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine base like piperidine releases dibenzofulvene (DBF), which forms an adduct that can be quantified by its UV absorbance around 301 nm. Low or no absorbance indicates a failure in the deprotection step.[2][5]

  • HPLC and Mass Spectrometry (MS): Analyzing the final crude peptide product is the most definitive method. The presence of deletion sequences (the target peptide missing the D-Tle residue and subsequent amino acids) or the desired peptide with the Fmoc group still attached confirms incomplete deprotection.[2]

Troubleshooting Guide: Incomplete Deprotection of this compound

Problem: My Kaiser test is negative (yellow beads) after a standard deprotection step on a D-Tle residue.

This is a clear indication that the Fmoc group has not been removed. Follow these steps to resolve the issue.

Step 1: Immediate Remedial Action

  • Perform a Double Deprotection: Immediately treat the resin with a fresh solution of the deprotection reagent (e.g., 20% piperidine in DMF) and extend the reaction time.[2] A common approach is one treatment for 3 minutes followed by a second, longer treatment of 15-20 minutes.[6]

Step 2: Verify Reagents and Conditions

  • Check Your Reagents: Is your piperidine old? Piperidine can degrade over time. Use fresh, high-quality reagents for preparing your deprotection solution.

  • Review Your Protocol: Confirm that you used the correct concentration of the deprotection solution and that the reaction time was adequate for a sterically hindered residue. Standard times may need to be extended.

Step 3: Protocol Optimization for Difficult Sequences

If the initial steps fail, you will need to modify your deprotection protocol.

  • Increase Deprotection Time and/or Temperature: For very difficult sequences, you may need to increase the deprotection time significantly. Gently heating the reaction to 30-40 °C can also improve efficiency by increasing reagent diffusion and helping to break up peptide aggregation.[2]

  • Use a Stronger Base: Standard piperidine may not be effective enough for this compound. Consider switching to a more potent deprotection cocktail. A highly effective solution is to add a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

    • Recommended Cocktail: A mixture of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to accelerate deprotection kinetics significantly compared to 20% piperidine in DMF.[7]

Step 4: Address Peptide Aggregation

  • Incorporate Chaotropic Agents: If you suspect peptide aggregation is preventing deprotection, the addition of a chaotropic agent like guanidinium (B1211019) chloride (at a low percentage) to the deprotection solution can help disrupt secondary structures.[2]

Quantitative Data Summary

The following table summarizes common deprotection reagents and conditions used to overcome incomplete Fmoc removal.

Reagent CocktailBase(s)SolventTypical ConcentrationRecommended Use
StandardPiperidineDMF20% (v/v)Routine synthesis, non-hindered residues[6][8][9]
Stronger BaseDBUDMF or NMP1-2% (v/v)Sterically hindered residues[3][10]
Alternative Amine4-Methylpiperidine (4MP)DMF20% (v/v)Alternative to piperidine[11][12]
Combination CocktailDBU + PiperazineNMP2% DBU (v/v) + 5% Piperazine (w/v)Highly hindered residues, accelerates kinetics[7][13]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the standard manual procedure for removing the Fmoc group from a peptide-resin.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Solvent Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 times).[1]

  • First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring all beads are fully submerged. Agitate the mixture gently for 3 minutes.[6]

  • Drain: Remove the deprotection solution via filtration.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes at room temperature.[5][6]

  • Drain: Remove the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling step or for analysis (e.g., Kaiser Test).

Protocol 2: Kaiser (Ninhydrin) Test

This protocol confirms the presence of free primary amines following the deprotection step.[1]

Reagents:

Procedure:

  • Sample Collection: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100-120°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. This indicates the presence of free primary amines, confirming successful deprotection.

    • Yellow/Brown/No Color Change: Negative result. This indicates the absence of free primary amines, confirming incomplete deprotection.

Visual Troubleshooting Workflow

Troubleshooting_Fmoc_Deprotection cluster_advanced Advanced Troubleshooting start_node Start: Incomplete Deprotection Suspected for this compound test_node Perform Kaiser Test on Resin Sample start_node->test_node result_neg Result: Negative (Yellow Beads) test_node->result_neg Fmoc group present result_pos Result: Positive (Blue Beads) test_node->result_pos Fmoc group removed action_double Action: Perform Double Deprotection (Extended Time) result_neg->action_double success_node Success: Proceed to Next Coupling Step result_pos->success_node re_test Retest with Kaiser action_double->re_test re_test->result_pos action_strong_base Modify Protocol: Use Stronger Base (e.g., 2% DBU / 5% Piperazine in NMP) re_test->action_strong_base Still Negative action_heat Modify Protocol: Increase Temperature (30-40°C) & Extend Time re_test->action_heat Still Negative action_chaotrope If Aggregation Suspected: Add Chaotropic Agent (e.g., Guanidinium Chloride) re_test->action_chaotrope Still Negative re_test_advanced Retest with Kaiser action_strong_base->re_test_advanced Implement action_heat->re_test_advanced Implement action_chaotrope->re_test_advanced Implement re_test_advanced->success_node Positive fail_node Failure: Consult with Technical Specialist re_test_advanced->fail_node Still Negative

References

Improving Fmoc-D-Tle-OH coupling efficiency in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Fmoc-D-Tle-OH Coupling Efficiency in Difficult Sequences

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-tert-Leucine (this compound) into sterically hindered or "difficult" peptide sequences. This resource provides troubleshooting advice, detailed protocols, and comparative data to help overcome poor coupling efficiencies and improve final peptide purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

This compound is a sterically hindered amino acid due to its bulky tert-butyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slow and inefficient coupling reactions. This issue is often exacerbated in "difficult sequences" that are prone to aggregation or the formation of stable secondary structures, further reducing the accessibility of the reactive sites.[1]

Q2: My standard coupling protocol with HBTU/DIPEA is giving low coupling efficiency for this compound. What should I do first?

If you are observing incomplete coupling, the first step is to confirm the issue with a qualitative test like the Kaiser test, which detects free primary amines.[2][3] A positive (blue) result indicates unreacted amines and confirms a coupling failure. The next logical step is to re-couple the same amino acid before proceeding to the next deprotection step. If a simple re-coupling is insufficient, you should consider optimizing your coupling reagents and conditions.

Q3: What are the most effective coupling reagents for sterically hindered amino acids like this compound?

For sterically hindered amino acids, standard coupling reagents may not be sufficient. More potent activating reagents are often required.[4][5] Reagents that generate highly reactive OAt or O-6-ClBt esters are generally more effective than those based on HOBt.[4] Oxyma-based reagents also show superior performance compared to HOBt-based ones.[4] The general order of reactivity for the active esters generated is OAt > Oxyma Pure > O-6-ClBt > OBt.[4]

Q4: Can changing the solvent improve my coupling efficiency?

Yes, the choice of solvent is critical for successful SPPS, as it affects both resin swelling and solvation of the growing peptide chain.[6][7] N-Methyl-2-pyrrolidone (NMP) is often considered a superior solvent to N,N-Dimethylformamide (DMF) for difficult sequences as it can lead to improved coupling yields.[6][8] For sequences prone to aggregation, solvent mixtures containing DMSO have also been shown to improve yields.[9]

Q5: Is it safe to heat the reaction to improve coupling? What are the risks?

Elevating the temperature is a highly effective strategy for improving coupling efficiency in difficult sequences.[10][11][12] Both conventional heating and microwave irradiation can be used to significantly increase reaction rates and drive the coupling to completion.[10][11] However, high temperatures can increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[10][11] For many other amino acids, moderate heating (e.g., 35-50°C) can be applied with minimal risk of racemization.[13]

Troubleshooting Guide

Issue: Incomplete Coupling of this compound Detected

This guide provides a systematic approach to troubleshoot and resolve incomplete coupling of the sterically hindered amino acid this compound.

Step 1: Initial Diagnosis and Confirmation

  • Symptom: Positive Kaiser test (blue beads) after the coupling step.

  • Action:

    • Perform a thorough wash of the resin with DMF to remove any residual reagents.[2]

    • Repeat the Kaiser test to confirm the result.[2]

    • If still positive, proceed to Step 2.

Step 2: Immediate Corrective Action: Re-coupling

  • Action: Perform a second coupling (a "double couple") using the same protocol before proceeding to the next Fmoc deprotection step.

  • Protocol:

    • Drain the reaction vessel.

    • Add a fresh solution of activated this compound (amino acid, coupling reagent, and base in solvent).

    • Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).

    • Wash the resin and perform a Kaiser test to check for completion.

    • If the Kaiser test is negative (yellow/colorless beads), proceed with your synthesis. If it remains positive, proceed to Step 3.

Step 3: Optimization of Coupling Chemistry

If re-coupling is unsuccessful, the reaction conditions need to be enhanced. Choose one or more of the following strategies.

  • Option A: Enhance Coupling Reagent Potency

    • Rationale: Standard reagents like HBTU may not be strong enough. More potent reagents can increase the reactivity of the activated amino acid.[4]

    • Action: Switch to a more powerful coupling reagent. Good choices include HATU, HCTU, or COMU.[4][14] These reagents are known to be more effective for hindered couplings.[4]

  • Option B: Optimize Solvent System

    • Rationale: The solvent plays a crucial role in solvating the peptide-resin complex. Poor solvation can hinder the coupling reaction.[7]

    • Action:

      • If using DMF, switch to NMP, which is often more effective for difficult sequences.[6][8]

      • For sequences prone to aggregation, consider using a solvent mixture such as NMP/DMSO (e.g., 8:2 v/v).[9]

  • Option C: Increase Reaction Temperature

    • Rationale: Increasing the temperature provides the necessary activation energy to overcome the steric hindrance.[10][12]

    • Action:

      • Perform the coupling at an elevated temperature (e.g., 50°C) for 1-2 hours.[13]

      • Alternatively, use a microwave peptide synthesizer, which can rapidly heat the reaction to temperatures like 86°C for shorter coupling times (e.g., 10 minutes).[10][11] Be mindful of the potential for racemization with sensitive residues.[10]

Step 4: Capping Unreacted Amines (If Optimization Fails)

  • Rationale: If a small number of amine groups remain unreacted after attempting the optimizations above, it is crucial to "cap" them to prevent the formation of deletion sequences in the final product.

  • Action: React the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) in DMF.[13] This will acetylate any free amines, rendering them unreactive for subsequent coupling steps.

Data Presentation

Table 1: Relative Efficiency of Coupling Reagents for Difficult Couplings

Coupling Reagent ClassExample ReagentsGenerated Active EsterRelative ReactivitySuitability for D-Tle
Aminium (Guanidinium) HATU, HCTUOAt, O-6-ClBtVery HighExcellent
Aminium (Immonium) COMUOxymaHighExcellent
Phosphonium PyBOP, PyAOPOBt, OAtModerate to Very HighGood to Excellent
Carbodiimide DIC + AdditiveOBt, OxymaModerate to HighGood (with potent additive)
Aminium (Uronium) HBTU, TBTUOBtModerateOften Insufficient

This table is a qualitative summary based on the general reactivity order of active esters reported in the literature.[4][14]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

  • Resin Preparation: After successful Fmoc deprotection (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF or NMP.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature, or 30-60 minutes at 50°C.

  • Monitoring and Washing: Perform a Kaiser test to monitor reaction completion. Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizations

G Troubleshooting Workflow for this compound Coupling Failure start Start: this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive (Blue Beads)? kaiser_test->is_positive recouple Perform Double Couple is_positive->recouple Yes proceed Proceed to Next Fmoc Deprotection is_positive->proceed No kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 is_positive2 Test Still Positive? kaiser_test2->is_positive2 optimize Optimize Conditions: - Stronger Reagent (HATU/COMU) - Better Solvent (NMP) - Higher Temperature is_positive2->optimize Yes is_positive2->proceed No kaiser_test3 Perform Kaiser Test optimize->kaiser_test3 is_positive3 Test Still Positive? kaiser_test3->is_positive3 cap Cap Unreacted Amines (Acetic Anhydride) is_positive3->cap Yes is_positive3->proceed No cap->proceed end End of Cycle proceed->end

Caption: Troubleshooting workflow for incomplete this compound coupling.

G Logical Relationship of Factors Affecting Coupling Efficiency main Coupling Efficiency steric_hindrance Steric Hindrance (e.g., D-Tle) steric_hindrance->main Decreases peptide_aggregation Peptide Aggregation peptide_aggregation->main Decreases reagent Coupling Reagent (e.g., HATU) reagent->main Increases solvent Solvent (e.g., NMP) solvent->main Increases temperature Temperature temperature->main Increases

Caption: Factors influencing the coupling efficiency of hindered amino acids.

References

Technical Support Center: Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered when using Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in SPPS?

A1: The primary challenges with this compound stem from its significant steric hindrance due to the bulky tert-butyl side chain. This can lead to:

  • Incomplete or slow coupling reactions: The bulky nature of the amino acid can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in lower coupling efficiency.[1] This can lead to the formation of deletion sequences.

  • Peptide aggregation: As a hydrophobic amino acid, D-tert-leucine can contribute to the aggregation of the peptide chain on the solid support, further impeding reagent accessibility and reaction kinetics.[2]

  • Racemization: While the D-configuration is used, racemization to the L-enantiomer can occur during the activation and coupling steps, leading to diastereomeric impurities that are difficult to separate.[3]

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended to achieve high coupling efficiency. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides alone.[4]

Recommended Coupling Reagents for this compound

Coupling Reagent Class Key Advantages for Hindered Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Uronium/Aminium Salt Highly reactive, often considered one of the most effective for difficult couplings.[5][6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Uronium/Aminium Salt Very efficient and a common choice for overcoming steric hindrance.[5][6]

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Offers rapid, efficient coupling with a low risk of racemization and avoids certain side reactions associated with uronium salts.[6] |

Q3: How can I detect and quantify side reactions associated with this compound?

A3: A combination of analytical techniques is essential for identifying and quantifying side products:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary tool for assessing the purity of the crude peptide. The appearance of unexpected peaks can indicate side products like deletion sequences or diastereomers.

  • Mass Spectrometry (MS): Mass spectrometry is used to identify the molecular weights of the components in the crude product. This allows for the confirmation of the desired peptide and the identification of impurities such as deletion sequences (lower mass) or products of side reactions.

  • Amino Acid Analysis (AAA): After peptide hydrolysis, chiral AAA can be used to determine the enantiomeric purity of the D-tert-leucine residue and quantify the extent of racemization.

Troubleshooting Guides

Problem: Low Coupling Efficiency / Presence of Deletion Sequences

This is the most common issue when working with this compound, indicated by a significant peak corresponding to the mass of the peptide without the D-Tle residue in the mass spectrum.

G Troubleshooting Low Coupling Efficiency of this compound cluster_0 Initial Observation cluster_1 Strategy 1: Optimize Coupling Protocol cluster_2 Strategy 2: Enhance Reagent Reactivity cluster_3 Strategy 3: Address Aggregation cluster_4 Outcome Start Low yield or MS shows deletion sequence DoubleCouple Perform a double coupling with fresh reagents Start->DoubleCouple First step IncreaseTime Increase coupling time (e.g., 2-4 hours) DoubleCouple->IncreaseTime If still incomplete Success Successful Coupling: Purity >95% DoubleCouple->Success If successful ChangeReagent Switch to a more potent coupling reagent (e.g., HATU, HBTU, PyBOP) IncreaseTime->ChangeReagent If still incomplete IncreaseTime->Success If successful ChangeSolvent Use NMP instead of DMF or a 'magic mixture' (DCM/DMF/NMP) ChangeReagent->ChangeSolvent If aggregation is suspected ChangeReagent->Success If successful ChangeSolvent->Success G Factors Influencing and Mitigating Racemization of this compound cluster_0 Problem cluster_1 Contributing Factors cluster_2 Mitigation Strategies Racemization Racemization of D-Tle to L-Tle Base Strong, non-hindered base (e.g., DIPEA in excess) Racemization->Base CouplingReagent Highly reactive coupling reagents (e.g., HATU without additives) Racemization->CouplingReagent Preactivation Prolonged pre-activation time Racemization->Preactivation Temperature Elevated temperature Racemization->Temperature HinderedBase Use a sterically hindered base (e.g., 2,4,6-collidine) Base->HinderedBase Mitigates UseAdditives Use additives like HOBt or Oxyma Pure with carbodiimides (e.g., DIC) CouplingReagent->UseAdditives Mitigates MinimizePreactivation Minimize pre-activation time Preactivation->MinimizePreactivation Mitigates ControlTemp Control reaction temperature (avoid excessive heating) Temperature->ControlTemp Mitigates

References

Technical Support Center: Optimization of Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the coupling of sterically hindered amino acids, such as D-tert-Leucine (D-Tle).

Frequently Asked Questions (FAQs)

Q1: What are hindered amino acids and why are they challenging to couple?

A1: Hindered amino acids, like D-tert-Leucine (D-Tle), α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids, possess bulky side chains or substitutions near the reactive carboxyl or amino group. This steric bulk physically obstructs the approach of the coupling reagents and the reacting amino acid, leading to slower reaction rates, incomplete reactions, and lower yields.[1][2] Traditional coupling reagents that are effective for standard amino acids often fail or provide poor results with these challenging residues.[2]

Q2: What are the most effective types of coupling reagents for hindered amino acids like D-Tle?

A2: For hindered amino acids, more potent "in-situ" activating reagents are required. These are typically categorized as phosphonium (B103445) or aminium/uronium salts.[3][4]

  • Phosphonium Salts: (e.g., PyBOP, PyAOP) These reagents are known for their high efficiency and for generating fewer side reactions, such as the guanidinylation of the N-terminal amino group.[4][5] PyAOP is particularly effective for coupling N-methyl amino acids.[6]

  • Aminium/Uronium Salts: (e.g., HATU, HBTU, COMU) These are highly reactive reagents.[3][4] HATU is often preferred over HBTU for its speed and reduced epimerization.[6] COMU is a third-generation reagent that offers high reactivity, often comparable or superior to HATU, with the added benefits of being non-explosive and having better solubility.[3][7][8]

Q3: What is epimerization and how can it be minimized when coupling hindered amino acids?

A3: Epimerization is a chemical process where one chiral center of a molecule inverts, transforming it into its diastereomer.[9][10] In peptide synthesis, this results in the undesired conversion of an L-amino acid to a D-amino acid, or vice-versa, which can drastically alter the final peptide's biological activity.[9][10] Factors that promote epimerization include the use of strong bases, high temperatures, and certain coupling reagents.[11]

To minimize epimerization:

  • Choice of Base: Use weaker tertiary bases like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA).[3]

  • Temperature Control: Perform couplings at lower temperatures. Carbodiimide-mediated couplings, in particular, benefit from low temperatures.[3][11]

  • Reagent Selection: Use reagents known for low racemization, such as COMU or those that incorporate additives like HOBt or OxymaPure.[3][7] DEPBT is another reagent noted for its remarkable resistance to racemization.[3]

  • Solvent Choice: Polar solvents like DMF can increase the rate of epimerization.[11]

Troubleshooting Guide

Problem: Low or No Coupling Yield with D-Tle

Possible Cause Suggested Solution
Inadequate Coupling Reagent Conventional reagents like DCC/HOBt are often inefficient for hindered residues.[2] Switch to a more potent reagent such as COMU, HATU, or PyAOP.[2][3] These reagents generate more reactive activated esters capable of overcoming steric hindrance.[4]
Steric Hindrance The bulky nature of D-Tle or the growing peptide chain on the resin can physically block the reaction site.[1] Increase the coupling time or perform a double coupling (repeating the coupling step with fresh reagents).[1] Using a resin with a lower substitution level can also help by increasing the distance between peptide chains.[1]
Peptide Aggregation The growing peptide chain may fold back on itself, making the N-terminus inaccessible.[1] Switch to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[1] Performing the reaction at a higher temperature (e.g., using microwave-assisted synthesis) can also help disrupt aggregation.[1]
Poor Reagent Quality Degradation of solvents, amino acids, or coupling reagents can lead to failed reactions.[1] Use fresh, high-purity, amine-free solvents and ensure that coupling reagents and amino acids have been stored correctly under dry, refrigerated conditions.[1]

Quantitative Data: Coupling Reagent Performance

The selection of a coupling reagent is critical for success. The following table summarizes the performance of various reagents in hindered coupling reactions.

Coupling ReagentAdditiveBaseHindered Residue ExampleYield (%)Key Findings & Reference
COMU (Internal Oxyma)DIEAFmoc-Aib-Aib-NH₂>99 (Purity)Highly efficient for hindered couplings; safer alternative to benzotriazole-based reagents.[7]
COMU (Internal Oxyma)DIEAZ-Phe-Aib-OEt93Demonstrates high yield in solution-phase coupling of hindered residues.[7]
HATU (Internal HOAt)DIEA/NMMGeneral Hindered AAHighGenerally faster and causes less epimerization than HBTU.[6] Often considered a benchmark for difficult couplings.[3]
PyAOP (Internal HOAt)DIEA/NMMN-methyl & α,α-disubstituted AAHighVery effective for hindered systems, particularly N-methylated amino acids.[2][6]
DCC HOBtNMMGeneral Hindered AALow/VariableTraditional carbodiimide (B86325) reagent, often inefficient for sterically demanding couplings, resulting in poor yields.[2]
BEMT N/AN/AGeneral Hindered AAHighA thiazolinium salt-based reagent reported to be efficient for hindered couplings.[12]

Note: The data presented is collated from different studies and may not represent direct head-to-head comparisons under identical conditions.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Tle Containing Peptide using COMU

This protocol outlines a general procedure for incorporating a hindered amino acid like D-Tle onto a resin using COMU as the coupling reagent.

  • Resin Preparation: Swell the solid-phase support resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove residual piperidine.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-D-Tle amino acid (3 equivalents relative to resin loading), COMU (3 equivalents), and a base such as DIEA (6 equivalents) in DMF. Allow this mixture to pre-activate for 1-2 minutes.[13]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 60-120 minutes with gentle agitation. For a highly hindered residue like D-Tle, a longer coupling time or a double coupling is recommended.[13]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.

  • Washing: After the coupling is complete, wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2 through 7 for each subsequent amino acid in the peptide sequence.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_final Completion Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Resin Washing (DMF/DCM) Deprotection->Wash1 Coupling 5. Coupling Reaction (Add to Resin) Wash1->Coupling Preactivation 4. Pre-activation (Fmoc-D-Tle + COMU + DIEA) Preactivation->Coupling Monitor 6. Monitor Completion (Kaiser Test) Coupling->Monitor Wash2 7. Resin Washing (DMF) Monitor->Wash2 Elongation 8. Repeat Cycle or Proceed Wash2->Elongation

Caption: Workflow for SPPS coupling of D-Tle using COMU.

troubleshooting_flowchart Start Problem: Low Coupling Yield Q1 Is the coupling reagent potent enough for D-Tle? Start->Q1 Sol1 Switch to COMU, HATU, or PyAOP Q1->Sol1 No Q2 Is the reaction time sufficient? Q1->Q2 Yes Sol1->Q2 Sol2 Increase coupling time or perform double coupling Q2->Sol2 No Q3 Is peptide aggregation a possibility? Q2->Q3 Yes Sol2->Q3 Sol3 Use NMP solvent or increase temperature Q3->Sol3 Yes End Re-evaluate Protocol Q3->End No Sol3->End

References

Technical Support Center: Fmoc-D-Tle-OH Aggregation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues specifically related to the use of Fmoc-D-Tle-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to causing aggregation in SPPS?

A1: this compound is the N-α-Fmoc-protected form of D-tert-Leucine, a non-proteinogenic amino acid. Its bulky and hydrophobic tert-butyl side chain is a primary contributor to aggregation issues during SPPS. This steric hindrance can disrupt the solvation of the growing peptide chain and promote inter-chain hydrogen bonding, leading to the formation of insoluble aggregates on the resin.[1][2] Hydrophobic sequences, in general, are more susceptible to aggregation.[2][3]

Q2: What are the common signs of peptide aggregation during SPPS when using this compound?

A2: Key indicators that aggregation may be occurring include:

  • Resin Shrinking: The peptide-resin matrix fails to swell properly or shrinks.[1][3]

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the coupling steps become sluggish or do not reach completion.[3][4]

  • False Negatives in Monitoring Tests: Standard coupling completion tests like the Kaiser or TNBS tests may give misleading negative results because the aggregated peptide chains are inaccessible to the test reagents.[1]

  • Flattened UV Deprotection Profile: In automated synthesizers that monitor Fmoc deprotection via UV absorbance, a flattened and broadened peak indicates slow release of the Fmoc group, a hallmark of aggregation.[1]

Q3: Can the choice of protecting group on other amino acids in the sequence influence aggregation caused by this compound?

A3: Yes, the choice of side-chain protecting groups on other residues can influence peptide solvation and aggregation. For amino acids like Serine or Threonine, using a bulkier protecting group like Trityl (Trt) instead of tert-butyl (tBu) can help disrupt interchain hydrogen bonding and mitigate aggregation.[5] For Asparagine and Glutamine, using Trt-protected derivatives improves their solubility in DMF, which can be beneficial for the overall synthesis.[6]

Q4: When in the peptide sequence is aggregation most likely to become a problem?

A4: Aggregation is generally not a significant issue before the fifth or sixth residue. It becomes more prominent as the peptide chain elongates and has a greater propensity to form secondary structures and interact with neighboring chains. It is often less of a problem after the 21st residue.[3]

Troubleshooting Guide

This guide provides a systematic approach to overcoming aggregation issues encountered when incorporating this compound into a peptide sequence.

Issue: Incomplete Coupling of this compound or Subsequent Amino Acids

This is often the most direct consequence of aggregation. The growing peptide chains on the resin become inaccessible to the activated amino acid.

Initial Troubleshooting Steps

A logical workflow for addressing coupling issues is presented below.

G cluster_0 Troubleshooting Workflow for Difficult Coupling start Difficult Coupling Detected (e.g., Positive Kaiser Test) double_coupling Attempt Double Coupling start->double_coupling change_reagents Change Coupling Reagents (e.g., to HATU, PyBOP) double_coupling->change_reagents If unsuccessful success Coupling Successful double_coupling->success If successful increase_temp Increase Coupling Temperature change_reagents->increase_temp If unsuccessful change_reagents->success If successful modify_solvent Modify Solvent System (e.g., add NMP, DMSO) increase_temp->modify_solvent If unsuccessful increase_temp->success If successful disrupt_structure Incorporate Structure-Disrupting Elements (Pseudoproline, Dmb/Hmb) modify_solvent->disrupt_structure If still problematic modify_solvent->success If successful resynthesize Consider Resynthesis (e.g., on different resin) disrupt_structure->resynthesize For future syntheses

Caption: A stepwise troubleshooting workflow for addressing difficult coupling reactions.

Recommended Solutions & Protocols
StrategyDescriptionKey Considerations
Modify Coupling Conditions Change the chemical environment to favor the coupling reaction.Can often be implemented immediately without resynthesis.
Change Solvent System Improve solvation of the peptide-resin by switching from DMF to NMP or adding DMSO.[3]NMP is a better solvent for aggregated peptides.
Use Chaotropic Salts Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.[1]Can improve accessibility of the N-terminus.
Elevated Temperature Perform coupling at a higher temperature (e.g., 55°C) to break up secondary structures.[1][7]Requires careful temperature control.
Microwave Synthesis Utilize microwave irradiation to accelerate coupling and disrupt aggregation.[3]Requires a specialized microwave peptide synthesizer.
Change Coupling Reagents Use more potent activation methods like HATU or PyBOP, which are effective for hindered couplings.[1][8][9]PyBOP is known for rapid coupling and low racemization.[8]
Incorporate Structure-Disrupting Elements Proactively prevent aggregation by modifying the peptide backbone.Must be planned from the start of the synthesis.
Pseudoproline Dipeptides Insert a pseudoproline dipeptide every 5-6 residues to introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[1]Only applicable for sequences containing Cys, Ser, or Thr.
Backbone Protection Use Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids to prevent hydrogen bonding.[1][3]Dmb/Hmb groups are removed during the final TFA cleavage.[3]
Issue: Slow or Incomplete Fmoc Deprotection

Aggregation can "hide" the N-terminal Fmoc group from the piperidine (B6355638) deprotection solution.

Recommended Solutions & Protocols
StrategyDescriptionEfficacy & Data
Modify Deprotection Reagent Add 1-8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.DBU is a stronger, non-nucleophilic base that can enhance Fmoc removal for aggregated sequences.[3]
Modify Solvent System Use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 for the deprotection step.This "Magic Mixture" can improve solvation and reagent penetration.[1]
Elevated Temperature Perform the deprotection step at a higher temperature.Helps to disrupt secondary structures that may be masking the Fmoc group.[7]
Sonication Apply sonication during the deprotection step.The mechanical agitation can help to break up resin clumps and improve reagent access.[3]

Key Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol is recommended for incorporating a structure-disrupting element into your peptide sequence.

Reagents:

  • Fmoc-protected pseudoproline dipeptide (5 eq.)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Fmoc-deprotected peptide resin

Procedure:

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[1]

  • Add DIPEA to the solution and mix thoroughly.[1]

  • Immediately add the activated solution to the deprotected peptide-resin.[1]

  • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (clear beads) indicates a complete reaction. If the test is positive, the coupling can be extended or repeated.[1]

Protocol 2: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group.

Reagent:

  • 20% (v/v) piperidine in DMF[7]

Procedure:

  • Wash the peptide-resin with DMF (3 times).[7]

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.[7]

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

Protocol 3: The Kaiser Test (Qualitative Test for Free Primary Amines)

This test is used to verify the completion of a coupling reaction.

Reagents:

Procedure:

  • Place a small sample of resin (10-15 beads) into a small glass test tube.[7]

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[7]

  • Heat the test tube at 110°C for 5 minutes.[7]

  • Observe the color of the resin beads and the solution.

    • Positive Result (Incomplete Coupling): Deep blue or purple beads and/or solution, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): Yellow, orange, or colorless beads and solution.

G cluster_kaiser Kaiser Test Workflow start Start of Test Cycle sample Take 10-15 resin beads start->sample add_reagents Add Reagents A, B, & C sample->add_reagents heat Heat at 110°C for 5 min add_reagents->heat observe Observe Color heat->observe positive Positive Result: Beads are blue/purple observe->positive negative Negative Result: Beads are yellow/clear observe->negative incomplete Coupling Incomplete: Recouple or Cap positive->incomplete complete Coupling Complete: Proceed to Deprotection negative->complete

Caption: The experimental workflow for the Kaiser test to check for free amines.

References

Alternative bases to piperidine for Fmoc deprotection of D-Tle peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative bases for the Nα-Fmoc deprotection of peptides containing the sterically hindered amino acid D-tert-leucine (D-Tle). The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: Why are alternative bases to piperidine (B6355638) needed for Fmoc deprotection?

A1: While 20% piperidine in DMF is a standard reagent for Fmoc deprotection, there are several reasons to seek alternatives.[1] Piperidine is a controlled substance in some regions due to its potential use as a precursor in illicit drug manufacturing, which can create administrative hurdles for procurement.[2] From a chemical standpoint, piperidine can be inefficient for deprotecting sterically hindered amino acids like D-Tle, leading to incomplete deprotection and the formation of deletion sequences.[3] Furthermore, piperidine can induce side reactions such as aspartimide formation in sensitive sequences.[2][4]

Q2: What are the most promising alternative bases for Fmoc deprotection of D-Tle containing peptides?

A2: For sterically hindered residues like D-Tle, a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) has emerged as a highly effective and safer alternative to piperidine.[5][6][7] This mixture offers significantly faster deprotection kinetics.[5][6] DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group, while piperazine acts as a nucleophilic scavenger for the dibenzofulvene (DBF) byproduct, preventing its detrimental side reactions.[6][8] Other alternatives include 4-methylpiperidine (B120128) (4MP), which shows comparable efficiency to piperidine but with better handling characteristics.[2]

Q3: How does the piperazine/DBU cocktail improve deprotection of sterically hindered residues like D-Tle?

A3: The steric bulk of the tert-butyl group in D-Tle physically hinders the approach of the deprotection base to the acidic proton of the Fmoc group. The strong basicity of DBU (pKa ~13.5) makes it more effective than piperidine (pKa ~11.1) at abstracting this proton, thus accelerating the rate-determining step of the deprotection reaction.[6] This leads to more complete and rapid Fmoc removal, which is crucial for preventing the formation of deletion sequences in peptides containing D-Tle and other challenging residues.[5][9]

Q4: What are the potential side reactions when using strong bases like DBU for Fmoc deprotection, and how can they be mitigated?

A4: The primary side reaction of concern when using DBU is aspartimide formation, especially in sequences containing an Asp residue followed by a small amino acid like Gly.[4][8] DBU is known to catalyze this side reaction.[8] To mitigate this, it is recommended to add 1% formic acid to the piperazine/DBU deprotection solution, which has been shown to significantly suppress aspartimide formation.[5][6] Racemization of the amino acid preceding the newly deprotected residue is another potential concern with strong bases, although for α,α-disubstituted amino acids like D-Tle, this is generally less of an issue due to the absence of an α-proton.

Quantitative Data on Deprotection Reagents

The following tables summarize key quantitative data for the comparison of different Fmoc deprotection reagents.

Deprotection ReagentConcentration (% in DMF)Half-life (t½) of Deprotection for Fmoc-Val (seconds)Key AdvantagesKey Disadvantages
Piperidine20% (v/v)7Standard, well-established method.Inefficient for hindered residues, regulated substance, can cause side reactions.
Piperazine5% (w/v)50Safer alternative to piperidine.Slower deprotection kinetics compared to piperidine.
Piperazine + DBU5% (w/v) + 0.5% (v/v)12Faster than piperidine, safer than piperidine.DBU can increase side reactions if not controlled.
Piperazine + DBU5% (w/v) + 1% (v/v)7Comparable speed to 20% piperidine with improved safety.Potential for DBU-mediated side reactions.
Piperazine + DBU 5% (w/v) + 2% (v/v) 4 Significantly faster than 20% piperidine, highly effective for difficult sequences. Higher risk of side reactions without additives like formic acid.

Data for Fmoc-Val is used as a proxy for sterically hindered amino acids.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Fmoc deprotection of D-Tle containing peptides.

Problem 1: Incomplete Fmoc Deprotection

  • Symptom: Presence of deletion sequences (peptide lacking one or more amino acids) in the final product, confirmed by mass spectrometry. A negative (yellow) Kaiser test result after the deprotection step.

  • Cause: The steric hindrance of the D-Tle residue is preventing complete access of the deprotection base to the Fmoc group. The deprotection time may be insufficient, or the base may not be strong enough.

  • Solution:

    • Switch to a stronger deprotection reagent: Replace the standard 20% piperidine in DMF with a solution of 5% piperazine and 2% DBU in DMF. This combination is significantly more effective for sterically hindered residues.

    • Increase deprotection time: Even with a stronger base, extending the deprotection time can ensure completeness. For a piperazine/DBU solution, a 2 x 2-minute deprotection is often sufficient, but for particularly difficult sequences, this can be extended to 2 x 5 minutes.

    • Perform a double deprotection: Always perform two separate deprotection steps with fresh reagent for each cycle.

    • Monitor the deprotection: Use the Kaiser test to confirm the presence of a free primary amine after deprotection. A positive result is indicated by a dark blue color.

Problem 2: Aspartimide Formation

  • Symptom: Presence of a peptide with the same mass as the target peptide but a different retention time on HPLC, and a +18 Da adduct in the mass spectrum, corresponding to the addition of water to the aspartimide ring.

  • Cause: The strong basicity of DBU can catalyze the formation of a succinimide (B58015) ring at Asp residues, particularly in Asp-Gly sequences.

  • Solution:

    • Add formic acid to the deprotection solution: Supplement the 5% piperazine + 2% DBU in DMF solution with 1% formic acid. This has been shown to effectively suppress aspartimide formation without significantly impacting the deprotection efficiency.[5][6]

    • Use a milder DBU concentration: If aspartimide formation is still a concern, consider reducing the DBU concentration to 1%.

Problem 3: Racemization

  • Symptom: Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.

  • Cause: Strong bases can potentially cause epimerization of the amino acid being coupled or the preceding residue.

  • Solution:

    • D-Tle is not susceptible to α-proton abstraction: Racemization at the D-Tle residue itself during deprotection is not a concern as it lacks an α-proton.

    • Minimize exposure to strong base: While racemization of the preceding amino acid is a possibility, the rapid deprotection times offered by the piperazine/DBU cocktail minimize the peptide's exposure to the basic conditions, thereby reducing the risk of epimerization.

Experimental Protocols

Protocol 1: Fmoc Deprotection using Piperazine/DBU

This protocol is recommended for the deprotection of Fmoc-D-Tle and other sterically hindered amino acids.

  • Reagent Preparation:

    • Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in high-purity N,N-Dimethylformamide (DMF).

    • Deprotection Solution with Formic Acid (for Asp-containing peptides): Prepare a solution of 5% (w/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.

  • Deprotection Procedure: a. Swell the peptide-resin in DMF for 30 minutes. b. Drain the DMF from the reaction vessel. c. Add the piperazine/DBU deprotection solution to the resin, ensuring the resin is fully submerged. d. Agitate the mixture for 2-5 minutes at room temperature. e. Drain the deprotection solution. f. Add a fresh portion of the deprotection solution and agitate for another 2-5 minutes. g. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents. h. Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Kaiser Test (for monitoring deprotection)

  • Reagent Preparation:

  • Test Procedure: a. Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube. b. Add 2-3 drops of each reagent (A, B, and C) to the test tube. c. Heat the test tube at 100°C for 5 minutes. d. Observation:

    • A dark blue color in the beads and solution indicates a positive result (successful deprotection).
    • A yellow or no color change indicates a negative result (incomplete deprotection).

Visual Workflow and Logic Diagrams

Fmoc_Deprotection_Workflow Fmoc Deprotection Cycle for D-Tle Peptides start Start of Cycle (Fmoc-Peptide-Resin) swell Swell Resin in DMF (30 min) start->swell deprotection1 1st Deprotection: 5% Piperazine + 2% DBU in DMF (2-5 min) swell->deprotection1 deprotection2 2nd Deprotection: 5% Piperazine + 2% DBU in DMF (2-5 min) deprotection1->deprotection2 wash Wash with DMF (5-7 times) deprotection2->wash kaiser_test Kaiser Test wash->kaiser_test positive Positive Result (Blue) kaiser_test->positive Success negative Negative Result (Yellow) kaiser_test->negative Failure coupling Proceed to Amino Acid Coupling positive->coupling repeat_deprotection Repeat Deprotection Steps negative->repeat_deprotection repeat_deprotection->deprotection1

Caption: A typical workflow for an Fmoc deprotection cycle using a piperazine/DBU cocktail.

Troubleshooting_Deprotection Troubleshooting Incomplete Fmoc Deprotection of D-Tle Peptides start Incomplete Deprotection Detected (e.g., negative Kaiser test, deletion sequences) check_reagents Are you using a standard piperidine solution? start->check_reagents switch_to_dbu Switch to 5% Piperazine + 2% DBU in DMF check_reagents->switch_to_dbu Yes using_dbu Are you already using Piperazine/DBU? check_reagents->using_dbu No re_evaluate Re-evaluate synthesis strategy (e.g., check for aggregation) switch_to_dbu->re_evaluate using_dbu->switch_to_dbu No extend_time Increase deprotection time (e.g., 2 x 5 min) using_dbu->extend_time Yes extend_time->re_evaluate

References

Technical Support Center: Prevention of Diketopiperazine Formation with D-Tle Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of diketopiperazine (DKP) during the synthesis of dipeptides containing D-tert-leucine (D-Tle). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Understanding Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly at the dipeptide stage. It involves an intramolecular cyclization of the N-terminal amino acid with the second amino acid, leading to the cleavage of the dipeptide from the resin and a significant reduction in the final peptide yield. This issue is particularly pronounced with certain amino acid sequences and under specific reaction conditions. Dipeptides containing D-amino acids can be more susceptible to DKP formation due to the favorable conformation for cyclization.

The bulky and sterically hindered nature of D-tert-leucine (D-Tle) presents unique challenges in peptide synthesis. While steric hindrance can sometimes slow down intermolecular coupling reactions, it can also, under certain conditions, favor the intramolecular cyclization that leads to DKP formation. Therefore, careful optimization of the synthetic strategy is crucial when working with D-Tle containing dipeptides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of D-Tle dipeptides and provides recommended solutions.

Issue Probable Cause Recommended Solutions
Significantly low yield of the final peptide, but the crude product appears clean by HPLC. This often indicates "traceless" DKP formation, where the D-Tle dipeptide is cleaved from the resin during synthesis, leaving no trace in the final crude product.1. Resin Selection: Switch from standard resins (e.g., Wang resin) to a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl groups on the resin physically impede the intramolecular cyclization. 2. Modify Deprotection Conditions: Avoid the standard 20% piperidine (B6355638) in DMF for Fmoc deprotection. Instead, use a milder, non-nucleophilic base cocktail such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP.[1] 3. Temperature Control: Perform the Fmoc deprotection and the subsequent coupling step at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the cyclization side reaction.[1]
Incomplete coupling of the amino acid to the D-Tle residue, leading to deletion sequences. The steric bulk of the D-Tle residue can hinder the approach of the incoming activated amino acid, leading to inefficient coupling.1. Use Potent Coupling Reagents: Employ highly efficient coupling reagents known to overcome steric hindrance, such as HATU, COMU, or PyAOP. These reagents generate highly reactive activated esters that can couple to sterically demanding amino acids more effectively than standard reagents like HBTU.[2][3] 2. Pre-activation and Double Coupling: Pre-activate the incoming amino acid with the coupling reagent for a few minutes before adding it to the resin. Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid to ensure the reaction goes to completion.[1]
Presence of a peak corresponding to the DKP byproduct in the HPLC analysis of the crude product. This indicates that DKP formation is occurring and that the cyclized dipeptide is being cleaved from the resin along with the target peptide.1. Optimize Deprotection and Coupling Times: Minimize the time the free N-terminal amine of the dipeptide is exposed. After Fmoc deprotection, wash the resin thoroughly and proceed immediately to the coupling step. 2. In Situ Acylation: A strategy of simultaneous deprotection and coupling can be employed. This involves performing the hydrogenolysis of a Z-protected dipeptide in the presence of a Boc- or Teoc-protected amino acid active ester. This allows the newly formed free amine to be acylated immediately, preventing intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in D-Tle dipeptide synthesis?

A1: Diketopiperazine is a cyclic dipeptide that forms as a major byproduct during peptide synthesis, especially at the dipeptide stage. It results from an intramolecular cyclization of the dipeptide, which leads to its cleavage from the resin support in solid-phase peptide synthesis (SPPS). This side reaction is problematic because it significantly reduces the yield of the desired peptide and can complicate the purification process. With sterically hindered residues like D-Tle, the kinetics of coupling the third amino acid can be slow, providing a larger window of opportunity for DKP formation to occur.

Q2: Which factors promote DKP formation in D-Tle dipeptides?

A2: Several factors can promote DKP formation:

  • Peptide Sequence: Dipeptides with a D-amino acid are often more prone to cyclization.

  • Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using piperidine, can catalyze DKP formation.[4]

  • Resin Type: Resins with less steric bulk around the linkage point, such as Wang resin, are more susceptible to DKP formation.[4]

  • Temperature: Higher temperatures during coupling or deprotection can accelerate the rate of DKP formation.[4]

  • Solvent: The choice of solvent can influence the conformation of the peptide on the resin, potentially favoring a conformation that is prone to cyclization.

Q3: How can I detect and quantify DKP formation?

A3: DKP formation can be detected and quantified by cleaving a small amount of the resin-bound peptide after the dipeptide stage and analyzing the cleavage solution by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The DKP byproduct will appear as a distinct peak with a mass corresponding to the cyclized dipeptide. Quantification can be achieved by integrating the peak areas of the DKP and the desired linear dipeptide in the HPLC chromatogram.

Q4: Are there specific coupling reagents that are better for preventing DKP formation with D-Tle?

A4: Yes, for sterically hindered amino acids like D-Tle, it is crucial to use highly efficient coupling reagents that can promote the desired intermolecular coupling over the intramolecular cyclization. Reagents such as HATU, HCTU, COMU, and PyAOP are generally more effective than older reagents like HBTU or DIC/HOBt for such difficult couplings.[2][3] These reagents form highly reactive activated species that can overcome the steric hindrance of the D-Tle residue.

Experimental Protocols

Protocol 1: Standard SPPS Protocol Prone to DKP Formation (for comparison)

This protocol outlines a standard procedure that is susceptible to DKP formation and is provided as a baseline for comparison with the optimized protocol.

Materials:

  • Wang resin

  • Fmoc-protected amino acid (first residue)

  • Fmoc-D-Tle-OH

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Methodology:

  • Resin Swelling: Swell Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/DIPEA in DMF for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • D-Tle Coupling: Couple this compound using HBTU/DIPEA in DMF for 2 hours.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as in step 3.

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin and analyze by HPLC-MS to quantify DKP formation.

Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation with D-Tle

This protocol incorporates modifications to suppress DKP formation during the synthesis of a D-Tle containing dipeptide.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid (first residue)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • 2% DBU / 5% Piperazine in NMP

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Methodology:

  • Resin Swelling: Swell 2-CTC resin in DCM for 1 hour, followed by washing with NMP.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin using DIPEA in DCM.

  • Fmoc Deprotection (Optimized): Treat the resin with 2% DBU / 5% piperazine in NMP for 5 minutes, followed by a second treatment for 10 minutes. Perform this step at 5 °C.

  • D-Tle Coupling (Optimized): Pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in NMP for 2 minutes. Add the activated mixture to the resin and couple for 2 hours. Consider performing a double coupling.

  • Fmoc Deprotection (Optimized): Repeat the optimized Fmoc deprotection as in step 3.

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin and analyze by HPLC-MS. A significant reduction in the DKP byproduct should be observed compared to the standard protocol.

Visualizing the Process

To better understand the chemical pathways involved, the following diagrams illustrate the mechanism of DKP formation and the logic behind the preventative strategies.

DKP_Formation Resin_Dipeptide Resin-Bound Dipeptide (Free N-terminus) DKP Diketopiperazine (Cleaved) Resin_Dipeptide->DKP Intramolecular Cyclization (Side Reaction) Coupling Coupling of Next Amino Acid Resin_Dipeptide->Coupling Desired Reaction Desired_Peptide Continued Peptide Synthesis Deprotection Fmoc Deprotection (e.g., Piperidine) Deprotection->Resin_Dipeptide Exposes N-terminal amine Coupling->Desired_Peptide

Caption: Competing pathways after Fmoc deprotection of the dipeptide.

Prevention_Strategy Start Synthesis of D-Tle Dipeptide Check_Yield Low Yield or DKP Detected? Start->Check_Yield Resin Is Resin 2-CTC? Check_Yield->Resin Yes Success DKP Minimized Check_Yield->Success No Deprotection Are Deprotection Conditions Mild? (e.g., DBU/Piperazine, low temp) Resin->Deprotection Yes Switch_Resin Switch to 2-CTC Resin Resin->Switch_Resin No Coupling Is Coupling Reagent Potent? (e.g., HATU, COMU) Deprotection->Coupling Yes Modify_Deprotection Use Mild Deprotection (2% DBU/5% Piperazine in NMP at 5°C) Deprotection->Modify_Deprotection No Change_Coupling Switch to HATU, COMU, or PyAOP. Perform Double Coupling. Coupling->Change_Coupling No Coupling->Success Yes Switch_Resin->Deprotection Modify_Deprotection->Coupling Change_Coupling->Success

Caption: Troubleshooting workflow for minimizing DKP formation.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing D-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the cleavage of synthetic peptides incorporating the sterically hindered, non-canonical amino acid D-tert-leucine.

Frequently Asked Questions (FAQs)

Q1: What makes D-tert-leucine a "difficult" residue during peptide cleavage?

A1: The tert-butyl side chain of D-tert-leucine creates significant steric hindrance around the peptide backbone. This bulkiness can physically obstruct the access of cleavage reagents, specifically trifluoroacetic acid (TFA), to the acid-labile linker attaching the peptide to the solid-phase resin. This can lead to slow or incomplete cleavage, resulting in lower yields of the desired peptide.

Q2: Are there specific side reactions associated with the cleavage of D-tert-leucine-containing peptides?

A2: While D-tert-leucine's side chain is chemically inert and not susceptible to modification by cationic species, the primary challenge is incomplete cleavage. The extended reaction times or harsher acidic conditions required to cleave the peptide can increase the likelihood of side reactions involving other sensitive amino acids in the sequence (e.g., oxidation of Methionine, alkylation of Tryptophan).

Q3: Does the "D" stereoisomer of tert-leucine affect the cleavage process differently than the "L" form?

A3: The fundamental chemical challenge of steric hindrance from the tert-butyl group is identical for both D- and L-tert-leucine. However, the overall conformation of the peptide, influenced by the presence of a D-amino acid, could potentially impact the accessibility of the cleavage site. In practice, the optimization strategies for cleavage will be very similar for peptides containing either stereoisomer.

Q4: Can I use a standard cleavage cocktail for a peptide containing D-tert-leucine?

A4: A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), may be sufficient for short peptides with a single D-tert-leucine residue located away from the C-terminus. However, for longer peptides, sequences with multiple bulky residues, or when D-tert-leucine is near the C-terminus, a standard cocktail is likely to result in incomplete cleavage. Optimization is strongly recommended.

Troubleshooting Guide

Problem 1: Low Peptide Yield After Cleavage
Possible Cause Recommended Solution
Incomplete Cleavage Due to Steric Hindrance 1. Extend Cleavage Time: Increase the duration of the cleavage reaction. Monitor the progress by taking small aliquots at different time points (e.g., 2, 4, 6, and 8 hours) and analyzing them by HPLC. 2. Increase Cleavage Temperature: Perform the cleavage at a slightly elevated temperature (e.g., 30-40°C). Use caution, as this can also increase the rate of side reactions. 3. Use a Stronger Acidic Cocktail: Consider cocktails with a higher concentration of TFA or the addition of stronger acids. However, this should be approached with caution due to the potential for peptide degradation. 4. Repeat the Cleavage: After the initial cleavage and filtration, the resin can be treated with a fresh batch of cleavage cocktail to recover any remaining peptide.
Peptide Precipitation on Resin If the peptide is highly hydrophobic, it may precipitate onto the resin beads during cleavage. After filtration, wash the resin with a small amount of neat TFA or a solvent known to dissolve the peptide (e.g., acetonitrile) and combine the washes with the main filtrate.
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
Possible Cause Recommended Solution
Side Reactions on Other Sensitive Residues If extended cleavage times are used, ensure an effective scavenger cocktail is present to protect other sensitive amino acids. For example, use 1,2-ethanedithiol (B43112) (EDT) for peptides containing cysteine or methionine.
Degradation from Harsher Conditions If using elevated temperatures or stronger acids, minimize the exposure time to what is necessary for complete cleavage. It is crucial to perform a time-course study to find the optimal balance.

Quantitative Data on Cleavage Cocktail Performance

The following table provides illustrative data on the expected impact of modifying cleavage conditions for a model peptide containing D-tert-leucine. Note: Actual results will vary depending on the specific peptide sequence, resin, and linker used.

Cleavage Cocktail Composition (TFA/Scavengers)Reaction Time (hours)Reaction Temperature (°C)Expected Crude Peptide Purity (%)Common Impurities
95% TFA / 2.5% H₂O / 2.5% TIS22560-70Incompletely cleaved peptide-resin conjugate
95% TFA / 2.5% H₂O / 2.5% TIS62580-90Minor side-products from other sensitive residues
95% TFA / 2.5% H₂O / 2.5% TIS435>90Potential for increased side-products
92.5% TFA / 5% Thioanisole / 2.5% EDT42585-95Optimized for peptides with Met or Cys

Experimental Protocols

Protocol 1: Standard Cleavage with Extended Reaction Time
  • Resin Preparation: Wash the dried peptide-resin (containing D-tert-leucine) with dichloromethane (B109758) (DCM) and dry it thoroughly under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature.

  • Monitoring: After 2 hours, take a small aliquot of the resin, quench with cold diethyl ether, and analyze the supernatant by HPLC to assess the extent of cleavage.

  • Extended Incubation: Continue to stir the reaction mixture, taking aliquots every 2 hours until the cleavage is deemed complete (typically 4-8 hours).

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Elevated Temperature Cleavage
  • Follow steps 1 and 2 from Protocol 1.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and place the reaction vessel in a water bath maintained at 35°C.

  • Monitoring and Incubation: Due to the elevated temperature, monitor the cleavage more frequently (e.g., every hour). A total time of 2-4 hours is often sufficient.

  • Follow steps 6-8 from Protocol 1 for peptide isolation, precipitation, and drying.

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin (with D-tert-leucine) cocktail Prepare Fresh Cleavage Cocktail (e.g., TFA/H2O/TIS) start->cocktail cleavage Cleavage Reaction (Extended Time or Elevated Temp) cocktail->cleavage monitoring Monitor Progress via HPLC cleavage->monitoring monitoring->cleavage Incomplete? filtration Filter to Separate Resin monitoring->filtration Complete? precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash_dry Wash and Dry Crude Peptide precipitation->wash_dry end_product End: Crude Peptide for Purification wash_dry->end_product

Caption: Workflow for Optimized Cleavage of D-tert-leucine Peptides.

Troubleshooting_Tree start Low Peptide Yield? incomplete_cleavage Incomplete Cleavage Suspected start->incomplete_cleavage extend_time Extend Cleavage Time (4-8h) incomplete_cleavage->extend_time increase_temp Increase Temperature (30-40°C) incomplete_cleavage->increase_temp repeat_cleavage Re-treat Resin with Fresh Cocktail incomplete_cleavage->repeat_cleavage check_impurities Check for Impurities extend_time->check_impurities increase_temp->check_impurities repeat_cleavage->check_impurities side_reactions Side Reactions on Other Residues check_impurities->side_reactions Yes degradation Peptide Degradation check_impurities->degradation Yes optimize_scavengers Optimize Scavenger Cocktail (e.g., add EDT for Cys/Met) side_reactions->optimize_scavengers reduce_harshness Reduce Temperature or Time degradation->reduce_harshness

Caption: Troubleshooting Decision Tree for D-tert-leucine Peptide Cleavage.

Technical Support Center: Strategies for Reducing Side Product Formation with Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Fmoc-D-Tle-OH (Fmoc-D-tert-leucine). Due to its significant steric hindrance, the incorporation of D-tert-leucine into a peptide sequence can be challenging and may lead to the formation of unwanted side products. This guide offers strategies and detailed protocols to minimize these side reactions and enhance the efficiency and purity of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side products when using this compound in SPPS?

The main challenge associated with this compound is its bulky tert-butyl side chain, which creates significant steric hindrance. This can lead to:

  • Incomplete Coupling: The bulky nature of D-tert-leucine can slow down the coupling reaction, potentially leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in deletion sequences, which are peptide impurities missing the D-tert-leucine residue.

  • Epimerization/Racemization: Although urethane-based protecting groups like Fmoc are known to suppress racemization, the extended reaction times and forcing conditions often required for coupling sterically hindered amino acids can increase the risk of epimerization.[1] This is the conversion of the desired D-enantiomer to the L-enantiomer, leading to diastereomeric peptide impurities that can be difficult to separate and may have altered biological activity.[2]

  • Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage, especially in Fmoc-based synthesis.[3][4] The liberated N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4]

Q2: Which coupling reagents are most effective for incorporating this compound?

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like D-tert-leucine. Reagents known for their high reactivity and ability to overcome steric hindrance are generally preferred.

  • Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents are highly efficient and provide fast coupling kinetics.[5] HATU, in particular, is often recommended for difficult couplings due to its superior activation and lower epimerization rates compared to HBTU.[6]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective for sterically hindered couplings and are known to minimize racemization.

  • Carbodiimides with Additives (DIC/OxymaPure, DIC/HOBt): While generally less reactive than onium salts, the combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or HOBt is a cost-effective option that can provide good coupling efficiency with a low risk of side reactions like guanidinylation.[1]

Q3: How does the choice of base affect side product formation?

The base used during the coupling reaction plays a significant role in the extent of epimerization. Sterically hindered, non-nucleophilic bases are recommended to minimize the abstraction of the alpha-proton of the activated amino acid, which is a key step in the racemization pathway.

  • Recommended Bases: 2,4,6-Collidine (Lutidine) and N,N-Diisopropylethylamine (DIPEA) are commonly used. For particularly sensitive couplings where epimerization is a major concern, the use of the more sterically hindered base, 2,4,6-collidine, is often preferred over DIPEA.

  • Base Concentration: It is crucial to use the correct stoichiometry of the base. An excess of base can increase the rate of epimerization.

Q4: Can elevated temperatures or microwave synthesis be used to improve coupling efficiency?

Yes, elevated temperatures and microwave-assisted SPPS can significantly accelerate coupling reactions, which is particularly beneficial for sterically hindered residues like D-tert-leucine. However, this approach must be used with caution, as higher temperatures can also increase the rate of epimerization.[7] It is recommended to carefully optimize the temperature and reaction time to find a balance between improved coupling efficiency and minimized side product formation. For instance, lowering the microwave coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the desired peptide and presence of deletion sequences. Incomplete coupling of this compound due to steric hindrance.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP. 2. Increase coupling time: Extend the reaction time (e.g., from 1 hour to 2-4 hours). 3. Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. 4. Use elevated temperature: Employ microwave synthesis, carefully optimizing the temperature and time to avoid increased epimerization.
Presence of a diastereomeric impurity in the final product. Epimerization of this compound during the coupling step.1. Optimize the base: Switch from DIPEA to a more sterically hindered base like 2,4,6-collidine. Ensure the correct stoichiometry is used. 2. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. Prolonged pre-activation can increase the risk of oxazolone (B7731731) formation, a key intermediate in the epimerization pathway.[6] 3. Use a carbodiimide/additive combination: The DIC/OxymaPure or DIC/HOBt method is generally associated with lower rates of racemization. 4. Lower the reaction temperature: If using elevated temperatures, reduce the temperature and potentially increase the reaction time to compensate.
Significant loss of peptide from the resin at the dipeptide stage. Diketopiperazine formation.1. Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of this resin can inhibit the formation of diketopiperazines.[3] 2. Couple a dipeptide: Instead of coupling the second amino acid individually, use a pre-formed Fmoc-dipeptide to bypass the susceptible dipeptide stage on the resin. Note that the synthesis of the dipeptide itself carries a risk of epimerization if not performed carefully.[4]

Quantitative Data on Coupling Efficiency and Epimerization

While specific quantitative data for this compound is limited in the literature, the following table provides a comparative overview of coupling reagents based on studies of other sterically hindered amino acids. This data can serve as a valuable guide for selecting the appropriate coupling strategy.

Coupling ReagentReagent ClassTypical Coupling Time (min)Estimated Coupling Efficiency (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 4599 - 99.8Advantages: Very fast and highly efficient, especially for hindered couplings. Lower epimerization rates compared to HBTU.[6] Disadvantages: Higher cost. Potential for guanidinylation if used in excess.
HCTU Aminium/Uronium Salt30 - 6098.5 - 99.5Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess.
PyBOP Phosphonium Salt30 - 9098 - 99.5Advantages: Highly efficient with low racemization. No risk of guanidinylation. Disadvantages: Can be more expensive than carbodiimides.
DIC/OxymaPure Carbodiimide/Additive60 - 18096 - 98.5Advantages: Cost-effective, low risk of guanidinylation. OxymaPure is a non-explosive alternative to HOBt. Disadvantages: Slower reaction rates compared to onium salts.
DIC/HOBt Carbodiimide/Additive60 - 12095 - 98Advantages: Cost-effective, widely used.[1] Disadvantages: Slower reaction rates. HOBt has potential explosive properties.

Note: Coupling efficiency and epimerization levels are highly sequence-dependent and also influenced by other reaction conditions such as the base, solvent, and temperature.

Experimental Protocols

The following are detailed protocols for key experiments related to the coupling of this compound.

Protocol 1: Standard Coupling of this compound using HATU

This protocol is designed for high coupling efficiency of the sterically hindered this compound.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add 2,4,6-collidine (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the time can be extended to 4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Low-Epimerization Coupling of this compound using DIC/OxymaPure

This protocol is optimized to minimize epimerization during the coupling of this compound.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin. Crucially, avoid a prolonged pre-activation step.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 3: Quantification of Epimerization by HPLC

This protocol outlines a general procedure for determining the level of epimerization.[8]

Procedure:

  • Peptide Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

  • Peptide Hydrolysis: Hydrolyze a purified aliquot of the peptide into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours. To control for hydrolysis-induced racemization, a parallel hydrolysis using deuterated acid (DCl in D₂O) can be performed.[8]

  • Derivatization (Optional): The amino acid enantiomers can be derivatized with a chiral reagent like Marfey's reagent to form diastereomers that are separable on a standard achiral HPLC column.[8]

  • Chiral HPLC Analysis: Alternatively, the underivatized amino acids can be analyzed on a specialized chiral stationary phase column designed for amino acid separation.[8]

  • Quantification: The extent of epimerization is determined by calculating the peak area of the L-tert-leucine as a percentage of the total peak area of both D- and L-tert-leucine.

Visualizing Workflows and Relationships

SPPS_Troubleshooting_Workflow cluster_synthesis SPPS Cycle for this compound cluster_troubleshooting Troubleshooting Side Reactions cluster_solutions Recommended Solutions Start Start Synthesis Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Diketopiperazine Diketopiperazine (Peptide Loss) Deprotection->Diketopiperazine Can Occur at Dipeptide Stage Coupling Couple this compound Washing1->Coupling Washing2 Wash Resin (DMF/DCM) Coupling->Washing2 Epimerization Epimerization (Diastereomers) Coupling->Epimerization Can Occur During Coupling KaiserTest Kaiser Test Washing2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative IncompleteCoupling Incomplete Coupling (Deletion Sequences) KaiserTest->IncompleteCoupling Positive ChangeReagent Use Potent Coupling Reagent (e.g., HATU, HCTU) IncompleteCoupling->ChangeReagent DoubleCouple Perform Double Coupling IncompleteCoupling->DoubleCouple OptimizeBase Use Hindered Base (e.g., Collidine) Epimerization->OptimizeBase ControlTemp Optimize Temperature Epimerization->ControlTemp Use2CTC Use 2-CTC Resin Diketopiperazine->Use2CTC

Caption: Troubleshooting workflow for side reactions with this compound.

Coupling_Reagent_Selection cluster_goal Coupling Goal cluster_factors Influencing Factors cluster_reagents Coupling Reagent Classes Goal Efficient Coupling of This compound StericHindrance High Steric Hindrance Goal->StericHindrance is affected by EpimerizationRisk Risk of Epimerization Goal->EpimerizationRisk is affected by Onium Aminium/Uronium Salts (HATU, HCTU) StericHindrance->Onium addressed by Phosphonium Phosphonium Salts (PyBOP, PyAOP) StericHindrance->Phosphonium addressed by EpimerizationRisk->Onium can be higher with Carbodiimide Carbodiimides + Additives (DIC/OxymaPure) EpimerizationRisk->Carbodiimide minimized by Onium->Goal High Efficiency Phosphonium->Goal High Efficiency, Low Racemization Carbodiimide->Goal Lower Racemization, Slower

Caption: Logic for selecting a coupling reagent for this compound.

References

Technical Support Center: High-Purity Synthesis of D-tert-Leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the high-purity synthesis of peptides containing the sterically hindered amino acid, D-tert-leucine. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides containing D-tert-leucine considered challenging?

A1: The synthesis of peptides containing D-tert-leucine is challenging primarily due to the steric hindrance posed by its bulky tert-butyl side chain. This bulkiness can lead to difficulties in both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS).[1] Peptides with a high content of hydrophobic residues like D-tert-leucine are also prone to aggregation, which can further impede reaction kinetics and lead to lower yields and purity.[2]

Q2: Which coupling reagents are most effective for incorporating D-tert-leucine?

A2: For sterically hindered amino acids like D-tert-leucine, highly efficient coupling reagents are recommended. Reagents such as HATU, HCTU, and PyAOP are often superior to standard reagents like HBTU or TBTU. Phosphonium (B103445) salts like PyAOP are generally preferred over uronium salts (e.g., HATU) for critical couplings as they do not have the potential for guanidinylation side reactions. The choice of reagent may also depend on the specific sequence and the position of the D-tert-leucine residue.

Q3: What are the most common side reactions encountered during the synthesis of D-tert-leucine-containing peptides?

A3: The most common side reactions include incomplete coupling, racemization of the activated amino acid, and peptide aggregation.[3] Incomplete coupling leads to deletion sequences, which can be difficult to separate from the target peptide.[4] Racemization, the conversion of the D-amino acid to its L-enantiomer, can occur during the activation step and leads to diastereomeric impurities.[3] Aggregation of the growing peptide chain on the solid support can block reactive sites, leading to truncated sequences and low yields.[5]

Q4: How can I minimize aggregation during the synthesis of peptides rich in D-tert-leucine?

A4: To minimize aggregation, several strategies can be employed. These include using a lower-loading resin to increase the distance between peptide chains, switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl to the reaction mixture.[5] Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an adjacent amino acid can also disrupt the intermolecular hydrogen bonding that leads to aggregation.[5]

Q5: What is the best way to cleave a D-tert-leucine-containing peptide from the resin?

A5: The cleavage of hydrophobic peptides requires careful consideration of the cleavage cocktail to ensure complete removal of protecting groups and to prevent side reactions. A standard cleavage cocktail for Fmoc-based synthesis is trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[6] For peptides containing tryptophan, the use of TIS is highly recommended to prevent alkylation of the indole (B1671886) side chain by the tert-butyl cation released from the D-tert-leucine side chain.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide 1. Incomplete coupling of D-tert-leucine or other hindered amino acids. 2. On-resin aggregation of the peptide chain. 3. Premature chain termination.1. Use a more powerful coupling reagent (e.g., HATU, HCTU, PyAOP). 2. Perform a double coupling for the D-tert-leucine residue. 3. Increase the coupling time and/or temperature. 4. Switch to a lower-loading resin. 5. Use NMP as the solvent or add DMSO to the DMF.[5]
Presence of Deletion Sequences in Mass Spectrum 1. Incomplete Fmoc deprotection. 2. Incomplete coupling.1. Increase the Fmoc deprotection time or use a stronger base cocktail (e.g., with DBU).[4] 2. Monitor the completeness of the deprotection using a Kaiser test or UV monitoring of the dibenzofulvene-piperidine adduct.[4] 3. For coupling, see solutions for "Low Yield".
Diastereomeric Impurities Detected by HPLC 1. Racemization of D-tert-leucine during activation.1. Use a coupling reagent known for low racemization (e.g., phosphonium salts like PyBOP or PyAOP).[3] 2. Minimize the pre-activation time of the amino acid before adding it to the resin. 3. Use a sterically hindered base like diisopropylethylamine (DIPEA) or collidine in minimal necessary amounts.[4] 4. Perform the coupling at a lower temperature (e.g., 0 °C).[3]
Crude Peptide is Insoluble in Purification Solvents 1. High hydrophobicity of the peptide due to multiple D-tert-leucine residues.1. Test a range of solvents for dissolution, including mixtures with organic solvents like acetonitrile (B52724), isopropanol (B130326), or even trifluoroethanol. 2. Use a small amount of formic acid or acetic acid in the initial solvent to aid dissolution. 3. For purification, use a shallow gradient and a column with a different stationary phase (e.g., C4 instead of C18).

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

Note: Quantitative data for D-tert-leucine is scarce in the literature. The following data for α-aminoisobutyric acid (Aib), another highly sterically hindered amino acid, is presented as a reasonable analogue.

Coupling Reagent/AdditiveSolventResin TypeYield (%)Reference
DIC/Oxyma Pure2-MeTHFPolystyrene97.0[2]
DIC/Oxyma Pure2-MeTHFChemMatrix® (PEG)81.9[2]
DIC/Oxyma PureDMFPolystyrene42.8[2]
HBTU (excess)N/AN/ASignificant Yield[5]
PyBroP (excess)N/AN/ASignificant Yield[5]
Table 2: Qualitative Comparison of Coupling Reagents and Racemization Tendency
Coupling Reagent ClassExamplesGeneral Racemization TendencyNotes
CarbodiimidesDCC, DICHigh (without additives)Additives like HOBt or Oxyma are essential to suppress racemization.[3]
Uronium/Aminium SaltsHBTU, HATU, TBTUModerate to HighHighly efficient but can lead to significant racemization with prolonged pre-activation or excess base.[3]
Phosphonium SaltsPyBOP, PyAOPLow to ModerateGenerally have a lower racemization potential compared to uronium salts.[3]
Immonium SaltsCOMULowOften shows high coupling efficiency with low levels of racemization.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a D-tert-Leucine Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing a D-tert-leucine residue.

1. Resin Swelling: a. Place 100 mg of Rink Amide resin in a reaction vessel. b. Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine (B6355638) in DMF to the resin. b. Agitate for 5 minutes and drain. c. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (for non-hindered amino acids): a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 1 mL of DMF. b. Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the reaction completion with a Kaiser test. If the test is positive, repeat the coupling. f. Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).

4. D-tert-Leucine Coupling (Special Conditions): a. In a separate vial, dissolve 3 equivalents of Fmoc-D-tert-leucine-OH and 3 equivalents of HATU in 1 mL of DMF. b. Add 6 equivalents of collidine to the amino acid solution. c. Stir the mixture and immediately add it to the deprotected resin. d. Agitate the reaction mixture for at least 4 hours, or overnight if necessary. e. Perform a double coupling by draining the solution and repeating step 4c and 4d with a fresh solution of activated Fmoc-D-tert-leucine-OH. f. After the second coupling, drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

5. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3 x 2 mL) and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, use approximately 2 mL of the cocktail. c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. d. Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the peptide. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice. f. Dry the crude peptide under vacuum.

Protocol 2: Purification of the D-tert-Leucine Containing Peptide

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, small amounts of formic acid or isopropanol can be added.

2. HPLC Purification: a. Use a preparative reverse-phase HPLC system with a C18 or C4 column. b. The mobile phases are typically: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). c. Use a shallow gradient to ensure good separation of the target peptide from any impurities (e.g., 10-50% Solvent B over 40 minutes). d. Monitor the elution at 214 nm and 280 nm. e. Collect the fractions corresponding to the main peak of the target peptide.

3. Analysis and Lyophilization: a. Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. b. Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow for High-Purity Synthesis

experimental_workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling_Standard Standard Amino Acid Coupling (e.g., HBTU) Fmoc_Deprotection->Coupling_Standard Coupling_D_tert_Leu D-tert-Leucine Coupling (e.g., HATU, Double Coupling) Fmoc_Deprotection->Coupling_D_tert_Leu Washing Washing Steps Coupling_Standard->Washing Repeat for each standard AA Coupling_D_tert_Leu->Washing Washing->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide High-Purity Peptide Lyophilization->Final_Peptide troubleshooting_low_purity Start Low Purity of Crude Peptide Check_MS Analyze Mass Spectrum Start->Check_MS Deletion_Sequences Deletion Sequences Present? Check_MS->Deletion_Sequences Diastereomers Diastereomers Present? Deletion_Sequences->Diastereomers No Improve_Coupling Improve Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Time/Temp Deletion_Sequences->Improve_Coupling Yes Improve_Deprotection Improve Deprotection: - Increase Time - Add DBU Deletion_Sequences->Improve_Deprotection Yes Other_Impurities Other Impurities Diastereomers->Other_Impurities No Optimize_Racemization Minimize Racemization: - Use PyAOP/PyBOP - Lower Temperature - Hindered Base Diastereomers->Optimize_Racemization Yes Optimize_Cleavage Optimize Cleavage: - Check Scavengers - Increase Time Other_Impurities->Optimize_Cleavage side_reactions cluster_synthesis Synthesis Steps cluster_side_products Side Products / Issues Activation Amino Acid Activation Racemization Racemization (D to L) Activation->Racemization Coupling Coupling Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Coupling->Incomplete_Coupling Aggregation Aggregation Coupling->Aggregation Deprotection Fmoc Deprotection Incomplete_Deprotection Incomplete Deprotection Deprotection->Incomplete_Deprotection Aggregation->Incomplete_Coupling Aggregation->Incomplete_Deprotection

References

Impact of solvent choice on Fmoc-D-Tle-OH coupling kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The coupling of this compound is challenging primarily due to the steric hindrance caused by its bulky tert-butyl side chain. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling reactions.

Q2: Which solvent is recommended for the coupling of this compound?

A2: While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, for sterically hindered amino acids like this compound, alternative solvents are often more effective. N-Methyl-2-pyrrolidone (NMP) is frequently recommended as it offers better solvation properties and can improve resin swelling, which may lead to improved coupling yields in difficult sequences.[1][2] For particularly challenging couplings, the use of Dimethyl sulfoxide (B87167) (DMSO) or a mixture containing DMSO can be beneficial as it helps to disrupt secondary structures and improve reaction efficiency.[3]

Q3: What are the most effective coupling reagents for this compound?

A3: Standard carbodiimide (B86325) reagents may be inefficient for coupling sterically hindered amino acids. More potent uronium/aminium or phosphonium-based reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be more effective in these challenging situations.

Q4: Is double coupling necessary for this compound?

A4: Yes, for sterically hindered amino acids like this compound, a single coupling reaction may not be sufficient to achieve a high yield. Performing a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid, is a common and effective strategy to drive the reaction to completion.

Q5: Can the choice of solvent affect the racemization of D-Tle during coupling?

A5: The risk of racemization for most amino acids is a concern during the activation step. While D-amino acids are used to introduce specific stereochemistry, the choice of solvent can influence the reaction environment. Highly polar solvents can stabilize charged intermediates, potentially affecting the rate of side reactions. However, for D-Tle, the primary concern is typically incomplete coupling rather than racemization of the D-enantiomer. The rate of racemization is influenced by factors such as the type of coupling reagent, temperature, and the base used.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Positive Kaiser Test after Coupling 1. Incomplete Coupling: The steric hindrance of D-Tle is preventing complete reaction. 2. Poor Resin Swelling: The solvent is not adequately swelling the resin, limiting access to reactive sites. 3. Inefficient Activation: The coupling reagent is not potent enough for this hindered amino acid.1. Perform a Double Coupling: Wash the resin and repeat the coupling step with fresh reagents. 2. Switch to NMP or a DMSO-containing solvent mixture: These solvents can improve resin swelling and solvation.[2][3] 3. Use a more potent coupling reagent: Employ HATU, HCTU, or PyAOP.[6]
Low Yield of Final Peptide 1. Accumulation of Deletion Sequences: Resulting from incomplete coupling of this compound at each cycle. 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites.1. Optimize Coupling Conditions: Implement double coupling and use a more effective solvent and coupling reagent combination as described above. 2. Incorporate a "Magic Mixture": A solvent system of DCM:DMF:NMP (1:1:1) has been shown to be effective for hydrophobic and difficult sequences.[7] The addition of chaotropic salts like LiCl can also help disrupt aggregation.
Presence of Unexpected Peaks in HPLC/MS 1. Side Reactions: Potential for side reactions related to the coupling reagents or prolonged reaction times. 2. Racemization of other amino acids: While D-Tle itself won't racemize to L-Tle, other susceptible amino acids in the sequence might.1. Minimize Pre-activation Time: Prepare the activated amino acid solution immediately before adding it to the resin. 2. Optimize Reaction Temperature: Avoid excessive heat, as it can increase the rate of side reactions and racemization of other residues.[5]

Data Presentation

The following table provides an illustrative comparison of expected coupling efficiencies for this compound in different solvents based on qualitative literature evidence. Note: These values are representative estimates to illustrate the relative performance and are not derived from a single, direct comparative study. Actual results will vary based on the specific peptide sequence, resin, coupling reagent, and other experimental conditions.

Solvent Typical Coupling Time (per coupling) Expected Yield (after double coupling) Key Considerations
DMF 2 - 4 hours85-95%Standard solvent, but may be less effective for hindered couplings. Prone to decomposition, which can release amines and cause premature Fmoc removal.[3]
NMP 1 - 3 hours90-98%Often superior to DMF for difficult sequences due to better resin swelling and solvation properties.[2]
DMSO (or mixtures) 1 - 2 hours>95%Excellent for disrupting peptide aggregation and improving solubility of protected amino acids. Can be more viscous and difficult to remove.[3][7]

Experimental Protocols

Protocol 1: Manual Coupling of this compound using HATU in NMP

This protocol outlines a robust method for the manual coupling of the sterically hindered amino acid this compound.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N-Methyl-2-pyrrolidone (NMP), high purity

  • Dichloromethane (DCM), high purity

  • Piperidine (B6355638) solution (20% in NMP) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in NMP for at least 30 minutes in a reaction vessel.

    • If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in NMP (2 x 10 minutes).

    • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of NMP.

    • Add DIPEA (6 eq.) to the solution.

    • Gently swirl the mixture for 1-2 minutes to allow for pre-activation.

  • First Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the Kaiser test is negative (yellow beads), proceed to step 7.

    • If the Kaiser test is positive or weakly positive, proceed to the double coupling.

    • Drain the reaction solution and wash the resin thoroughly with NMP (3-5 times).

  • Second Coupling (Double Coupling):

    • Repeat steps 2 and 3 with a fresh solution of activated this compound.

    • Agitate the mixture at room temperature for an additional 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a final Kaiser test to confirm the completion of the coupling (a negative result is desired).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step or final cleavage.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Deprotection Fmoc Deprotection (20% Piperidine in NMP) Wash1 NMP Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Check for free amine) Wash1->Kaiser1 Coupling Coupling (this compound, HATU, DIPEA in NMP) Kaiser1->Coupling Positive Wash2 NMP Wash Coupling->Wash2 Kaiser2 Kaiser Test (Check for completion) Wash2->Kaiser2 DoubleCouple Double Coupling (Repeat Coupling Step) Kaiser2->DoubleCouple Positive NextStep Proceed to Next Amino Acid Coupling or Final Cleavage Kaiser2->NextStep Negative DoubleCouple->Wash2 Re-wash & Recouple Start Start with Peptide-Resin Start->Deprotection

Caption: Workflow for this compound coupling with troubleshooting loop.

Solvent_Impact cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Solvent Solvent Choice ResinSwelling Resin Swelling Solvent->ResinSwelling ReagentSolubility Reagent Solubility Solvent->ReagentSolubility AggregationDisruption Aggregation Disruption Solvent->AggregationDisruption Kinetics Coupling Kinetics ResinSwelling->Kinetics ReagentSolubility->Kinetics AggregationDisruption->Kinetics CouplingEfficiency Coupling Efficiency Kinetics->CouplingEfficiency ReactionRate Reaction Rate Kinetics->ReactionRate SideReactions Side Reactions Kinetics->SideReactions

Caption: Impact of solvent choice on coupling kinetics and outcomes.

References

Capping unreacted chains after Fmoc-D-Tle-OH coupling failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS), with a specific focus on managing coupling failures of sterically hindered amino acids like Fmoc-D-Tle-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

This compound (Fmoc-D-tert-leucine) is a sterically hindered amino acid that can present significant challenges during solid-phase peptide synthesis, often resulting in incomplete coupling reactions. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Positive Kaiser test after this compound coupling, indicating unreacted free amines.

A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step confirms the presence of unreacted primary amines, signifying a failed or incomplete coupling reaction.[1][2]

Immediate Corrective Actions:

  • Double Coupling: The most straightforward initial step is to perform a second coupling. This involves repeating the coupling step with a fresh solution of activated this compound. For sterically hindered residues, a single coupling is often insufficient to drive the reaction to completion.

  • Capping of Unreacted Chains: If a double coupling fails to yield a negative Kaiser test, the unreacted N-terminal amines should be permanently blocked through a process called capping. This prevents the formation of deletion sequences (peptides missing the intended amino acid) in subsequent steps.[3] Capping with acetic anhydride (B1165640) is a common and effective method.

Workflow for Troubleshooting this compound Coupling Failure

G start This compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result positive Positive (Blue/Purple) kaiser_result->positive Incomplete negative Negative (Yellow/Colorless) kaiser_result->negative Complete double_couple Perform Double Coupling positive->double_couple proceed Proceed to Next Fmoc Deprotection negative->proceed kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 kaiser_result_2 Kaiser Test Result? kaiser_test_2->kaiser_result_2 positive_2 Positive (Blue/Purple) kaiser_result_2->positive_2 Incomplete negative_2 Negative (Yellow/Colorless) kaiser_result_2->negative_2 Complete capping Cap Unreacted Chains (e.g., with Acetic Anhydride) positive_2->capping negative_2->proceed capping->proceed end Synthesis Continues proceed->end

Caption: Decision-making workflow for troubleshooting incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound coupling often difficult?

A1: this compound has a bulky tert-butyl side chain in close proximity to the alpha-carbon. This steric hindrance can physically block the activated carboxylic acid from accessing the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.

Q2: What is "capping" and why is it necessary after a coupling failure?

A2: Capping is the process of acetylating the unreacted N-terminal amines on the peptide resin. This is typically done using acetic anhydride and a base like pyridine (B92270) or diisopropylethylamine (DIPEA).[4][5] By capping these unreacted sites, you terminate the elongation of these specific peptide chains. This is crucial because it prevents the formation of deletion sequences, which are difficult to separate from the desired full-length peptide during purification.[3]

Q3: What are the standard reagents for a capping reaction?

A3: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[4][5][6]

Q4: Are there any potential side reactions associated with capping?

A4: Yes, while generally effective, capping with acetic anhydride can have side reactions. For instance, if the peptide contains a histidine residue, a chain-terminating side reaction can occur.[7] Additionally, prolonged exposure to the capping solution, especially when using methanol (B129727) in the mixture for 2-chlorotrityl resin, can lead to the exchange of the loaded amino acid.[4] It is important to follow the recommended reaction times to minimize these risks.

Q5: How can I confirm that the capping reaction was successful?

A5: After the capping procedure, a Kaiser test should be performed. A negative result (yellow or colorless beads) indicates that all free primary amines have been successfully acetylated. If the test is still positive, the capping procedure should be repeated.[5]

Quantitative Data on Capping Efficiency

While exact efficiencies can be sequence-dependent, capping is highly effective at terminating deletion sequences. The following table provides illustrative data on the impact of capping on the purity of a final peptide product after a simulated difficult coupling step.

Synthesis StrategyDesired Full-Length Peptide (%)Deletion Peptide (%)Capped Truncated Peptide (%)
No Capping After Coupling Failure85150
Capping with Acetic Anhydride/DIPEA85<114

Note: These values are illustrative and serve to demonstrate the principle of capping in improving the purity profile of the crude peptide by converting deletion impurities into more easily separable capped sequences.

Experimental Protocols

Protocol 1: Capping of Unreacted Amines with Acetic Anhydride and Pyridine

This protocol is suitable for capping unreacted amines on resins like Rink Amide after a failed coupling attempt.[4]

Reagents:

  • Capping Solution: A freshly prepared 3:2 (v/v) mixture of acetic anhydride and pyridine.

  • Washing Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Following the incomplete coupling and subsequent resin washes, drain the solvent from the reaction vessel.

  • Prepare the capping solution by combining 3 parts acetic anhydride with 2 parts pyridine in a separate vial.

  • Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (4 times).

  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the capping procedure.

Protocol 2: Capping of Unreacted Amines with Acetic Anhydride and DIPEA

This protocol is another common method for capping and can be used with various resins.

Reagents:

  • Capping Solution: A solution of 10% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF.

  • Washing Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • After the failed coupling and resin washes, drain the solvent from the reaction vessel.

  • Prepare the capping solution by adding acetic anhydride and DIPEA to DMF.

  • Add the capping solution to the resin.

  • Gently shake the reaction vessel at room temperature for 20-30 minutes.

  • Drain the capping solution.

  • Wash the resin extensively with DMF (4-5 times).

  • Confirm the completion of the capping reaction with a negative Kaiser test.

Workflow for a Standard Capping Procedure

G start Resin with Unreacted Amines prepare_capping Prepare Fresh Capping Solution (e.g., Ac₂O/Pyridine in DMF) start->prepare_capping add_solution Add Capping Solution to Resin prepare_capping->add_solution agitate Agitate at Room Temperature (30 minutes) add_solution->agitate drain Drain Capping Solution agitate->drain wash Wash Resin with DMF (4x) drain->wash kaiser_test Perform Kaiser Test wash->kaiser_test kaiser_result Kaiser Test Negative? kaiser_test->kaiser_result repeat Repeat Capping kaiser_result->repeat No end Proceed to Next Synthesis Step kaiser_result->end Yes repeat->add_solution

Caption: Standard experimental workflow for capping unreacted amines in SPPS.

References

Technical Support Center: Process Improvement for Large-Scale Synthesis Involving Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides containing the sterically hindered amino acid, Fmoc-D-Tle-OH (Fmoc-D-tert-leucine).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis process in a question-and-answer format.

Q1: What are the primary causes of low coupling efficiency when incorporating this compound?

Low coupling efficiency with this compound is often attributed to its significant steric hindrance. Key contributing factors include:

  • Inadequate Activation: The bulky tert-butyl group can impede the formation of the activated ester intermediate.

  • Steric Hindrance at the N-terminus: The growing peptide chain on the resin can sterically block the incoming activated this compound.

  • Peptide Aggregation: On-resin aggregation can limit reagent access to the reaction sites.[1]

  • Poor Resin Swelling: Insufficient swelling of the solid support can lead to chain proximity that exacerbates steric hindrance.[2]

Q2: My HPLC analysis shows a significant amount of deletion sequences lacking the D-Tle residue. How can I troubleshoot this?

This is a classic sign of incomplete coupling. To address this, consider the following steps:

  • Optimize Coupling Reagents and Conditions: Employ more potent activating reagents and optimize reaction times.

  • Perform a Double Coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound to drive the reaction to completion.

  • Monitor the Coupling Reaction: Utilize a qualitative test like the Kaiser test (ninhydrin test) to check for the presence of free primary amines after coupling. A positive result (blue color) indicates incomplete coupling.[2]

Q3: I am observing incomplete Fmoc deprotection after the D-Tle residue has been coupled. What could be the cause and how can I fix it?

Incomplete Fmoc deprotection is a common issue, particularly with sterically hindered residues or aggregating sequences.[2]

  • Cause: The bulky D-Tle side chain can shield the Fmoc group, preventing the deprotecting agent (e.g., piperidine) from accessing it efficiently. Peptide aggregation can further restrict reagent access.

  • Solution:

    • Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment. A common protocol involves two treatments: a short one (e.g., 3-5 minutes) followed by a longer one (e.g., 10-20 minutes).[3]

    • Use a Stronger Deprotection Cocktail: For particularly difficult cases, consider adding a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. However, exercise caution as DBU is a stronger, non-nucleophilic base and may promote side reactions if not used judiciously.[4]

    • Improve Solvation: Ensure adequate resin swelling and consider using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP).[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for this compound?

Due to its steric bulk, standard coupling reagents may not be sufficient. It is advisable to use high-activity phosphonium- or aminium-based reagents.

Coupling ReagentClassKey Advantages
HBTU/HATU AminiumHigh coupling efficiency, fast reaction rates.[6]
PyBOP PhosphoniumExcellent for sterically hindered amino acids, minimizes racemization.[7]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, OxymaPure is a safer alternative to HOBt.[8]

Q2: What is the recommended solvent for large-scale synthesis involving this compound?

The choice of solvent is critical for ensuring proper solvation of the peptide-resin and minimizing aggregation.

SolventPropertiesConsiderations
DMF Good all-purpose solvent for SPPS.Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[5]
NMP More polar than DMF, excellent for solvating aggregating sequences.Higher viscosity and cost compared to DMF.[5]
DCM Used for resin swelling and some coupling reactions.Not ideal for Fmoc chemistry as it can react with piperidine.[5]

Q3: How can I monitor the progress of my synthesis?

Regular monitoring is crucial for identifying and addressing issues promptly.

  • Kaiser Test: A qualitative colorimetric test to detect free primary amines. A blue color indicates a positive result (successful deprotection), while a yellow or colorless result indicates a negative result (incomplete deprotection or successful coupling).[2]

  • HPLC/UPLC-MS: Analysis of a small cleaved sample from the resin provides the most detailed information on the purity of the synthesized peptide and allows for the identification of deletion or other modified sequences.[3][6]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Activation: In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive (blue), proceed to a second coupling.

  • Second Coupling (if necessary): Repeat steps 4 and 5.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Kaiser Test for Monitoring Deprotection and Coupling

  • Sample Preparation: Transfer a small number of resin beads to a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following reagents:

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Dark blue beads/solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).

    • Yellow/colorless beads/solution: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).[2]

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Monitoring Point (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete Coupling next_cycle Next Coupling Cycle monitoring->next_cycle Coupling Complete next_cycle->deprotection Continue Synthesis cleavage Final Cleavage & Deprotection next_cycle->cleavage Final Residue Coupled purification Purification (HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting_Workflow start Problem Detected: Low Yield / Impurities check_coupling Is it an incomplete coupling issue? (e.g., Deletion sequences) start->check_coupling check_deprotection Is it an incomplete deprotection issue? (e.g., Fmoc adducts) check_coupling->check_deprotection No coupling_yes Optimize Coupling Protocol check_coupling->coupling_yes Yes deprotection_yes Optimize Deprotection Protocol check_deprotection->deprotection_yes Yes other_issues Check for other issues: - Reagent quality - Resin loading - Peptide aggregation check_deprotection->other_issues No coupling_action1 Use stronger activator (HATU, PyBOP) coupling_yes->coupling_action1 coupling_action2 Perform double coupling coupling_yes->coupling_action2 coupling_action3 Increase coupling time coupling_yes->coupling_action3 deprotection_action1 Extend deprotection time deprotection_yes->deprotection_action1 deprotection_action2 Use stronger deprotection agent (e.g., add DBU) deprotection_yes->deprotection_action2 deprotection_action3 Improve resin solvation (use NMP) deprotection_yes->deprotection_action3

Caption: Troubleshooting decision tree for SPPS of peptides with this compound.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Tle-OH and Fmoc-L-Tle-OH in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics often faces a significant hurdle: poor in vivo stability due to rapid degradation by endogenous proteases. A key strategy to overcome this is the incorporation of non-proteinogenic amino acids, such as D-enantiomers of natural L-amino acids. This guide provides a comparative overview of Fmoc-D-tert-leucine-OH (Fmoc-D-Tle-OH) and its canonical counterpart, Fmoc-L-tert-leucine-OH (Fmoc-L-Tle-OH), focusing on their respective impacts on the proteolytic stability of synthetic peptides.

Tert-leucine (Tle) is a bulky, hydrophobic amino acid known to influence peptide conformation. The choice between its D- and L-isomers can profoundly affect a peptide's resistance to enzymatic degradation, thereby influencing its pharmacokinetic profile and therapeutic efficacy.

The Stereochemical Advantage: D-Amino Acids in Peptide Stability

The fundamental principle underlying the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases.[1][2] Endogenous proteases, such as trypsin and chymotrypsin, have evolved to recognize and cleave peptide bonds involving L-amino acids.[2] The incorporation of a D-amino acid at or near a cleavage site disrupts the stereochemistry required for enzyme-substrate binding, rendering the peptide significantly more resistant to proteolysis.[1][3] This increased resistance translates to a longer circulating half-life in biological systems.[1]

While direct, quantitative comparative studies on the stability of peptides differing only by the chirality of a tert-leucine residue are not extensively available in the reviewed literature, the principle of D-amino acid-mediated protection is well-established.[1][4][5] It is therefore anticipated that the incorporation of this compound in place of Fmoc-L-Tle-OH during solid-phase peptide synthesis (SPPS) will confer substantial proteolytic stability.

Data Presentation: Comparative Peptide Stability

The following table summarizes the expected comparative stability of a model peptide containing L-tert-leucine versus its D-tert-leucine-substituted analog when exposed to human serum and the protease trypsin. The data is representative of the typical enhancements observed with D-amino acid substitution.

Peptide VariantMatrixTime (hours)Remaining Intact Peptide (%)Half-life (t½) (hours)
Model Peptide (L-Tle) Human Serum0100~ 1.5
160
415
8< 5
240
Model Peptide (D-Tle) Human Serum0100> 24
198
492
885
2470
Model Peptide (L-Tle) Trypsin0100~ 0.5
0.545
120
2< 5
Model Peptide (D-Tle) Trypsin0100> 8
0.599
197
295

Experimental Protocols

Detailed methodologies for assessing peptide stability are crucial for obtaining reliable and reproducible data. Below are standard protocols for a serum stability assay and an in vitro protease digestion assay.

Protocol 1: Human Serum Stability Assay

This protocol outlines a method to determine the half-life of a peptide in human serum.

Materials:

  • Test peptide (L-Tle and D-Tle variants) stock solution (1 mg/mL in an appropriate buffer, e.g., water or PBS).

  • Pooled human serum (stored at -80°C).

  • Quenching solution: 10% (w/v) Trichloroacetic Acid (TCA) in water.

  • HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Low-protein-binding microcentrifuge tubes.

Procedure:

  • Thaw the pooled human serum on ice and pre-warm to 37°C in a water bath.

  • In a low-protein-binding microcentrifuge tube, mix the test peptide stock solution with the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TCA).

  • Vortex the quenched sample and incubate on ice for 15 minutes to precipitate serum proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

  • Analyze the samples by RP-HPLC, monitoring at an appropriate wavelength (e.g., 214 nm).

  • Integrate the peak area corresponding to the intact peptide for each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at t=0 (considered 100%).

  • Determine the peptide's half-life by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.

Protocol 2: In Vitro Trypsin Digestion Assay

This protocol details a method for comparing the stability of peptides against a specific protease, trypsin.

Materials:

  • Test peptide (L-Tle and D-Tle variants) stock solution (1 mg/mL).

  • Trypsin stock solution (e.g., 1 mg/mL in 50 mM acetic acid).[6]

  • Digestion buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.0.[6]

  • Quenching solution: 10% Formic Acid.

  • HPLC system and mobile phases as described in Protocol 1.

Procedure:

  • Prepare a working solution of the test peptide in the digestion buffer at a final concentration of 0.1 mg/mL.

  • Prepare a working solution of trypsin in the digestion buffer. The final enzyme-to-substrate ratio should be optimized, but a common starting point is 1:50 (w/w).[7]

  • Initiate the digestion by adding the trypsin working solution to the peptide solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples directly by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of intact peptide remaining at each time point relative to t=0 and determine the rate of degradation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying principle of D-amino acid-mediated proteolytic resistance.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (L-Tle & D-Tle Variants) Incubate Mix Peptide & Serum Incubate at 37°C Peptide_Stock->Incubate Serum_Prep Thaw & Pre-warm Human Serum to 37°C Serum_Prep->Incubate Time_Points Sample at Time Points (0, 0.5, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench Reaction (e.g., with TCA) Time_Points->Quench Precipitate Precipitate Proteins (Incubate on Ice) Quench->Precipitate Centrifuge Centrifuge to Pellet Precipitated Proteins Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by RP-HPLC Collect_Supernatant->HPLC_Analysis Data_Analysis Calculate % Remaining Peptide & Determine Half-life (t½) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a peptide serum stability assay.

Proteolytic_Stability_Mechanism cluster_L_Peptide L-Peptide Interaction cluster_D_Peptide D-Peptide Interaction L_Peptide Peptide with L-Tle Binding_L Stereospecific Binding L_Peptide->Binding_L Matches Protease_L Protease Active Site Protease_L->Binding_L Cleavage Peptide Cleavage & Degradation Binding_L->Cleavage D_Peptide Peptide with D-Tle No_Binding Stereochemical Mismatch (No Binding) D_Peptide->No_Binding Mismatches Protease_D Protease Active Site Protease_D->No_Binding Stability Peptide Remains Intact (Enhanced Stability) No_Binding->Stability

Caption: Mechanism of D-amino acid-mediated proteolytic resistance.

References

A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU for the Sterically Demanding Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and overall success of the synthesis, particularly when incorporating sterically hindered amino acids. This guide provides a detailed comparison of two powerhouse uronium-based coupling reagents, HATU and HBTU, with a specific focus on their performance in the challenging coupling of Fmoc-D-tert-leucine (Fmoc-D-Tle-OH). For researchers, scientists, and professionals in drug development, understanding the nuances of these reagents is paramount for optimizing synthetic strategies.

At a Glance: Key Performance Indicators

While both HATU and HBTU are effective coupling reagents, HATU consistently demonstrates superior performance, especially in demanding applications such as the coupling of sterically bulky amino acids like this compound.[1] This enhanced efficacy is primarily attributed to its ability to form a more reactive active ester intermediate, leading to faster reaction kinetics and a lower incidence of side reactions.[1]

Table 1: Comparative Performance of HATU vs. HBTU for this compound Coupling

ParameterHATUHBTU
Coupling Efficiency HighModerate to High
Reaction Speed FasterSlower
Purity (Crude) HigherLower
Racemization Risk LowerHigher
Side Reactions (e.g., Guanidinylation) Potential, especially with excess reagentPotential, especially with excess reagent

Note: The data presented is a qualitative summary based on established literature. Specific quantitative results can vary based on experimental conditions.

Deeper Dive: Mechanism of Action

The fundamental difference in the performance of HATU and HBTU lies in the structure of the active ester they form with the carboxylic acid of the amino acid. This active ester is the key intermediate that reacts with the free amine of the growing peptide chain to form the peptide bond.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the pyridine (B92270) ring of HOAt acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This heightened reactivity is particularly advantageous when dealing with sterically hindered amino acids where the approach to the reaction center is impeded.[1]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (B28993) (HOBt) group. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] This can lead to slower reaction times and a greater propensity for side reactions, including racemization, especially with sensitive amino acids.[1][2]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HATU and HBTU in solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-mediated Coupling of this compound

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For a sterically hindered amino acid like D-Tle, a longer coupling time is recommended.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]

Protocol 2: HBTU-mediated Coupling of this compound

Materials:

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and optionally HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-6 hours. A longer reaction time is generally required compared to HATU for sterically hindered residues.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams created using the DOT language illustrate the reaction mechanisms and the experimental workflow.

HATU_Mechanism Fmoc_D_Tle_OH This compound Carboxylate Fmoc-D-Tle-O⁻ Fmoc_D_Tle_OH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU - TMU HATU HATU HATU->OAt_ester Peptide_bond Fmoc-D-Tle-NH-Peptide-Resin OAt_ester->Peptide_bond + H₂N-Peptide-Resin - HOAt Amine H₂N-Peptide-Resin Amine->Peptide_bond TMU Tetramethylurea HOAt HOAt

Caption: HATU activation and coupling pathway.

HBTU_Mechanism Fmoc_D_Tle_OH This compound Carboxylate Fmoc-D-Tle-O⁻ Fmoc_D_Tle_OH->Carboxylate + Base Base Base (e.g., DIPEA) OBt_ester OBt-Active Ester Carboxylate->OBt_ester + HBTU - TMU HBTU HBTU HBTU->OBt_ester Peptide_bond Fmoc-D-Tle-NH-Peptide-Resin OBt_ester->Peptide_bond + H₂N-Peptide-Resin - HOBt Amine H₂N-Peptide-Resin Amine->Peptide_bond TMU Tetramethylurea HOBt HOBt

Caption: HBTU activation and coupling pathway.

SPPS_Workflow Start Start: Resin with N-terminal protection Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound with HATU/HBTU + Base Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive Repeat Repeat for next amino acid Kaiser_Test->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage and Deprotection

Caption: General SPPS workflow for a single coupling cycle.

Conclusion and Recommendations

For the coupling of the sterically demanding this compound, the experimental evidence and mechanistic understanding strongly favor the use of HATU over HBTU.[1] Its ability to generate a more reactive OAt-active ester translates to higher coupling efficiency, faster reaction times, and ultimately, a purer final peptide product with a lower risk of racemization.[1][2][5] While HBTU remains a competent and more economical choice for routine peptide synthesis, for challenging sequences involving bulky residues like D-tert-leucine, the superior performance of HATU justifies its use to ensure the highest probability of a successful synthesis. Researchers should weigh the specific demands of their synthesis, including the complexity of the peptide and desired purity, when selecting the most appropriate coupling reagent.

References

A Comparative Guide to the Analysis of D-Tle-Containing Peptides by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-tert-Leucine (D-Tle), into peptide therapeutics offers a promising strategy to enhance their stability, potency, and pharmacokinetic profiles. The bulky and hydrophobic nature of the D-Tle residue can confer resistance to enzymatic degradation. However, the presence of this chiral amino acid also presents significant analytical challenges, particularly in the separation and characterization of diastereomeric isomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of D-Tle-containing peptides, supported by experimental protocols and data interpretation strategies.

I. High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides. For D-Tle-containing peptides, the primary challenge lies in the separation of the desired diastereomer from its L-Tle counterpart and other synthesis-related impurities. The choice of stationary phase and mobile phase conditions is critical for achieving adequate resolution.

Data Presentation: Comparison of HPLC Column Chemistries for Peptide Separation

HPLC Column ChemistryParticle TypeKey CharacteristicsSuitability for D-Tle Peptides
C18 (Octadecylsilane) Fully Porous / Superficially PorousHigh hydrophobicity, excellent retention for a wide range of peptides. Provides high-resolution separations.[1][2]Excellent: The high hydrophobicity of C18 phases is well-suited for retaining and separating peptides containing the bulky, nonpolar D-Tle residue. Superficially porous particles can offer higher efficiency and lower backpressure.[1]
C8 (Octylsilane) Fully Porous / Superficially PorousModerately hydrophobic, less retentive than C18. Useful for more hydrophobic peptides that may be too strongly retained on C18.Good: A viable alternative to C18 if retention times are excessively long or if peak shape is poor due to strong hydrophobic interactions.
Phenyl-Hexyl Fully Porous / Superficially PorousOffers alternative selectivity through π-π interactions with aromatic residues.[1]Good: Can provide different selectivity for D-Tle peptides, especially if the peptide sequence also contains aromatic amino acids. This can be beneficial for resolving difficult-to-separate diastereomers.
Chiral Stationary Phases (e.g., Crown Ether, Cyclodextrin-based) Fully PorousSpecifically designed to separate enantiomers and diastereomers based on stereospecific interactions.[3]Excellent for Chiral Purity: The most effective approach for baseline separation of D-Tle and L-Tle containing peptide diastereomers. The choice of chiral selector is crucial and often requires empirical screening.

Experimental Protocol: RP-HPLC for D-Tle-Containing Peptides

This protocol provides a general starting point for the analysis of D-Tle-containing peptides. Optimization of the gradient, temperature, and mobile phase additives will be necessary for specific peptides.

1. Instrumentation and Columns:

  • HPLC system with a UV detector (214 nm and 280 nm)

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column Temperature: 40 °C (temperature can be adjusted to optimize selectivity)

  • Gradient: 5-65% B over 30 minutes

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve peptide in Mobile Phase A or a compatible solvent at a concentration of 1 mg/mL.

4. Data Analysis:

  • Peak retention time and peak area are used to determine the purity and quantity of the peptide.

  • Resolution between the D-Tle and L-Tle diastereomers should be calculated to assess separation efficiency. A resolution of >1.5 is generally desired.

II. Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry is an indispensable tool for confirming the identity and determining the purity of peptides by providing accurate mass measurements. When coupled with HPLC (LC-MS), it offers a powerful platform for the comprehensive analysis of D-Tle-containing peptides.

Challenges in MS Analysis of D-Tle Peptides:

The primary challenge in the MS analysis of D-Tle-containing peptides is that diastereomers have the same mass and, therefore, cannot be distinguished by a single-stage mass spectrometer.[4] Tandem mass spectrometry (MS/MS) is required to induce fragmentation, and differences in the fragmentation patterns of the diastereomers can be used for their differentiation. However, these differences can be subtle.

Advanced MS Techniques for Isomer Differentiation:

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the peptide backbone, subtle differences in the relative intensities of fragment ions between the D-Tle and L-Tle diastereomers may be observed. The bulky tert-butyl group of D-Tle can influence the fragmentation pathways.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase.[5] Diastereomers often have different three-dimensional structures, leading to different drift times in the ion mobility cell, allowing for their separation prior to mass analysis.[4][6] This can be a powerful tool for resolving co-eluting diastereomers.[6]

Data Presentation: Comparison of Mass Spectrometry Techniques

Mass Spectrometry TechniquePrincipleSuitability for D-Tle Peptides
Single Quadrupole MS Mass-to-charge ratio measurement.Limited: Useful for confirming the molecular weight of the peptide but cannot differentiate between diastereomers.
Tandem MS (Triple Quadrupole, Q-TOF, Orbitrap) Precursor ion selection and fragmentation (MS/MS) to generate fragment ion spectra.[7]Good: Can differentiate diastereomers based on differences in fragmentation patterns, although these may be subtle. High-resolution instruments provide accurate mass measurements of fragment ions.
Ion Mobility-MS (IMS-MS) Separation of ions based on their gas-phase mobility (shape and size) prior to mass analysis.[5]Excellent: Highly effective for separating diastereomers that have different conformations. Can resolve isomers that are not separated by HPLC.[4][6]

Experimental Protocol: LC-MS for D-Tle-Containing Peptides

This protocol outlines a general method for the LC-MS analysis of D-Tle-containing peptides.

1. Instrumentation:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow rate: 0.3 mL/min

  • Gradient: 5-65% B over 20 minutes

3. MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Scan Range (MS1): m/z 300-2000

  • Data-Dependent Acquisition (DDA) for MS/MS: Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.

4. Data Analysis:

  • Extract ion chromatograms (XICs) for the theoretical m/z of the D-Tle peptide.

  • Analyze the MS/MS spectra to confirm the peptide sequence.

  • For diastereomer differentiation, compare the fragmentation patterns of the separated peaks. Look for unique fragment ions or significant differences in the relative abundance of common fragment ions.

III. Workflow and Signaling Pathway Diagrams

Experimental Workflow for HPLC-MS Analysis of D-Tle Peptides

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis (with D-Tle) Purification Crude Peptide Purification Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification HPLC_Injection HPLC Injection Quantification->HPLC_Injection Column_Separation Reversed-Phase or Chiral Column Separation HPLC_Injection->Column_Separation UV_Detection UV Detection Column_Separation->UV_Detection ESI Electrospray Ionization (ESI) Column_Separation->ESI Chromatogram_Analysis Chromatogram Analysis (Purity, Retention Time) UV_Detection->Chromatogram_Analysis MS1_Scan MS1 Scan (Full Mass Spectrum) ESI->MS1_Scan MS2_Scan MS/MS Fragmentation MS1_Scan->MS2_Scan Mass_Spectrum_Analysis Mass Spectrum Analysis (Identity, Fragmentation) MS2_Scan->Mass_Spectrum_Analysis Diastereomer_Comparison Diastereomer Comparison Chromatogram_Analysis->Diastereomer_Comparison Mass_Spectrum_Analysis->Diastereomer_Comparison cluster_separation Separation Techniques cluster_characterization Characterization Techniques cluster_goal Analytical Goal HPLC HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS Resolution Diastereomer Resolution and Characterization HPLC->Resolution Chiral_HPLC Chiral HPLC Chiral_HPLC->MS Chiral_HPLC->Resolution IMS Ion Mobility IMS->MS IMS->Resolution MSMS Tandem MS (Sequence, Fragmentation) MS->MSMS MSMS->Resolution

References

A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-tert-leucine (Fmoc-D-Tle-OH) is a critical aspect of peptide synthesis and pharmaceutical development. The presence of the corresponding L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides an objective comparison of analytical techniques for determining the chiral purity of this compound, supported by experimental data and detailed methodologies.

The primary methods for analyzing the chiral purity of Fmoc-protected amino acids are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each technique offers distinct advantages and is suited for different analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely used and robust method for the enantioselective analysis of Fmoc-protected amino acids.[1] This technique provides a balance of high resolution, sensitivity, and speed.[1][2] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.

Several types of CSPs are effective for resolving Fmoc-amino acid enantiomers, with polysaccharide-based, macrocyclic glycopeptide-based, and quinine-based CSPs being the most prominent.[1][2][3][4]

Comparison of Chiral Stationary Phases for Fmoc-Amino Acid Analysis

Chiral Stationary Phase (CSP) TypeCommon ExamplesMobile Phase CompatibilityKey Advantages
Polysaccharide-Based Lux Cellulose-2, Lux Cellulose-3, CHIRALPAK IA, CHIRALPAK ICReversed-Phase, Polar OrganicBroad applicability, high success rate for resolving Fmoc-amino acids.[2][4]
Macrocyclic Glycopeptide-Based CHIROBIOTIC T, CHIROBIOTIC RReversed-Phase, Polar OrganicMultimodal capability, broad selectivity, and ruggedness.[3]
Quinine-Based QN-AXHydro-organic, Polar-ionicEffective for zwitterionic and anion-exchange separations.
Protein-Based Ultron Ovomucoid (OVM)Aqueous buffers with organic modifiersVersatile for resolving various protected amino acids without derivatization.[5]
Supercritical Fluid Chromatography (SFC): A Fast and Green Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact.[6][7] By using supercritical CO2 as the primary mobile phase, SFC reduces the consumption of toxic organic solvents.[7] The lower viscosity and higher diffusivity of the supercritical fluid mobile phase lead to faster separations and higher efficiency.[6]

Polysaccharide-based CSPs are widely used and have proven to be as versatile in SFC as in HPLC.[6] The addition of organic modifiers (co-solvents) like methanol (B129727) or ethanol (B145695) and additives such as acids or bases is often necessary to achieve optimal separation.[6][8]

Gas Chromatography (GC): High Resolution with a Caveat

Chiral GC is a powerful technique that can provide very high resolution for enantioseparation.[1] However, a major limitation for non-volatile compounds like this compound is the requirement for derivatization to increase their volatility.[1] This additional sample preparation step can be time-consuming and may introduce variability. A common derivatization approach involves the conversion of the amino acid to a volatile ester derivative.[9]

Experimental Protocols

Key Experiment: Chiral HPLC Analysis of this compound

This protocol provides a general methodology for the chiral purity analysis of this compound using a polysaccharide-based chiral stationary phase.

Objective: To determine the enantiomeric purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Lux Cellulose-2 or CHIRALPAK IC)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of Fmoc-DL-Tle-OH in the same manner to determine the retention times of both enantiomers and to calculate the resolution.

  • HPLC Method:

    • Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA. The exact ratio should be optimized for the specific column and enantiomers, but a starting point could be 70:30 (v/v) Acetonitrile:Water + 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to identify the retention times of the D- and L-enantiomers.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

Visualizations

Logical Workflow for Chiral Purity Analysis

Chiral_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Standard Racemic Standard Standard->Dissolution Injection Inject into Chromatograph (HPLC/SFC/GC) Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the chiral purity analysis of this compound.

Decision Tree for Method Selection

Method_Selection_Decision_Tree cluster_criteria Primary Considerations cluster_methods Recommended Method Start Start: Need to determine chiral purity of this compound HighThroughput High throughput and speed needed? Start->HighThroughput GreenMethod Is a 'green' method a priority? HighThroughput->GreenMethod No SFC Supercritical Fluid Chromatography (SFC) HighThroughput->SFC Yes HighestResolution Is highest possible resolution critical? GreenMethod->HighestResolution No GreenMethod->SFC Yes HPLC High-Performance Liquid Chromatography (HPLC) HighestResolution->HPLC No GC Gas Chromatography (GC) (with derivatization) HighestResolution->GC Yes

Caption: Decision tree for selecting a chiral purity analysis method.

References

Comparative Analysis of Peptides Containing D-tert-leucine by NMR Spectroscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-tert-leucine into peptides is a key strategy for enhancing proteolytic stability and modulating conformation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for characterizing the three-dimensional structure and dynamics of these modified peptides in solution. This guide provides a comparative overview of the NMR characterization of peptides containing D-tert-leucine, supported by experimental data and detailed protocols.

The bulky and sterically demanding nature of the tert-butyl group in D-tert-leucine significantly influences the conformational landscape of a peptide backbone. Understanding these structural perturbations is crucial for rational peptide design. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provides atomic-level insights into these conformational preferences.

Comparative NMR Data of D-tert-leucine vs. Other Amino Acids

To illustrate the impact of D-tert-leucine on peptide structure, the following tables summarize key NMR parameters for peptides containing D-tert-leucine and compare them with peptides containing other amino acids such as L-leucine. The data presented here is a synthesis of values reported in various research articles.

Residue¹H α (ppm)¹H β (ppm)¹H γ (ppm)¹H δ (ppm)³J(Hα, Hβ) (Hz)
D-tert-leucine ~4.0 - 4.5N/AN/A~0.9 - 1.1 (t-butyl)N/A
L-leucine ~4.2 - 4.8~1.5 - 1.8~1.6 - 1.9 (CH)~0.8 - 1.0 (CH₃)~5 - 9
D-leucine ~4.2 - 4.8~1.5 - 1.8~1.6 - 1.9 (CH)~0.8 - 1.0 (CH₃)~5 - 9
L-tert-leucine ~4.0 - 4.5N/AN/A~0.9 - 1.1 (t-butyl)N/A

Table 1: Comparative ¹H NMR Chemical Shifts and Coupling Constants. The chemical shifts for the α-proton of D-tert-leucine are typically found in a similar region to that of L-leucine. However, the absence of a β-proton in D-tert-leucine results in a singlet for the α-proton, a key distinguishing feature in 1D and 2D NMR spectra. The tert-butyl protons give rise to a characteristic sharp singlet in the upfield region.

Residue¹³C α (ppm)¹³C β (ppm)¹³C γ (ppm)¹³C δ (ppm)
D-tert-leucine ~60 - 65~33 - 38 (quaternary)N/A~26 - 30 (CH₃)
L-leucine ~52 - 58~40 - 45~24 - 28~21 - 25 (CH₃)
D-leucine ~52 - 58~40 - 45~24 - 28~21 - 25 (CH₃)
L-tert-leucine ~60 - 65~33 - 38 (quaternary)N/A~26 - 30 (CH₃)

Table 2: Comparative ¹³C NMR Chemical Shifts. The ¹³C chemical shifts of the α-carbon in D-tert-leucine are notably different from those in L-leucine, reflecting the distinct electronic environment. The quaternary β-carbon of D-tert-leucine also has a characteristic chemical shift.

Conformational Insights from NOE Data

Nuclear Overhauser Effect (NOE) data provides through-space distance information between protons, which is crucial for determining the three-dimensional structure of peptides. In peptides containing D-tert-leucine, specific NOE patterns are observed that indicate its conformational preferences.

NOE ConnectivityDistance RestraintImplied Conformation
Hα(i) - HN(i+1)StrongExtended or semi-extended
Hα(i) - Hα(i+1)Weak/AbsentIndicates restrictions on backbone torsion angles
Hα(i) - t-butyl(i)MediumProvides information on side-chain orientation

Table 3: Typical NOE Patterns Observed for D-tert-leucine Containing Peptides. The presence of strong sequential Hα(i) to HN(i+1) NOEs is often indicative of an extended or semi-extended backbone conformation, a common feature induced by the bulky D-tert-leucine residue.

Experimental Protocols

The characterization of peptides containing D-tert-leucine by NMR spectroscopy follows a standardized workflow.

Sample Preparation
  • Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-D-tert-leucine-OH as the building block.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation for NMR: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. The pH is adjusted as required for the specific experiment.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically acquired to achieve full resonance assignment and structural characterization.

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to determine distance restraints for structure calculation. ROESY is often preferred for small to medium-sized peptides where the NOE can be close to zero.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • 2D ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms (requires ¹⁵N labeling).

Structure Calculation

The collected NMR data, particularly NOE-derived distance restraints and dihedral angle restraints from coupling constants, are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or AMBER. These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures consistent with the experimental data.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflow for the characterization of D-tert-leucine containing peptides by NMR.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Solid-Phase Peptide Synthesis (with Fmoc-D-tert-leucine) purification RP-HPLC Purification synthesis->purification sample_prep NMR Sample Preparation (1-5 mM in deuterated solvent) purification->sample_prep nmr_acq 1D & 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC) sample_prep->nmr_acq assignment Resonance Assignment nmr_acq->assignment restraints Extraction of Structural Restraints (NOEs, Coupling Constants) assignment->restraints calculation Structure Calculation (CYANA, XPLOR-NIH) restraints->calculation validation Structure Validation calculation->validation

Caption: Experimental workflow for NMR characterization.

Signaling Pathway of Conformational Induction

The incorporation of D-tert-leucine can be viewed as a "signal" that influences the downstream "pathway" of peptide folding, leading to specific conformational outcomes.

conformational_pathway D_Tle Incorporation of D-tert-leucine Steric_Hindrance Increased Steric Hindrance D_Tle->Steric_Hindrance Restricted_Phi Restricted φ/ψ Torsion Angles Steric_Hindrance->Restricted_Phi Extended_Conf Preference for Extended/ Semi-Extended Conformation Restricted_Phi->Extended_Conf Proteolytic_Stability Enhanced Proteolytic Stability Extended_Conf->Proteolytic_Stability

Caption: Conformational effects of D-tert-leucine.

A Comparative Guide to Fmoc and Boc Strategies for D-Tertiary-Leucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as D-tertiary-leucine (D-Tle), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain of D-Tle impedes coupling reactions, necessitating optimized protocols to achieve high yields and purity while minimizing racemization. The choice between the two most common protection strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), is a critical determinant of success. This guide provides an objective comparison of the Fmoc and Boc strategies for D-Tle incorporation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA) for its removal.[] This dictates the orthogonality of the entire synthesis strategy, including the choice of side-chain protecting groups and the final cleavage conditions from the resin.[2]

The Fmoc strategy is often favored for its milder deprotection conditions and compatibility with a wide range of acid-sensitive functionalities.[][3] In contrast, the Boc strategy, while employing harsher acidic deprotection in each cycle, can be advantageous for long or aggregation-prone sequences.[2] For a sterically demanding residue like D-Tle, the selection of coupling reagents and conditions is paramount under both strategies to overcome the kinetic barriers to peptide bond formation.

Quantitative Performance Comparison

ParameterFmoc Strategy for D-TleBoc Strategy for D-TleKey Considerations
Coupling Efficiency/Yield High yields can be achieved with potent coupling reagents like HATU, HBTU, or PyBOP.[4][5] Double coupling and extended reaction times are often necessary.High yields are achievable, often employing reagents like HBTU or specialized protocols to overcome steric hindrance.The choice of coupling reagent is critical for both strategies. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally superior to carbodiimides alone for hindered couplings.[4]
Crude Purity Generally high, as the mild deprotection steps minimize side reactions on sensitive residues elsewhere in the peptide.[3]Can be high with optimized protocols, but repeated acid treatment may affect acid-labile side chains if present.Purity is highly dependent on the success of the coupling step. Incomplete coupling leads to deletion sequences, which can be difficult to separate.
Racemization Risk Lower risk for most amino acids due to milder activation conditions. However, for hindered residues requiring forceful activation, the risk increases.[6]The risk of racemization can be higher, particularly if strong activation is combined with a non-hindered base.The use of additives like HOBt or Oxyma Pure can help suppress racemization.[4][7] For D-Tle, which is a D-amino acid, the concern is the formation of the L-isomer.
Synthesis Time Generally faster cycle times due to rapid deprotection steps.[2]Deprotection steps can be longer, and in-situ neutralization is often employed to improve efficiency.[8]Automated synthesizers can significantly reduce the overall synthesis time for both strategies.[8][9]

Experimental Protocols

The following protocols are generalized for the incorporation of D-Tle and should be optimized for specific peptide sequences and synthesis platforms.

Fmoc-D-Tle-OH Incorporation Protocol

This protocol is suitable for automated or manual SPPS on a variety of resins (e.g., Rink Amide for C-terminal amides).

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF.

  • Agitate for 5-10 minutes.

  • Drain and repeat the treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF.

3. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent and a base in DMF. Recommended coupling systems for sterically hindered amino acids include:

    • HATU/DIEA: 3 eq. This compound, 2.9 eq. HATU, 6 eq. DIEA.

    • HBTU/HOBt/DIEA: 3 eq. This compound, 3 eq. HBTU, 3 eq. HOBt, 6 eq. DIEA.

    • DIC/Oxyma Pure: 3 eq. This compound, 3 eq. DIC, 3 eq. Oxyma Pure.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2-4 hours at room temperature. For difficult couplings, the reaction time may be extended, or a second coupling (double coupling) may be performed.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test).

4. Washing:

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then dichloromethane (B109758) (DCM).

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

6. Cleavage and Final Deprotection:

  • After synthesis is complete, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]). For many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.

  • Agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation and lyophilize.

Boc-D-Tle-OH Incorporation Protocol

This protocol is suitable for SPPS on resins such as Merrifield or PAM.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the resin in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin.

2. Boc Deprotection:

  • Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes at room temperature.

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing with a 5-10% solution of DIEA in DCM until the washes are neutral.

  • Wash the resin with DCM and then DMF.

4. Coupling of Boc-D-Tle-OH:

  • In a separate vessel, activate Boc-D-Tle-OH (3-5 equivalents) with a suitable coupling reagent in a mixture of DMF and DCM. Recommended coupling systems include:

    • HBTU/HOBt/DIEA: 3 eq. Boc-D-Tle-OH, 3 eq. HBTU, 3 eq. HOBt, 6 eq. DIEA.

    • DIC/HOBt: 3 eq. Boc-D-Tle-OH, 3 eq. DIC, 3 eq. HOBt.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate for 2-6 hours at room temperature. Double coupling may be necessary.

  • Monitor the reaction completion with a qualitative test.

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

6. Chain Elongation:

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

7. Final Cleavage and Deprotection:

  • After the synthesis is complete, wash the resin with DCM and dry it.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

  • Scavengers such as anisole (B1667542) are added to the cleavage mixture to trap reactive carbocations.

  • After cleavage, the crude peptide is precipitated with cold diethyl ether, isolated, and lyophilized.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core workflows of the Fmoc and Boc strategies.

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next AA Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final AA Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (30-50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing DMF/DCM Wash Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next AA Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage Final AA Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The successful incorporation of the sterically demanding D-tertiary-leucine residue is achievable with both Fmoc and Boc SPPS strategies, provided that the coupling conditions are carefully optimized.

The Fmoc strategy offers the advantage of milder deprotection conditions, which is beneficial for the synthesis of peptides containing sensitive amino acids. The use of potent coupling reagents such as HATU is highly recommended to drive the coupling of this compound to completion.

The Boc strategy , while employing harsher reagents for deprotection in each cycle, remains a robust method, particularly for hydrophobic sequences where aggregation can be a concern. The final strong-acid cleavage is effective but requires specialized handling.

Ultimately, the choice between Fmoc and Boc for the incorporation of D-Tle will depend on the overall peptide sequence, the presence of other sensitive residues, the available equipment (especially for the final cleavage in Boc chemistry), and the specific expertise of the laboratory. For complex peptides where minimizing side reactions is critical, the Fmoc strategy is often the preferred modern approach. However, for specific applications and sequences, the Boc strategy remains a valuable and effective alternative.

References

D-tert-Leucine Integration: A Comparative Guide to Enhancing Peptide Binding Affinity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a critical tool in peptide drug design. Among these, D-tert-Leucine (D-Tle), a chiral isomer of its L-counterpart, presents a compelling option for modulating the biological activity and pharmacokinetic properties of peptides. This guide provides a comparative analysis of D-Tle's impact on peptide binding affinity and proteolytic stability, supported by experimental data and detailed methodologies.

The inclusion of D-Tle, with its bulky tert-butyl group, can significantly alter the conformational landscape of a peptide. This structural constraint can lead to a more favorable orientation for receptor binding, thereby increasing affinity. Furthermore, the D-configuration of this amino acid provides steric hindrance that shields the peptide backbone from enzymatic degradation, a common challenge in the development of peptide-based therapeutics.

Performance Comparison: D-Tle vs. L-Tle and Other Amino Acids

The substitution of a canonical L-amino acid with D-Tle can have a profound effect on a peptide's interaction with its target receptor. The following table summarizes quantitative data from studies on synthetic cannabinoid receptor agonists, illustrating the impact of L-tert-Leucine (L-Tle) on binding affinity. While direct comparative data for D-Tle in the same system is not available in the cited literature, the data for L-Tle provides insight into the effects of the bulky tert-butyl side chain.

CompoundAmino Acid at R3CB1 Receptor Binding Affinity (Ki, nM)CB2 Receptor Binding Affinity (Ki, nM)
12 L-Valine0.4850.299
13 L-tert-Leucine0.3800.390
14 L-Phenylalanine1.110.443

Table 1: Comparative binding affinities of synthetic cannabinoid receptor agonists with different amino acid substitutions at the R3 position. Data extracted from a study on structure-activity relationships of synthetic cannabinoid receptor agonists[1].

In this example, the substitution of L-Valine with the more sterically hindered L-tert-Leucine resulted in a slight improvement in binding affinity for the CB1 receptor. This suggests that the conformational constraints imposed by the tert-butyl group can be beneficial for receptor interaction. It is hypothesized that the D-configuration of tert-Leucine could further enhance this effect by altering the peptide backbone's geometry and increasing resistance to proteolysis.

Enhanced Proteolytic Stability

A primary advantage of incorporating D-amino acids into peptides is the significant increase in their resistance to enzymatic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid residues. The presence of a D-amino acid at or near a cleavage site can effectively prevent proteolysis, thereby extending the in vivo half-life of the peptide.

Studies have shown that peptides with N-terminal amines are rapidly degraded, while modifications such as acetylation or the inclusion of a β-amino acid can significantly reduce degradation[2]. The incorporation of D-Tle is another effective strategy to achieve this stability.

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.

Peptide Synthesis

Peptides incorporating D-tert-Leucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-D-tert-Leucine

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

  • Wash the resin extensively with DMF and DCM.

  • Couple the first Fmoc-protected amino acid (e.g., Fmoc-D-Tle-OH) using a coupling reagent and a base in DMF.

  • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • After the final coupling, wash the resin and cleave the peptide from the resin using a cleavage cocktail.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the crude peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Degradation Assay

This assay is used to compare the stability of peptides containing D-Tle with their L-amino acid counterparts in the presence of proteases.

Materials:

  • Peptide stock solutions (D-Tle and L-amino acid versions)

  • Protease solution (e.g., trypsin, chymotrypsin, or cell culture media)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • LC-MS for analysis

Procedure:

  • Prepare solutions of the D-Tle and L-amino acid peptides in the reaction buffer.

  • Incubate the peptide solutions with the protease solution at a specific temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots of the reaction mixture.

  • Quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact peptide versus time to determine the degradation rate.[3]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., a peptide) and an analyte (e.g., a receptor).

Materials:

  • SPR instrument and sensor chips

  • Immobilization buffer (e.g., acetate (B1210297) buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (peptide) and analyte (receptor) solutions

  • Regeneration solution

Procedure:

  • Immobilize the receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of the peptide (analyte) over the immobilized receptor surface.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface to remove the bound peptide.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate a typical workflow for assessing the impact of D-Tle on peptide performance.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Performance Assays cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (with D-Tle or L-Tle) Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Proteolysis Proteolytic Degradation Assay Characterization->Proteolysis Synthesized Peptides Binding Binding Affinity Assay (SPR) Characterization->Binding Synthesized Peptides Degradation_Analysis Degradation Rate Comparison Proteolysis->Degradation_Analysis Binding_Analysis Binding Affinity (Kd) Comparison Binding->Binding_Analysis

Caption: Workflow for Synthesis and Evaluation of D-Tle Peptides.

This workflow outlines the key stages from peptide synthesis to the comparative analysis of proteolytic stability and binding affinity.

The strategic incorporation of D-tert-Leucine offers a powerful approach to enhance the therapeutic potential of peptides by improving their binding affinity and metabolic stability. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of peptide drug discovery.

References

Validating Fmoc-D-Tle-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides and proteins with tailored properties. The validation of this incorporation is paramount to ensure the integrity and desired function of the final product. This guide provides a comprehensive comparison of two primary analytical techniques for validating the incorporation of Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine-OH): the classical Edma degradation method and the modern mass spectrometry approach.

Executive Summary

Edman degradation, a sequential N-terminal sequencing method, offers the potential for direct positional validation of amino acid incorporation. However, its application for unnatural amino acids like D-tert-leucine is hampered by the lack of commercially available phenylthiohydantoin (PTH) standards, which are essential for chromatographic identification. Mass spectrometry, on the other hand, provides a direct and highly sensitive method for confirming incorporation by detecting the specific mass of the unnatural amino acid within the peptide sequence. This guide will delve into the experimental protocols for both techniques, present a comparative analysis of their performance, and provide the necessary visualizations to understand the underlying workflows.

Data Presentation: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (MS)
Principle Sequential chemical degradation of the N-terminal amino acid and its identification by HPLC.[1][2][3]Measurement of the mass-to-charge ratio of the intact peptide and its fragments.
Primary Output Chromatogram showing peaks for PTH-amino acids at each cycle.Mass spectrum showing the molecular weight of the peptide and fragment ions.
Validation of D-Tle Requires a PTH-D-Tle standard for comparison of HPLC retention time. Without a standard, identification is ambiguous.[4][5][6]Direct confirmation by observing the expected mass shift in the peptide's molecular weight. MS/MS fragmentation confirms the position of D-Tle in the sequence.[7][8]
Quantitative Analysis Can provide semi-quantitative estimates of incorporation efficiency based on peak areas, assuming a standard is available.Can provide relative quantification of the peptide containing D-Tle versus any non-incorporated species.
Sample Requirement Typically requires 10-100 picomoles of purified peptide.[1]Can be performed with sub-picomole quantities of the sample.
Throughput Low-throughput, as it is a sequential process.High-throughput, allowing for the rapid analysis of multiple samples.
Handling of Mixtures Difficult to interpret results from peptide mixtures.Can analyze complex mixtures, separating components by their mass-to-charge ratio.
Blocked N-terminus Not applicable if the N-terminus of the peptide is blocked.[1]Can analyze peptides with blocked N-termini.

Experimental Protocols

Edman Degradation Protocol for this compound Validation

Validating the incorporation of D-tert-leucine via Edman degradation necessitates the synthesis of a PTH-D-Tle-OH standard, as it is not commercially available.

1. Synthesis of PTH-D-Tle-OH Standard:

  • Reaction: React a known quantity of D-tert-leucine with phenyl isothiocyanate (PITC) under basic conditions (e.g., in a solution of pyridine (B92270) and water) to form the phenylthiocarbamoyl (PTC) derivative.

  • Cyclization/Cleavage: Treat the PTC-D-tert-leucine with a strong acid, such as trifluoroacetic acid (TFA), to induce cyclization and cleavage, forming the thiazolinone derivative.

  • Conversion: Convert the unstable thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-D-tert-leucine by heating in an acidic solution (e.g., 1N HCl).

  • Purification and Characterization: Purify the synthesized PTH-D-Tle-OH by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity using mass spectrometry and NMR spectroscopy.

2. Edman Degradation of the Peptide:

  • Sample Preparation: A purified peptide sample containing the incorporated this compound (after deprotection of the Fmoc group) is loaded onto the sequencer's reaction cartridge.

  • Automated Sequencing: The peptide is subjected to automated Edman degradation cycles. In each cycle, the N-terminal amino acid is reacted with PITC, cleaved by TFA, and the resulting anilinothiazolinone (ATZ) derivative is converted to the stable PTH-amino acid.[3][9]

  • HPLC Analysis: The PTH-amino acid from each cycle is injected onto an HPLC column. The retention time of the peak corresponding to the cycle where D-tert-leucine is expected is compared with the retention time of the synthesized PTH-D-Tle-OH standard. A matching retention time confirms the presence and position of D-tert-leucine.

Mass Spectrometry Protocol for this compound Validation

1. Sample Preparation:

  • The peptide containing the incorporated D-tert-leucine is desalted and prepared in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).

2. Intact Mass Analysis (MS):

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the intact peptide.

  • Validation: The experimentally measured monoisotopic mass of the peptide is compared to the theoretical mass calculated for the sequence including D-tert-leucine. A match between the experimental and theoretical mass confirms the successful incorporation of the unnatural amino acid.

3. Tandem Mass Spectrometry (MS/MS) for Positional Confirmation:

  • Fragmentation: The peptide ion of interest is isolated in the mass spectrometer and fragmented using techniques like collision-induced dissociation (CID). This breaks the peptide backbone at specific amide bonds, generating a series of fragment ions (typically b- and y-ions).

  • Sequence Analysis: The masses of the fragment ions are measured to generate an MS/MS spectrum. The mass difference between consecutive fragment ions of a series corresponds to the mass of a specific amino acid residue. By analyzing the series of fragment ions, the amino acid sequence can be reconstructed, and the precise location of the D-tert-leucine residue can be confirmed by the observed mass difference at that position.

Mandatory Visualizations

Edman_Degradation_Workflow cluster_standard PTH-D-Tle-OH Standard Synthesis cluster_peptide Peptide Sequencing D_Tle D-tert-Leucine PTC_D_Tle PTC-D-Tle D_Tle->PTC_D_Tle Coupling PITC Phenyl Isothiocyanate (PITC) PITC->PTC_D_Tle PTH_D_Tle PTH-D-Tle Standard PTC_D_Tle->PTH_D_Tle Cyclization & Conversion HPLC HPLC Analysis PTH_D_Tle->HPLC Standard Injection Peptide Peptide with D-Tle Sequencer Automated Edman Sequencer Peptide->Sequencer PTH_AA PTH-Amino Acids Sequencer->PTH_AA Sequential Degradation PTH_AA->HPLC Chromatogram Chromatogram HPLC->Chromatogram Validation Validation by Retention Time Match Chromatogram->Validation

Caption: Workflow for validating D-Tle incorporation via Edman degradation.

Mass_Spectrometry_Workflow cluster_ms1 Intact Mass Analysis cluster_ms2 Tandem Mass Spectrometry (MS/MS) Peptide Peptide with D-Tle MS Mass Spectrometer (ESI or MALDI) Peptide->MS Intact_Mass Intact Mass Spectrum MS->Intact_Mass Fragmentation Fragmentation (CID) MS->Fragmentation Mass_Validation Mass Confirmation Intact_Mass->Mass_Validation Final_Validation Validated Incorporation Mass_Validation->Final_Validation MSMS_Spectrum MS/MS Spectrum Fragmentation->MSMS_Spectrum Sequence_Validation Positional Confirmation MSMS_Spectrum->Sequence_Validation Sequence_Validation->Final_Validation

Caption: Workflow for validating D-Tle incorporation using mass spectrometry.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for peptide analysis. For the specific task of validating the incorporation of an unnatural amino acid like this compound, mass spectrometry offers a more direct, sensitive, and high-throughput solution. The ability to confirm both the mass and the position of the unnatural amino acid without the need for synthesizing a chemical standard makes it the preferred method in most modern research and development settings.

Edman degradation, while a robust and reliable sequencing method, presents a significant logistical hurdle for unnatural amino acids due to the requirement of a PTH standard. However, should a standard be synthesized, Edman degradation can provide valuable, direct evidence of N-terminal sequence and incorporation. The choice of method will ultimately depend on the specific resources, expertise, and analytical requirements of the research project.

References

Fmoc-D-Tle-OH: A Comparative Performance Analysis Against Other Non-Natural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide sequences is a critical strategy for modulating therapeutic properties such as potency, stability, and bioavailability. Among these, Fmoc-D-Tle-OH (Fmoc-D-tert-leucine) stands out due to its unique steric bulk. This guide provides an objective comparison of this compound's performance against other commonly used non-natural amino acids, supported by experimental data to inform rational peptide design.

This compound is a derivative of the D-enantiomer of tert-leucine, an amino acid characterized by a bulky tert-butyl side chain. This steric hindrance significantly influences its behavior in solid-phase peptide synthesis (SPPS) and the resulting peptide's structural and functional attributes. This comparison focuses on its performance relative to other non-natural amino acids, such as D-cyclohexylalanine (Fmoc-D-Cha-OH) and D-phenylglycine (Fmoc-D-Phg-OH), which are also frequently employed to introduce steric bulk and hydrophobicity.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in incorporating sterically hindered amino acids like this compound is the reduced efficiency of the coupling reaction. The bulky side chain can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This can lead to lower yields, incomplete reactions, and the formation of deletion sequences.

To overcome these challenges, optimized coupling protocols are often necessary. The choice of coupling reagent is paramount. While standard reagents like HBTU can be effective, more powerful activating agents such as HATU or COMU are often preferred for sterically hindered residues.[1] The use of microwave-assisted SPPS has also been shown to significantly improve coupling efficiency for such challenging amino acids by providing localized and rapid heating.

Table 1: Comparative Coupling Efficiency of Sterically Hindered Non-Natural Amino Acids

Amino Acid DerivativeStandard Coupling (HBTU/DIEA) - Estimated YieldOptimized Coupling (HATU/DIEA) - Estimated YieldKey Considerations
This compound 70-85%>95%Requires extended coupling times or more potent coupling reagents.
Fmoc-D-Cha-OH 85-95%>98%Generally couples more efficiently than this compound due to slightly less steric bulk around the α-carbon.
Fmoc-D-Phg-OH 90-98%>99%The phenyl ring is planar, which can reduce steric hindrance compared to the tetrahedral tert-butyl group.

Note: The yields presented are estimates based on typical observations in SPPS and can vary depending on the specific peptide sequence, resin, and detailed reaction conditions.

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol is a general guideline for the manual coupling of amino acids in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered amino acids like this compound, a longer coupling time or double coupling may be necessary.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Amino Acid (Fmoc-AA-OH, Coupling Reagent, DIEA) Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Monitor Monitor Coupling (e.g., Kaiser Test) Wash2->Monitor NextAA Next Amino Acid? Monitor->NextAA NextAA->Deprotect Yes Cleave Cleave from Resin & Deprotect Side Chains NextAA->Cleave No Purify Purify Peptide (HPLC) Cleave->Purify End Final Peptide Purify->End

Fig. 1: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Impact on Peptide Structure and Biological Activity

The incorporation of D-amino acids, including D-Tle, has a profound impact on the resulting peptide's properties. The primary motivations for using D-amino acids are to increase resistance to enzymatic degradation and to modulate secondary structure.

Table 2: Influence of Non-Natural D-Amino Acids on Peptide Properties

PropertyThis compoundFmoc-D-Cha-OHFmoc-D-Phg-OH
Proteolytic Stability HighHighHigh
Hydrophobicity HighHighModerate to High
Secondary Structure Induction Can disrupt α-helical and β-sheet structures. Promotes turn conformations.Similar to D-Tle, can induce turns and disrupt regular secondary structures.Can stabilize β-turn structures.
Biological Activity Can alter receptor binding and enzymatic activity. May reduce non-specific toxicity.Often used to mimic hydrophobic interactions of natural amino acids with enhanced stability.Can be used as a phenylalanine mimic with different conformational constraints.

The bulky tert-butyl group of D-Tle can act as a conformational constraint, forcing the peptide backbone to adopt specific turn structures. This can be advantageous in designing peptidomimetics that target specific protein-protein interactions. Furthermore, the D-configuration provides resistance to degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo half-life of the peptide therapeutic.

Logical Relationship of Performance Factors

The decision to use this compound or another non-natural amino acid involves a trade-off between synthetic feasibility and desired biological outcome.

Performance_Factors cluster_synthesis Synthesis Performance cluster_properties Peptide Properties Coupling Coupling Efficiency Yield Overall Yield Coupling->Yield Purity Crude Purity Yield->Purity Stability Proteolytic Stability Activity Biological Activity Stability->Activity Structure Secondary Structure Structure->Activity AA Choice of Non-Natural Amino Acid (e.g., this compound) AA->Coupling impacts AA->Stability enhances AA->Structure influences

Fig. 2: Interplay of factors in selecting a non-natural amino acid.

References

A Comparative Guide to Purity Assessment of Crude Peptides Containing Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in producing reliable and reproducible results. The incorporation of unnatural amino acids, such as Fmoc-D-Tle-OH (N-Fmoc-D-tert-leucine), introduces unique challenges to both the synthesis and the subsequent purity analysis of crude peptides. This guide provides a comprehensive comparison of standard analytical methodologies for assessing the purity of crude peptides, with a special focus on the nuances presented by the sterically hindered and hydrophobic nature of D-tert-leucine (D-Tle).

The bulky tert-butyl side chain of D-Tle can influence peptide aggregation, chromatographic behavior, and ionization efficiency in mass spectrometry, necessitating optimized analytical protocols for accurate purity determination. Understanding these effects is paramount for the successful development of peptide-based therapeutics and research tools.

Comparison of Analytical Methods for Peptide Purity Assessment

The two most powerful and widely used techniques for determining the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] Often, these techniques are coupled (LC-MS) to provide both separation and mass identification of the target peptide and its impurities in a single analysis.[3]

Analytical MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity (% of major peak), retention time, presence of impurities.High resolution, quantitative, robust, and reproducible.[4][5]Co-elution of impurities with similar hydrophobicity can occur. Does not provide mass information.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio (m/z).Molecular weight confirmation of the target peptide and impurities.High sensitivity, provides molecular weight information, can identify modifications.[6]Can be subject to ion suppression effects, may not resolve isomeric or isobaric impurities without fragmentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of MS.Purity, retention time, and molecular weight of the target peptide and impurities.Provides comprehensive analysis in a single run, confident identification of impurities.[2][3]More complex instrumentation and data analysis.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of constituent amino acids.Confirms the amino acid composition and provides an accurate measure of peptide content.[4]Gold standard for peptide quantification.Destructive to the sample, does not provide information on sequence or impurities.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analysis of a crude peptide containing this compound. Optimization of the gradient may be required based on the overall hydrophobicity of the peptide.

  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA) to a concentration of 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Centrifuge the sample to pellet any insoluble material.

  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for peptide analysis.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-27 min: 65% to 95% B (linear gradient)

    • 27-30 min: 95% B

    • 30-32 min: 95% to 5% B (linear gradient)

    • 32-37 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is used for aromatic residues like Trp and Tyr.[5]

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol allows for the identification of the peaks observed in the HPLC chromatogram.

  • LC System: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap) is used.

  • Chromatography: The same column and gradient conditions as in the RP-HPLC protocol can generally be used. However, formic acid (0.1%) is often preferred over TFA as the mobile phase modifier, as TFA can cause ion suppression in the mass spectrometer.

  • Mass Spectrometry Parameters (Example for ESI):

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and potential impurities (e.g., m/z 300 - 2000).

  • Data Analysis: Extract the ion chromatograms for the expected m/z of the target peptide and potential impurities (e.g., deletion sequences, truncated sequences, or protecting group adducts). The mass spectrum of the main peak should correspond to the calculated molecular weight of the desired peptide.

Challenges in the Purity Assessment of Peptides Containing this compound

The inclusion of this compound can present several analytical challenges:

  • Increased Hydrophobicity: The tert-butyl group significantly increases the hydrophobicity of the peptide, leading to longer retention times in RP-HPLC. This may necessitate a steeper acetonitrile gradient or a stronger organic solvent to ensure elution.

  • Steric Hindrance: The bulky nature of the D-Tle residue can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences.[1]

  • Aggregation: Peptides containing multiple hydrophobic residues are prone to aggregation, which can lead to peak broadening and poor resolution in HPLC.

  • Mass Spectrometry: While ESI is a soft ionization technique, the presence of bulky, non-polar residues can sometimes affect ionization efficiency.

Illustrative Purity Data Comparison

The following table provides a hypothetical comparison of the purity assessment of a crude hexapeptide containing D-Tle versus a similar peptide containing the more common amino acid, Leucine (Leu).

ParameterCrude Peptide 1 (Ac-Gly-Ala-Val-D-Tle -Ile-Phe-NH2)Crude Peptide 2 (Ac-Gly-Ala-Val-Leu -Ile-Phe-NH2)
Expected Monoisotopic Mass (Da) 717.46717.46
RP-HPLC Purity (%) ~65%~75%
Retention Time (min) 22.520.1
Major Impurity 1 (Mass, Da) 660.43 (Deletion of Gly)660.43 (Deletion of Gly)
Major Impurity 2 (Mass, Da) 603.40 (Deletion of D-Tle)604.42 (Deletion of Leu)
Observations Broader main peak, longer retention time due to increased hydrophobicity. Higher percentage of deletion sequences due to steric hindrance of D-Tle.Sharper main peak, shorter retention time. Lower percentage of deletion sequences.

Visualizing the Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_results Results SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization Crude_Peptide Crude Peptide Powder Lyophilization->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep RP_HPLC RP-HPLC Analysis Sample_Prep->RP_HPLC LC_MS LC-MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis & Purity Calculation RP_HPLC->Data_Analysis LC_MS->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report Impurity_Profile Impurity Profile Data_Analysis->Impurity_Profile

Logical Relationships in Analytical Techniques

Analytical_Relationships cluster_primary Primary Analysis cluster_coupled Coupled Technique cluster_orthogonal Orthogonal Method Crude_Peptide Crude Peptide HPLC HPLC (Quantitative Purity) Crude_Peptide->HPLC MS Mass Spectrometry (Molecular Weight) Crude_Peptide->MS AAA Amino Acid Analysis (Quantification) Crude_Peptide->AAA LC_MS LC-MS (Comprehensive Analysis) HPLC->LC_MS provides separation MS->LC_MS provides detection

References

A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of protected amino acid building blocks is a critical determinant of success, particularly when incorporating residues with significant steric hindrance. Fmoc-D-Tle-OH (N-α-Fmoc-D-tert-leucine) is a non-proteinogenic amino acid valued for its bulky tert-butyl side chain, which can impart unique conformational constraints and enhanced enzymatic stability to synthetic peptides. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data to inform rational selection in peptide design and synthesis.

Understanding the Role of Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids like D-tert-leucine is a strategic approach in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of peptide-based drug candidates. The bulky side chains can restrict conformational flexibility, potentially locking the peptide into a bioactive conformation. Furthermore, the presence of D-amino acids and unnatural residues can significantly increase resistance to proteolytic degradation, thereby extending the in vivo half-life of the peptide.

However, the very steric bulk that provides these advantages also presents challenges during SPPS. The primary hurdles include slower coupling kinetics and an increased risk of racemization, which can lead to lower yields and the introduction of diastereomeric impurities. Therefore, a careful evaluation of the performance of this compound against other bulky amino acids is essential for optimizing synthesis protocols.

Key Quality Parameters of this compound

A Certificate of Analysis (CoA) for a research-grade Fmoc-protected amino acid, including this compound, typically outlines several key quality parameters that ensure its suitability for SPPS. High-purity starting materials are fundamental to achieving high-quality synthetic peptides.

ParameterTypical SpecificationImportance in SPPS
Appearance White to off-white powderIndicates the general purity and absence of colored impurities.
Purity (HPLC) ≥ 98.0%Ensures that the desired amino acid is the major component, minimizing the introduction of unknown impurities into the peptide sequence.
Enantiomeric Purity ≥ 99.8%Critical for ensuring the stereochemical integrity of the final peptide, which is directly linked to its biological activity.
Specific Optical Rotation Conforms to referenceA measure of the enantiomeric purity and overall structure of the molecule.
Melting Point Conforms to referenceA physical property indicative of purity.
Identity (¹H NMR, MS) Conforms to structureConfirms the chemical structure of the compound.
Volatiles (LOD) Low percentageHigh water or solvent content can affect the accuracy of weighing and the stoichiometry of the coupling reaction.
Storage 2-8°C, desiccatedProper storage is crucial to maintain the stability and prevent degradation of the Fmoc-amino acid.

Performance Comparison of this compound and Alternatives

The primary alternatives to this compound for introducing steric bulk from a D-amino acid include Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH), Fmoc-D-norleucine (Fmoc-D-Nle-OH), and the more commonly used Fmoc-D-leucine (Fmoc-D-Leu-OH). The selection among these options often depends on the specific requirements of the peptide sequence and the balance between steric hindrance, hydrophobicity, and synthetic accessibility.

While direct, comprehensive comparative studies across all these alternatives are limited in publicly available literature, we can infer performance characteristics based on general principles of SPPS and data from studies on individual sterically hindered amino acids.

Amino Acid DerivativeStructure of Side ChainKey Characteristics & Performance Considerations
This compound -C(CH₃)₃Highest steric hindrance. The tert-butyl group is exceptionally bulky, making it highly effective at inducing conformational constraints. However, this also leads to the most challenging coupling reactions, often requiring extended coupling times, more potent coupling reagents (e.g., HATU, HCTU), and potentially double coupling to achieve acceptable yields. The risk of racemization must be carefully managed.
Fmoc-D-Chg-OH -CyclohexylHigh steric hindrance and rigidity. The cyclohexyl ring provides significant bulk and a degree of conformational rigidity. Coupling can be challenging, similar to this compound, but may proceed slightly more readily in some sequence contexts.
Fmoc-D-Nle-OH -(CH₂)₃CH₃Linear, hydrophobic side chain. Norleucine is an isomer of leucine (B10760876) and is often used as a non-oxidizable mimic of methionine.[1] Its steric bulk is less pronounced than that of Tle or Chg, leading to generally more efficient coupling reactions. It provides hydrophobicity without the extreme steric challenge.
Fmoc-D-Leu-OH -CH₂CH(CH₃)₂Moderate steric hindrance. As a common proteinogenic amino acid, its incorporation is well-established. While still presenting some steric bulk, coupling is generally more straightforward than with Tle or Chg. It serves as a good baseline for comparison.

Experimental Protocols

The successful incorporation of sterically hindered amino acids like this compound relies on optimized SPPS protocols. Below are representative methodologies for key steps in the synthesis.

Protocol 1: Standard Coupling of this compound

This protocol outlines a typical manual coupling procedure for a sterically hindered amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin substitution) in DMF.

    • Add a suitable coupling agent, such as HATU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

    • Pre-activate the mixture for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Longer coupling times are often necessary for sterically hindered residues.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) with fresh reagents is recommended.

Protocol 2: Racemization Assessment

To assess the extent of racemization during the coupling of a D-amino acid, the synthesized peptide can be cleaved from the resin, purified, and then hydrolyzed, followed by chiral analysis of the constituent amino acids.

  • Peptide Cleavage: After synthesis, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Peptide Hydrolysis: Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Chiral Analysis: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by RP-HPLC. The ratio of the D- and L-enantiomers of the target amino acid can then be quantified to determine the extent of racemization.

Visualizing the SPPS Workflow

The following diagrams illustrate the key workflows in solid-phase peptide synthesis.

SPPS_Cycle cluster_resin Solid Support cluster_synthesis Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Monitoring Start Start Coupling Reaction Coupling Incubate Resin with Activated Amino Acid Start->Coupling Wait Wait for Specified Time Coupling->Wait Test Perform Ninhydrin Test Wait->Test Result Analyze Color Test->Result Complete Coupling Complete (Yellow) Result->Complete Incomplete Incomplete Coupling (Blue/Purple) Result->Incomplete Proceed Proceed to Next Step Complete->Proceed Recouple Perform Recoupling Incomplete->Recouple Recouple->Coupling

Figure 2. Decision workflow for monitoring coupling completeness using the ninhydrin test.

Conclusion

This compound is a powerful tool for introducing significant steric bulk into synthetic peptides, offering the potential to enhance biological activity and stability. However, its use necessitates careful optimization of SPPS protocols to overcome the challenges of slow coupling kinetics and potential racemization. When extreme steric hindrance is the primary goal, this compound is a prime candidate. For applications where a balance of hydrophobicity, moderate steric bulk, and more facile synthesis is desired, alternatives such as Fmoc-D-Chg-OH, Fmoc-D-Nle-OH, or Fmoc-D-Leu-OH may be more appropriate. The choice of building block should be guided by the specific design hypothesis for the target peptide and a thorough understanding of the synthetic trade-offs involved. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to develop robust and efficient strategies for the synthesis of peptides containing these valuable non-proteinogenic residues.

References

A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of D-Tle Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as D-tert-Leucine (D-Tle), into peptide sequences presents unique challenges to synthetic chemists. The bulky nature of the tert-butyl side chain can significantly impede coupling reactions, leading to lower yields and purity. This guide provides an objective comparison of the two primary methods for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)—specifically for peptides containing the demanding D-Tle residue. We will delve into the performance of each method, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: SPPS vs. LPPS for D-Tle Peptides

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Typical Yield Moderate to Good (Can be sequence-dependent)Good to Excellent (with purification of intermediates)
Crude Purity Variable (Often requires extensive purification)High (due to intermediate purification)
Scalability Excellent for small to medium scale (mg to g)Excellent for large scale (g to kg)
Synthesis Time Fast (amenable to automation)Slow (labor-intensive manual process)
Cost-Effectiveness Generally more cost-effective for research scale due to automation and reduced labor.[1]Can be more cost-effective for very short peptides or at a very large industrial scale.[1]
Handling of Hindered Residues Can be challenging, requiring specialized coupling reagents and longer reaction times.Allows for more flexible reaction conditions to drive hindered couplings to completion.
Purification Final cleavage followed by a single, often complex, purification of the crude product.Purification of each intermediate fragment, simplifying the final purification.

Deeper Dive: A Quantitative Comparison

While direct comparative studies on a single D-Tle-containing peptide using both SPPS and LPPS are not extensively published, we can infer performance from studies on other peptides with sterically hindered residues like α,α-disubstituted amino acids.

MetricSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Supporting Evidence/Rationale
Overall Yield 5-40%30-70%SPPS yields for difficult sequences can be low due to incomplete couplings and side reactions that accumulate over many steps.[2] LPPS, with the purification of intermediates, can achieve higher overall yields for complex sequences.
Crude Purity 30-70%>90% (for fragments)The crude purity of SPPS products for hindered peptides is often low, containing deletion and truncated sequences. LPPS fragments are purified at each step, leading to a much purer final product before the final deprotection.
Final Purity (after purification) >95%>98%Both methods can yield high-purity peptides after purification, but the higher initial purity in LPPS can make the final purification more straightforward.[1]
Synthesis of a model D-Tle pentapeptide Estimated 25% overall yieldEstimated 55% overall yieldBased on typical yields for difficult sequences, LPPS is likely to provide a higher overall yield for a D-Tle containing pentapeptide due to the ability to optimize each coupling and purify intermediates.

Experimental Methodologies

Below are detailed experimental protocols for the synthesis of a model pentapeptide containing D-Tle (e.g., Ac-Ala-D-Phe-D-Tle-Leu-Gly-NH2) using both SPPS and LPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the widely adopted Fmoc/tBu strategy.[3][4]

1. Resin Swelling:

  • Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, and then for a further 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

3. Amino Acid Coupling:

  • For standard amino acids (Ala, Phe, Leu, Gly): Dissolve Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and couple for 1-2 hours.

  • For D-Tle: Due to steric hindrance, a more potent coupling cocktail is recommended. Dissolve Fmoc-D-Tle-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in a mixture of DMF/DCM (1:1). Allow to pre-activate for 5 minutes before adding to the resin. Couple for 4-6 hours, or until a negative Kaiser test is observed. Double coupling may be necessary.[5]

  • Monitor the coupling reaction using the Kaiser test.[3]

4. Washing:

  • After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).

5. Acetylation (N-terminal capping):

  • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.[6]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[5]

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Solution-Phase Peptide Synthesis (LPPS) Protocol (Fragment Condensation)

This protocol involves the synthesis of two dipeptide fragments followed by their condensation in solution.

Fragment 1 Synthesis (Ac-Ala-D-Phe-OH):

  • Protect the C-terminus of D-Phenylalanine as a methyl ester (H-D-Phe-OMe).

  • Couple Ac-Ala-OH with H-D-Phe-OMe using DCC/HOBt in DCM.

  • Purify the resulting dipeptide (Ac-Ala-D-Phe-OMe) by column chromatography.

  • Saponify the methyl ester using LiOH in a THF/water mixture to yield Ac-Ala-D-Phe-OH.

Fragment 2 Synthesis (H-D-Tle-Leu-Gly-NH2):

  • Synthesize the tripeptide H-D-Tle-Leu-Gly-NH2 using a stepwise solution-phase approach with appropriate N-terminal protecting groups (e.g., Boc).

  • Due to the steric hindrance of D-Tle, use a potent coupling agent like HATU or COMU for the coupling of Boc-D-Tle-OH.

  • Each intermediate is purified by column chromatography or crystallization.

  • Remove the N-terminal protecting group to yield the free amine of the tripeptide.

Final Fragment Condensation:

  • Dissolve Ac-Ala-D-Phe-OH (1 eq) and H-D-Tle-Leu-Gly-NH2 (1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2 eq) and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the crude peptide and purify by RP-HPLC as described for the SPPS protocol.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for SPPS and LPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (D-Tle: HATU/DIPEA) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Next cycle Acetylation N-terminal Acetylation Wash->Acetylation Final cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure D-Tle Peptide Purification->Final_Peptide

SPPS Workflow for D-Tle Peptides

LPPS_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis F1_Couple Couple Ac-Ala-OH & H-D-Phe-OMe F1_Purify Purify Dipeptide Ester F1_Couple->F1_Purify F1_Saponify Saponify Ester F1_Purify->F1_Saponify F1_Final Ac-Ala-D-Phe-OH F1_Saponify->F1_Final Condensation Fragment Condensation (HATU/DIPEA) F1_Final->Condensation F2_Couple1 Couple Boc-Leu-OH & H-Gly-NH2 F2_Purify1 Purify Dipeptide F2_Couple1->F2_Purify1 F2_Deprotect1 Boc Deprotection F2_Purify1->F2_Deprotect1 F2_Couple2 Couple Boc-D-Tle-OH (HATU/DIPEA) F2_Deprotect1->F2_Couple2 F2_Purify2 Purify Tripeptide F2_Couple2->F2_Purify2 F2_Deprotect2 Boc Deprotection F2_Purify2->F2_Deprotect2 F2_Final H-D-Tle-Leu-Gly-NH2 F2_Deprotect2->F2_Final F2_Final->Condensation Final_Purification RP-HPLC Purification Condensation->Final_Purification Final_Peptide Pure D-Tle Peptide Final_Purification->Final_Peptide

LPPS Workflow for D-Tle Peptides

Conclusion and Recommendations

The choice between SPPS and LPPS for the synthesis of D-Tle-containing peptides is highly dependent on the specific project goals.

  • For rapid synthesis of small to moderate quantities of D-Tle peptides for research and screening purposes, SPPS is generally the more practical approach. Its amenability to automation and faster cycle times are significant advantages, provided that challenges with coupling the hindered D-Tle residue are addressed with optimized reagents and reaction conditions.[1]

  • For the large-scale synthesis of a D-Tle peptide, particularly for therapeutic development, or for very short and complex sequences, LPPS offers distinct advantages. The ability to purify intermediates leads to a higher quality crude product and potentially a higher overall yield, which can be more economical at scale.[7] The flexibility in reaction conditions for each coupling step is also beneficial for overcoming the steric hindrance of D-Tle.

Ultimately, a hybrid approach, where fragments are synthesized via SPPS and then condensed in solution, may offer the best of both worlds for the synthesis of longer and more complex D-Tle-containing peptides.[8][9] This strategy leverages the speed of SPPS for fragment preparation while benefiting from the high efficiency of solution-phase fragment condensation.

References

A Comparative Guide to the Orthogonality of Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target peptides. The orthogonality of these groups—the ability to remove one class of protecting groups without affecting another—is the cornerstone of modern SPPS. This guide provides a detailed comparison of the orthogonality of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group, specifically on the sterically hindered amino acid D-tert-Leucine (Fmoc-D-Tle-OH), with commonly used acid-labile side-chain protecting groups.

The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS.[1] It relies on the base-lability of the Nα-Fmoc group for iterative deprotection during chain elongation and the acid-lability of side-chain protecting groups, which are removed concomitantly with cleavage of the peptide from the resin.[1][2] D-tert-Leucine is a valuable unnatural amino acid incorporated into peptides to enhance metabolic stability and induce specific conformational constraints. Its bulky tert-butyl side chain presents a sterically demanding environment, making the efficiency and cleanliness of the deprotection and coupling steps critical.

The Principle of Orthogonality in Fmoc-SPPS

The core principle of the Fmoc/tBu strategy is the differential stability of the protecting groups to basic and acidic conditions. The Fmoc group is cleaved by a secondary amine, typically piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF), via a β-elimination mechanism.[3] Conversely, side-chain protecting groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) are stable to these basic conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][4]

References

A Comparative Guide to Coupling Additives for the Sterically Hindered Amino Acid, Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as Fmoc-D-Tle-OH (N-Fmoc-D-tert-leucine), into peptide sequences is a critical step in the development of novel therapeutics with enhanced stability and unique conformational properties. However, the bulky nature of the tert-butyl side chain presents a significant challenge to efficient peptide bond formation, often leading to incomplete reactions, lower yields, and an increased risk of epimerization. The choice of coupling additive is therefore paramount to the success of solid-phase peptide synthesis (SPPS) involving such demanding residues.

This guide provides an objective comparison of the effectiveness of various coupling additives when used with this compound and other sterically hindered amino acids. The information presented is collated from scientific literature and technical data sheets to aid researchers in selecting the optimal conditions for their specific synthetic needs.

The Challenge of Coupling Sterically Hindered Amino Acids

The primary obstacle in the acylation of a resin-bound amine with this compound is the steric hindrance imposed by the bulky tert-butyl group. This bulkiness can significantly slow down the rate of the coupling reaction. Consequently, this can lead to side reactions, such as the guanidinylation of the free N-terminal amine when using certain coupling reagents. Furthermore, prolonged reaction times or the use of highly basic conditions to force the reaction to completion can increase the risk of racemization at the chiral center of the amino acid.

Comparative Analysis of Coupling Additives

While direct, comprehensive comparative studies on this compound with a wide array of modern coupling additives are limited, data from studies on other sterically hindered amino acids, such as Fmoc-Cys(Trt)-OH and α,α-disubstituted amino acids like Aib, provide valuable insights. The following table summarizes the performance of common coupling additives in conjunction with various coupling agents for such challenging couplings. It is important to note that the optimal combination is often sequence-dependent and may require empirical optimization.

Coupling AgentCoupling AdditiveSterically Hindered Amino Acid ModelCoupling Time (min)Yield (%)Epimerization/ Side ProductsKey Advantages & Disadvantages
DICHOBtZ-Phg-OH to H-Pro-NH2--9.3% DLAdvantage: Cost-effective. Disadvantage: Higher epimerization compared to alternatives.[1]
DICHOAtZ-Phg-OH to H-Pro-NH2--3.3% DLAdvantage: Reduced epimerization compared to HOBt.
DICOxymaPureZ-Phg-OH to H-Pro-NH2--1.1% DLAdvantage: Significantly reduced epimerization; safer alternative to benzotriazoles.[1]
DICOxymaPureH-Gly-Cys(Trt)-Phe-NH2-Higher than HOBt/HOAt0.2% D-CysAdvantage: Superior yield and low epimerization in SPPS.[1]
HBTU-General SPPS30 - 6098 - 99.5Potential for guanidinylationAdvantage: Fast and efficient. Disadvantage: Risk of side reactions if used in excess.
HATU-General SPPS20 - 45> 99.5Low racemizationAdvantage: Highly reactive, excellent for hindered couplings.[2] Disadvantage: Higher cost.
COMU-General SPPS20 - 45> 99.5Minimal racemizationAdvantage: Very high reactivity, safer byproducts, soluble byproducts.[3] Disadvantage: Higher cost.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound to a resin-bound peptide using different classes of coupling reagents and additives. These protocols are intended as a starting point and may require optimization for specific peptide sequences and resins.

Protocol 1: Coupling using DIC/OxymaPure

This protocol utilizes a carbodiimide (B86325) activator with a high-efficiency, low-epimerization additive.

Materials:

  • This compound (3 equivalents relative to resin loading)

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit or equivalent method for monitoring coupling completion

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Monitor the deprotection using a colorimetric test (e.g., Chloranil test). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC (3 eq.) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature. Due to the steric hindrance of this compound, a longer coupling time of 2-4 hours may be necessary.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 2: Coupling using COMU

This protocol employs a highly reactive uronium salt-based coupling reagent.

Materials:

  • This compound (3 equivalents)

  • COMU (2.9 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-90 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Experimental Workflow and Signaling Pathways

To systematically evaluate the effectiveness of different coupling additives, a standardized workflow is essential. The following diagram illustrates a typical experimental process for comparing coupling efficiencies.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF & DCM) Deprotect->Wash1 Split Split Resin into Reaction Vessels Wash1->Split CouplingA Couple with Additive A (e.g., HOBt) Split->CouplingA CouplingB Couple with Additive B (e.g., OxymaPure) Split->CouplingB CouplingC Couple with Additive C (e.g., COMU) Split->CouplingC Wash2 Wash Resin CouplingA->Wash2 CouplingB->Wash2 CouplingC->Wash2 Cleave Cleave Peptide from Resin Wash2->Cleave Analyze Analyze Crude Peptide (HPLC, LC-MS) Cleave->Analyze Quantify Quantify Yield, Purity, and Epimerization Analyze->Quantify

Caption: Experimental workflow for evaluating coupling additive effectiveness.

Conclusion

The successful incorporation of the sterically demanding this compound residue is highly dependent on the selection of an appropriate coupling agent and additive. While traditional carbodiimide methods with HOBt can be effective, they may lead to higher levels of epimerization. Modern additives, particularly OxymaPure, have demonstrated superior performance in reducing this side reaction while maintaining high coupling yields. For exceptionally difficult couplings, the use of highly reactive uronium/aminium reagents like HATU or COMU is recommended. COMU, in particular, offers the combined benefits of high reactivity, reduced risk of side reactions, and the use of a safer, non-explosive leaving group. Researchers should consider these factors and may need to perform preliminary optimization studies to identify the most effective coupling conditions for their specific peptide sequence containing this compound.

References

Benchmarking Fmoc-D-Tle-OH: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics, the incorporation of non-natural amino acids is a key strategy to enhance stability, modulate conformation, and improve pharmacokinetic profiles. Bulky D-amino acids, in particular, play a crucial role in designing peptides with increased resistance to enzymatic degradation. This guide provides an objective comparison of Fmoc-D-Tle-OH (Fmoc-D-tert-Leucine-OH) against other commonly used bulky D-amino acids: Fmoc-D-Val-OH, Fmoc-D-Ile-OH, and Fmoc-D-Phg-OH (Fmoc-D-phenylglycine-OH). The data presented herein, compiled from various studies, offers a quantitative basis for selecting the optimal building block for your specific peptide synthesis needs.

Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)

The performance of these bulky D-amino acids was evaluated based on three critical parameters in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): coupling efficiency, propensity for racemization, and solubility in common SPPS solvents.

Data Summary
Amino Acid DerivativeAverage Coupling Yield (%)¹Racemization (%)²Solubility in DMF (mg/mL)³
This compound 85 - 95< 0.5~150
Fmoc-D-Val-OH 90 - 98< 0.5> 200[1]
Fmoc-D-Ile-OH 90 - 98< 0.5[2]> 200
Fmoc-D-Phg-OH 80 - 905 - 15[3]~100

¹Average coupling yields can vary depending on the coupling reagents, reaction time, and the specific peptide sequence. ²Racemization is highly dependent on the activation method and coupling additives used. ³Solubility is an approximation and can be influenced by temperature and solvent purity.

Key Observations:

  • This compound exhibits good to excellent coupling yields, demonstrating its utility in SPPS despite its significant steric bulk. Its resistance to racemization is a notable advantage.

  • Fmoc-D-Val-OH and Fmoc-D-Ile-OH generally show slightly higher coupling efficiencies and excellent solubility, making them reliable choices for incorporating bulky aliphatic D-amino acids.

  • Fmoc-D-Phg-OH presents the most significant challenges, with a higher propensity for racemization during activation, which requires careful optimization of coupling conditions to minimize the formation of diastereomeric impurities.[3]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for the key performance indicators are provided below.

Protocol 1: Determination of Coupling Efficiency by HPLC

This protocol outlines a standard procedure to determine the percentage of successful coupling of an Fmoc-D-amino acid to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-amino acid (this compound, Fmoc-D-Val-OH, Fmoc-D-Ile-OH, or Fmoc-D-Phg-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

  • Piperidine (B6355638) solution (20% in DMF)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system with a C18 column

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-D-amino acid (3 eq.) with the chosen coupling reagent (e.g., HBTU, 2.9 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Cleavage: Take a small sample of the resin and cleave the peptide using a TFA cleavage cocktail for 2 hours.

  • HPLC Analysis:

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the crude peptide by reverse-phase HPLC.

    • The coupling efficiency is calculated by comparing the peak area of the desired coupled product to the total peak area of all peptide species.

Protocol 2: Assessment of Racemization by Chiral HPLC

This protocol is designed to quantify the extent of racemization of the D-amino acid during the coupling reaction.

Materials:

  • Crude peptide obtained from a coupling reaction as described in Protocol 1.

  • Chiral HPLC column (e.g., crown-ether based or cyclodextrin-based).

  • Mobile phase appropriate for the chiral column (e.g., perchloric acid solution/acetonitrile/methanol mixture).[4]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the mobile phase.

  • Chiral HPLC Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Separate the diastereomeric peptides under isocratic or gradient conditions. The all-L and the D-containing diastereomers will have different retention times.

  • Quantification: Integrate the peak areas of the desired diastereomer and the epimerized product. The percentage of racemization is calculated as: % Racemization = (Area of Epimerized Peptide / (Area of Desired Peptide + Area of Epimerized Peptide)) * 100

Protocol 3: Solubility Determination

This protocol provides a straightforward method to determine the solubility of Fmoc-D-amino acids in a given solvent.

Materials:

  • Fmoc-D-amino acid

  • Solvent (e.g., DMF, NMP)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge

Procedure:

  • Add a known volume of the solvent (e.g., 1 mL) to a vial.

  • Gradually add small, weighed amounts of the Fmoc-D-amino acid to the solvent.

  • After each addition, vortex the mixture vigorously for 2 minutes.

  • Continue adding the amino acid until a saturated solution is formed (i.e., solid particles remain undissolved after prolonged vortexing).

  • Centrifuge the saturated solution to pellet the excess solid.

  • Carefully transfer a known volume of the supernatant to a pre-weighed vial and evaporate the solvent.

  • Weigh the vial with the dried solute to determine the mass of the dissolved amino acid.

  • Calculate the solubility in mg/mL.

Visualizing Workflows and Pathways

Experimental Workflow for Performance Benchmarking

G cluster_prep Resin & Amino Acid Preparation cluster_synthesis Peptide Synthesis Cycle cluster_analysis Analysis cluster_solubility Solubility Test Resin Start with Peptide-Resin (Free N-terminus) Coupling Coupling Reaction Resin->Coupling AA_Sol Prepare Fmoc-D-AA Solution (Tle, Val, Ile, Phg) AA_Sol->Coupling Wash1 DMF Wash Coupling->Wash1 Cleavage TFA Cleavage Wash1->Cleavage HPLC Crude Peptide Analysis (HPLC) Cleavage->HPLC Chiral_HPLC Racemization Analysis (Chiral HPLC) Cleavage->Chiral_HPLC Coupling_Efficiency Coupling_Efficiency HPLC->Coupling_Efficiency Racemization_Rate Racemization_Rate Chiral_HPLC->Racemization_Rate Sol_Prep Prepare Saturated Solution Sol_Measure Measure Dissolved Mass Sol_Prep->Sol_Measure Solubility_Data Solubility_Data Sol_Measure->Solubility_Data Fmoc_AA Fmoc-D-AA Powder Fmoc_AA->Sol_Prep Solvent SPPS Solvent (DMF) Solvent->Sol_Prep

Caption: Workflow for benchmarking the performance of bulky Fmoc-D-amino acids in SPPS.

Signaling Pathway: GLP-1 Receptor Activation

The incorporation of D-amino acids is a common strategy to enhance the stability of peptide agonists for G-protein coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. The following diagram illustrates the canonical signaling pathway activated by a GLP-1 analog.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1_analog GLP-1 Analog (with D-amino acid) GLP1R GLP-1 Receptor (GPCR) GLP1_analog->GLP1R Binding & Activation G_protein G-protein (Gs) GLP1R->G_protein GDP -> GTP Exchange AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription (e.g., Insulin) CREB->Gene_Transcription Activation

Caption: Simplified signaling cascade of the GLP-1 receptor upon activation by a peptide agonist.

Conclusion

The choice of a bulky D-amino acid in peptide synthesis requires a careful balance between achieving high coupling efficiency, minimizing racemization, and ensuring adequate solubility. While Fmoc-D-Val-OH and Fmoc-D-Ile-OH offer robust and reliable options, the exceptional steric bulk of this compound provides a unique tool for creating highly constrained peptide conformations, with the added benefit of low racemization risk. Fmoc-D-Phg-OH, due to its propensity for racemization, should be used with carefully optimized coupling protocols. This guide provides the foundational data and experimental framework to enable researchers to make informed decisions in the design and synthesis of novel peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Tle-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of Fmoc-D-Tle-OH (Fmoc-D-tert-leucine), a protected amino acid commonly used in peptide synthesis.

This compound, like other Fmoc-protected amino acids, should be handled as a hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory for its disposal. The following guidelines are based on general safety protocols for similar chemical compounds and are intended to assist researchers, scientists, and drug development professionals in establishing safe laboratory practices.

I. Core Principles of Chemical Waste Disposal

The primary objective in disposing of this compound is to prevent harm to personnel and the environment. Key safety precautions during handling and disposal include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, such as safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

  • Ventilation: Handle the solid compound and any solutions in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[1][2]

  • Containment: Prevent the chemical from entering drains, sewers, or waterways.[1][2]

II. Waste Categorization and Disposal Procedures

Waste generated from the use of this compound can be categorized into three main streams: unused solid compound, contaminated labware, and liquid waste from experimental procedures. Each category requires a specific disposal pathway.

Waste CategoryDescriptionDisposal Procedure
Unused or Expired Solid Pure this compound powder that is no longer needed or has expired.Treat as hazardous chemical waste. Place in a clearly labeled, sealed, and chemically compatible container for collection by your institution's Environmental Health and Safety (EHS) department.[1][3]
Contaminated Solid Waste Items that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and empty containers.Collect in a designated, labeled hazardous waste container. Store this container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until it is collected for disposal.[1]
Liquid Waste Solutions containing this compound or its byproducts, most commonly from the Fmoc-deprotection step in peptide synthesis (e.g., solutions of piperidine (B6355638) in DMF).[4][5]Collect all liquid waste in a sealed, properly labeled, and chemically resistant container. The label must clearly state "Hazardous Waste" and list all chemical constituents.[1] Store in a designated hazardous waste area for pickup.

Experimental Protocol: Standard Fmoc Deprotection and Waste Generation

The primary source of liquid waste containing this compound derivatives is the Fmoc deprotection step during Solid-Phase Peptide Synthesis (SPPS).

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the amino acid to allow for the coupling of the next amino acid in the peptide sequence.

Materials:

  • Fmoc-protected peptide resin

  • 20% Piperidine in Dimethylformamide (DMF) (v/v)

  • Dimethylformamide (DMF) for washing

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Swell the Fmoc-protected peptide resin in DMF.

  • Drain the DMF from the resin.

  • Add the 20% piperidine/DMF solution to the resin.

  • Allow the reaction to proceed for the time specified in your protocol (typically 5-20 minutes).[6] The piperidine acts as a base to cleave the Fmoc group.[4][5]

  • Filter the resin to remove the deprotection solution. This filtrate contains the cleaved Fmoc-piperidine adduct and excess piperidine in DMF and is the primary liquid hazardous waste stream.[1]

  • Wash the resin multiple times with DMF to remove any residual deprotection solution and byproducts.

  • Collect all the filtrate and subsequent washes in a designated hazardous liquid waste container.

Waste Handling: The collected filtrate and washes are considered hazardous waste and must be disposed of according to the procedures outlined for liquid waste.

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the chemical pathway of Fmoc deprotection that generates the primary liquid waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Unused_Solid Unused/Expired This compound Solid_Waste_Container Labeled Hazardous Solid Waste Container Unused_Solid->Solid_Waste_Container Contaminated_Labware Contaminated Labware (Gloves, Tips, etc.) Contaminated_Labware->Solid_Waste_Container Liquid_Waste Liquid Waste (e.g., from Deprotection) Liquid_Waste_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Waste_Container EHS_Pickup Institutional EHS Waste Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup

Caption: Waste Disposal Workflow for this compound.

FmocDeprotection Fmoc_Peptide Fmoc-Protected Peptide (on solid support) Reaction Fmoc Cleavage Reaction Fmoc_Peptide->Reaction Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Reaction Deprotected_Peptide Deprotected Peptide (Free Amine) Reaction->Deprotected_Peptide Liquid_Waste Hazardous Liquid Waste (Fmoc-Piperidine Adduct, excess Piperidine, DMF) Reaction->Liquid_Waste

Caption: Generation of Liquid Waste during Fmoc Deprotection.

References

Personal protective equipment for handling Fmoc-D-Tle-OH

Author: BenchChem Technical Support Team. Date: December 2025

Although Fmoc-protected amino acids are generally not classified as hazardous substances, they should be handled with care as their toxicological properties may not be fully investigated.[1][2] Standard laboratory hygiene and safety practices are required to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE acts as the primary barrier against potential chemical exposure. A thorough hazard assessment should be conducted for any specific procedure to determine if additional protection is necessary. The minimum recommended PPE for handling Fmoc-D-Tle-OH in both solid and solution forms is detailed below.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Glasses or GogglesANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[3]Protects eyes from dust particles and splashes.
Face ShieldRecommended if a splash hazard is high.[3]Provides additional protection for the face when handling larger quantities or solutions.
Hand Protection Disposable GlovesNitrile gloves are recommended.[4]Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's data.
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from spills and contamination.[3]
Appropriate AttireClosed-toe shoes and long pants.[3]Provides basic body and foot protection in a laboratory setting.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved respirator or dust mask when handling the powder outside of a fume hood.[2][4]Prevents inhalation of fine dust particles. Generally not required with adequate ventilation.[3]

Operational Plan: Safe Handling Protocol

A structured approach to handling this compound is critical to minimize risk and ensure procedural consistency.

Engineering Controls:

  • Always handle the solid form of this compound in a well-ventilated area.[5]

  • For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated balance enclosure.[1][6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Identify the location of the nearest safety shower and eyewash station.

  • Don PPE: Put on all required PPE as specified in the table above. Gloves should be inspected for tears before use.[6]

  • Handling Solid Compound:

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula or other appropriate tool to transfer the solid.

    • Avoid forming dust clouds.[5]

    • Close the container tightly after use.

  • Handling Solutions:

    • Use appropriate, clean glassware.

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • Keep containers sealed when not in use to prevent vapor release.

  • Cleanup:

    • Clean the work area thoroughly after handling is complete.

    • Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as contaminated waste.

Disposal Plan: Waste Management

All waste containing this compound must be treated as hazardous chemical waste and handled in accordance with local, state, and federal regulations.[1][7]

Waste Segregation and Disposal Procedure:

  • Solid Waste:

    • Unused/Expired Compound: Place the solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[7]

    • Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a dedicated, labeled hazardous waste bag or container.[7]

  • Liquid Waste:

    • Solutions: Collect all solutions containing this compound in a sealable, chemically resistant container.

    • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including solvents.[7]

  • Storage and Collection:

    • Store all waste containers in a designated hazardous waste accumulation area.

    • Ensure waste containers are properly sealed and stored away from incompatible materials.[7]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase prep_area Clean & Unclutter Work Area locate_safety Locate Eyewash & Safety Shower don_ppe Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat use_hood Use Chemical Fume Hood or Ventilated Enclosure don_ppe->use_hood Proceed to Handling handle_solid Weigh & Transfer Solid (Avoid Dust) use_hood->handle_solid handle_liquid Prepare & Handle Solution (Avoid Splashes) handle_solid->handle_liquid If dissolving cleanup Clean Work Area handle_solid->cleanup handle_liquid->cleanup segregate_waste Segregate Waste: - Solid (Contaminated PPE) - Liquid (Solutions) cleanup->segregate_waste dispose Dispose via Institutional EHS Program segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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